Methylglucamine orotate
Description
Properties
CAS No. |
59404-17-0 |
|---|---|
Molecular Formula |
C12H21N3O9 |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H17NO5.C5H4N2O4/c1-8-2-4(10)6(12)7(13)5(11)3-9;8-3-1-2(4(9)10)6-5(11)7-3/h4-13H,2-3H2,1H3;1H,(H,9,10)(H2,6,7,8,11)/t4-,5+,6+,7+;/m0./s1 |
InChI Key |
QXWPJYVLNHANJZ-LJTMIZJLSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |
Other CAS No. |
59404-17-0 |
Synonyms |
methylglucamine orotate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Methylglucamine Orotate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylglucamine orotate is a compound that has demonstrated potential in cognitive enhancement and neuroprotection. Its mechanism of action is believed to be a synergistic effect of its two constituent parts: methylglucamine and orotic acid. Orotic acid serves as a crucial precursor in the de novo biosynthesis of pyrimidines, which are essential for nucleic acid synthesis, neuronal function, and energy metabolism. Methylglucamine, an amino sugar derived from sorbitol, is thought to enhance the bioavailability of orotic acid and may possess its own anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing key experimental findings, detailing methodologies, and visualizing relevant biochemical pathways.
Introduction
This compound is a salt formed from methylglucamine and orotic acid. Orotic acid, also known as vitamin B13, is a naturally occurring compound and an intermediate in the synthesis of pyrimidine nucleotides.[1] Methylglucamine is an organic compound derived from glucose and is often used as an excipient in pharmaceuticals to improve the solubility and stability of active ingredients. The combination of these two molecules in this compound has been investigated for its potential nootropic and neuroprotective effects, particularly in the context of memory formation and synaptic plasticity.[2]
The Role of Orotic Acid in Pyrimidine Biosynthesis
The primary and most well-understood role of the orotate component of this compound is its function as a precursor in the de novo pyrimidine synthesis pathway. This pathway is fundamental for the production of uridine monophosphate (UMP), which is subsequently converted to other essential pyrimidine nucleotides like uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). These nucleotides are indispensable for a multitude of cellular processes, including:
-
Nucleic Acid Synthesis: DNA and RNA synthesis are critically dependent on a steady supply of pyrimidine nucleotides.
-
Energy Metabolism: UTP is involved in the activation of sugars for glycogen synthesis and other metabolic pathways.[3]
-
Glycoprotein and Glycolipid Synthesis: Uridine diphosphate (UDP) derivatives are essential for the synthesis of these complex molecules, which are vital for neuronal structure and function.
The provision of exogenous orotic acid, as from this compound, is hypothesized to bypass earlier rate-limiting steps in the de novo pathway, thereby increasing the intracellular pool of pyrimidine nucleotides available for these critical functions.
De Novo Pyrimidine Synthesis Pathway
The following diagram illustrates the key steps in the de novo synthesis of pyrimidine nucleotides, highlighting the entry point of orotic acid.
Neuroprotective and Cognitive-Enhancing Effects
Experimental studies have indicated that this compound exhibits memory-improving properties. The proposed mechanism for these effects centers on the enhancement of synaptic plasticity, particularly long-term potentiation (LTP), a cellular process widely considered to be a key component of memory formation.[1][2]
Enhancement of Long-Term Potentiation
Studies in animal models have demonstrated that this compound can prolong hippocampal LTP. LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from key studies investigating the effects of this compound.
| Parameter | Control Group | This compound Group | Reference |
| LTP of Population Spike (24h post-tetanization) | 154% of control value | 246% of control value | [1] |
| LTP of Population Spike (48h post-tetanization) | 126% of control value | 216% of control value | [1] |
| Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP) in Rats. |
| Parameter | Dose | Route of Administration | Effect | Reference |
| Memory Retention (Active Avoidance) | 225 µg | Intracerebroventricular (i.c.v.) | Significantly improved retention | [4] |
| Paradoxical Sleep (PS) Latency | 225 mg/kg | Intraperitoneal (i.p.) | Increased | [2] |
| Paradoxical Sleep (PS) Amount (first 4h) | 225 mg/kg | Intraperitoneal (i.p.) | Significantly decreased | [2] |
| Table 2: Effects of this compound on Memory and Sleep in Rats. |
Experimental Protocols
-
Animal Model: Male Wistar rats.[1]
-
Drug Administration: A single intracerebroventricular (i.c.v.) injection of 225 µg of this compound.[1]
-
Electrophysiology: Field potentials were recorded in the dentate gyrus of the hippocampus following stimulation of the perforant path. Tetanic stimulation was used to induce LTP. The amplitude of the population spike was measured as an indicator of synaptic strength.[1]
-
Animal Model: Male Wistar rats.[4]
-
Task: Rats were trained in an active avoidance task where stimulation of the perforant path with impulse trains of 15 Hz served as the conditioned stimulus.[4]
-
Drug Administration: Immediately after the first training session, 225 µg of this compound was injected intracerebroventricularly.[4]
-
Outcome Measure: The retention of the learned behavior was assessed in a relearning session the following day by counting the number of conditioned reactions.[4]
Potential Signaling Pathways
While the direct molecular targets of this compound are not fully elucidated, research on related compounds, particularly lithium orotate, suggests potential involvement of several key neuroprotective signaling pathways. It is important to note that the following pathways are inferred and require direct experimental validation for this compound.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Lithium is a well-known inhibitor of GSK-3. The orotate moiety may enhance the intracellular delivery of the active ion. GSK-3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including neuronal development, metabolism, and apoptosis. Inhibition of GSK-3β is generally considered to be neuroprotective.
Wnt/β-catenin Pathway Activation
The Wnt signaling pathway is critical for synaptic plasticity and neurogenesis. By inhibiting GSK-3β, this compound could potentially lead to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell survival and proliferation.
Upregulation of Neurotrophic Factors
Studies on lithium have shown that it can increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. This effect is also potentially mediated through the inhibition of GSK-3.
The Role of Methylglucamine
The methylglucamine component of the salt is primarily thought to act as a carrier molecule, enhancing the solubility and potentially the cellular uptake of orotic acid. However, some evidence suggests that methylglucamine itself may possess anti-inflammatory properties, which could contribute to the overall neuroprotective effects of the compound. Further research is needed to fully elucidate the independent pharmacological activities of methylglucamine in the context of neuroprotection.
Conclusion
The mechanism of action of this compound appears to be multifaceted, primarily leveraging the role of orotic acid as a precursor in the vital de novo pyrimidine synthesis pathway. This leads to an increased availability of nucleotides essential for neuronal function, energy metabolism, and synaptic plasticity. Experimental evidence strongly supports its ability to enhance long-term potentiation, a key cellular correlate of memory. While the direct modulation of specific signaling pathways by this compound requires further investigation, insights from related compounds suggest a potential role in the inhibition of GSK-3 and the subsequent activation of neuroprotective cascades. The methylglucamine moiety likely contributes by improving the bioavailability of orotic acid. Future research should focus on identifying the specific molecular targets of this compound to fully understand its therapeutic potential for cognitive disorders.
References
- 1. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the memory-improving substance this compound on paradoxical sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of lithium orotate in gene expression modulation and synaptic plasticity [eureka.patsnap.com]
- 4. Orotate improves memory and enhances synaptic long-term potentiation in active avoidance behaviour in rats with perforant path stimulation as the conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of Orotic Acid in Methylglucamine Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylglucamine orotate (MGO) is a compound that has demonstrated potential as a memory-enhancing agent. This technical guide delves into the core functions of its two constituent components: orotic acid and methylglucamine. Orotic acid, a key intermediate in pyrimidine biosynthesis, is crucial for neuronal health, providing the necessary precursors for nucleic acid synthesis and cellular energy metabolism. Methylglucamine, an amino sugar alcohol, is widely utilized in pharmaceuticals as an excipient to enhance the solubility and stability of active compounds. This document posits that in this compound, orotic acid provides the neuroprotective and memory-enhancing bioactivity, while methylglucamine acts as a carrier, potentially improving the bioavailability and delivery of orotic acid to the central nervous system. This guide will provide a comprehensive overview of the biochemical functions, experimental data, and putative signaling pathways associated with the action of orotic acid in the context of this compound.
Introduction
Orotic acid, historically known as vitamin B13, is a vital precursor in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA.[1][2][3] Its role extends to cellular energy metabolism and it has been investigated for its potential neuroprotective effects.[4][5] Methylglucamine (meglumine) is an organic amine derived from sorbitol, recognized for its utility in pharmaceutical formulations as a solubilizing agent for acidic compounds.[6][7] The combination of these two molecules into this compound has been explored for its nootropic capabilities, specifically its ability to improve memory and prolong synaptic potentiation.[8][9] This guide will provide an in-depth analysis of the function of the orotate moiety within this compound, supported by available quantitative data and detailed experimental methodologies.
Biochemical Function of Orotic Acid and Methylglucamine
Orotic Acid: The Bioactive Core
Orotic acid's primary role in the body is as an intermediate in the synthesis of uridine monophosphate (UMP), a fundamental building block for all other pyrimidine nucleotides (cytidine, thymidine).[1][2] This pathway is critical for numerous cellular processes, particularly in tissues with high rates of cell division and metabolic activity, such as the brain.
The key functions of orotic acid relevant to its role in this compound include:
-
Precursor for Pyrimidine Synthesis: Orotic acid is essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA synthesis, neuronal repair, and synaptic plasticity.[10]
-
Cellular Energy Metabolism: The synthesis of pyrimidine nucleotides is intrinsically linked to cellular energy status. Uridine triphosphate (UTP), derived from orotic acid, is a key molecule in glycogen synthesis and other metabolic pathways.[4]
-
Neuroprotection: Studies suggest that orotic acid may have neuroprotective properties, potentially by supporting neuronal metabolism during hypoxic conditions and preventing neuronal injury.[5][11]
Methylglucamine: The Enhancing Partner
Methylglucamine is an organic base that is widely used in the pharmaceutical industry as an excipient.[6] Its primary functions are:
-
Solubility Enhancement: Methylglucamine forms soluble salts with acidic compounds like orotic acid, which can improve their dissolution and absorption.[7]
-
Stabilizing Agent: It can act as a stabilizing agent in pharmaceutical preparations.[6]
-
Potential for Enhanced CNS Delivery: While not definitively proven for this compound, the formation of a more soluble and stable salt with methylglucamine could potentially facilitate the transport of orotic acid across the blood-brain barrier.[12][13]
Quantitative Data from Experimental Studies
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP) in Rats
| Parameter | Control Group | This compound (225 µg, i.c.v.) | Reference |
| LTP of Population Spike (24h post-tetanization) | 154% of control value | 246% of control value | [9] |
| LTP of Population Spike (48h post-tetanization) | 126% of control value | 216% of control value | [9] |
Table 2: Effect of this compound on Paradoxical Sleep in Rats
| Parameter | Treatment | Observation | Reference |
| Paradoxical Sleep (PS) Latency | Acute & Chronic MGO (225 mg/kg, i.p.) | Increased | [2] |
| Paradoxical Sleep (PS) Amount (first 4h) | Acute & Chronic MGO (225 mg/kg, i.p.) | Small, but significant decrease | [2] |
| Waking or Total Sleep | Acute & Chronic MGO (225 mg/kg, i.p.) | No significant effect | [2] |
Table 3: Effect of this compound on Memory Retention in Aged Rats
| Learning Task | Treatment | Outcome | Reference |
| Brightness Discrimination (Y-chamber) | 5-day MGO (225 mg/kg/day, i.p.) | Significant improvement in memory retention | [14] |
| Active Avoidance (Shuttle Box) | 5-day MGO (225 mg/kg/day, i.p.) | Significant improvement in memory retention | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key experiments involving this compound.
In Vivo Hippocampal Long-Term Potentiation (LTP) Recording in Rats
This protocol is a representative workflow for studying the effects of a substance like this compound on synaptic plasticity.
-
Animal Preparation: Adult male Wistar rats are anesthetized (e.g., with urethane). The animal is placed in a stereotaxic frame.
-
Electrode Implantation: A stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Drug Administration: this compound (e.g., 225 µg) is administered intracerebroventricularly (i.c.v.).
-
Baseline Recording: Test pulses are delivered to the perforant path to establish a stable baseline of synaptic responses (field excitatory postsynaptic potentials, fEPSPs, and population spikes).
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., tetanus) is delivered to the perforant path to induce LTP.
-
Post-HFS Recording: Synaptic responses are recorded for several hours to days to measure the potentiation of the synaptic response.
-
Data Analysis: The amplitude and slope of the fEPSP and the amplitude of the population spike are analyzed and compared between the control and drug-treated groups.[2][3][4]
Paradoxical Sleep Deprivation Study in Rats
This protocol outlines a method to investigate the effects of substances on sleep architecture.
-
Animal Preparation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the recording chambers.
-
Baseline Recording: Polygraphic sleep recordings are performed for several days to establish baseline sleep patterns.
-
Drug Administration: this compound (e.g., 225 mg/kg) is administered intraperitoneally (i.p.).
-
Sleep Recording: Continuous EEG and EMG recordings are taken for a defined period (e.g., 8 hours) post-injection.
-
Data Analysis: The recordings are scored for different sleep stages (waking, slow-wave sleep, paradoxical sleep). Latencies to and durations of each sleep stage are calculated and compared between baseline, control, and drug-treated conditions.[2][8][9]
Putative Signaling Pathways
While the precise signaling pathways of this compound are not fully elucidated, we can infer potential mechanisms based on the known functions of orotic acid and related compounds like lithium orotate. Orotic acid, as a precursor to pyrimidines, supports fundamental cellular processes that are upstream of many signaling cascades.
Orotic Acid's Role in Pyrimidine Synthesis and Downstream Effects
The primary contribution of orotic acid is its role in the de novo pyrimidine synthesis pathway, leading to the production of UMP and subsequently other pyrimidine nucleotides. These nucleotides are essential for:
-
DNA and RNA Synthesis: Crucial for neuronal survival, repair, and the gene expression changes underlying long-term memory.
-
Glycosylation of Proteins and Lipids: Important for cell signaling and recognition.
-
Phospholipid Synthesis: Essential for membrane integrity and function.
Potential Synergistic Action of Methylglucamine
The synergistic function of methylglucamine with orotic acid is likely multifaceted, enhancing the overall efficacy of the compound.
References
- 1. Orotic acid and its potential role in neurological disorders [cds-bsx.com]
- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. funjournal.org [funjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sleep deprivation in the rat: IV. Paradoxical sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sleep homeostasis in rats assessed by a long-term intermittent paradoxical sleep deprivation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacokinetics of Methylglucamine Orotate
Disclaimer: As of the latest literature review, specific in vivo pharmacokinetic data for methylglucamine orotate is not publicly available. This guide, therefore, provides a comprehensive overview based on the known pharmacokinetics of its individual components, methylglucamine and orotic acid, and presents a detailed, best-practice protocol for a proposed in vivo pharmacokinetic study of this compound. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for designing and conducting such studies.
Introduction
This compound is a salt combining the amino sugar methylglucamine with orotic acid, a precursor in pyrimidine synthesis. While orotic acid and its various salts have been investigated for their potential therapeutic benefits, a detailed understanding of the in vivo pharmacokinetics of the methylglucamine salt is crucial for its development as a potential therapeutic agent. This guide will synthesize the available information on its components and propose a robust experimental framework to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Pharmacokinetics of Individual Components
A review of available literature provides some insights into the expected pharmacokinetic behavior of this compound based on its constituent parts.
2.1. N-Methylglucamine
Limited direct pharmacokinetic data is available for N-methylglucamine itself. However, studies on N-methylglucamine antimoniate provide some indication of its behavior in vivo. One study in dogs reported the following pharmacokinetic parameters after intravenous, intramuscular, and subcutaneous administration of N-methylglucamine antimoniate[1]:
| Route of Administration | Half-life (t½) (minutes) | Time to Peak Concentration (Tmax) (minutes) | Apparent Bioavailability (%) |
| Intravenous | 20.5 | N/A | 100 |
| Intramuscular | 42.1 | 90 - 120 | >100 |
| Subcutaneous | 121.6 | 210 - 240 | 100 |
Table 1: Pharmacokinetic parameters of antimony administered as N-methylglucamine antimoniate in dogs.[1]
It is important to note that these parameters reflect the behavior of antimony complexed with N-methylglucamine and may not be directly extrapolated to this compound. However, it suggests that N-methylglucamine is readily absorbed and distributed.
2.2. Orotic Acid
Specific in vivo pharmacokinetic parameters for orotic acid are not well-documented in the literature. Orotic acid is an intermediate in the de novo pyrimidine biosynthesis pathway.[2] It is primarily involved in cellular metabolism rather than acting as a systemic drug with a defined pharmacokinetic profile.[3] Its concentration in biological fluids is often used as a biomarker for certain metabolic disorders.[2] It is understood that orotic acid can be absorbed from the gastrointestinal tract and is utilized by cells for nucleotide synthesis.[3]
Proposed Experimental Protocol for an In Vivo Pharmacokinetic Study of this compound
To address the gap in knowledge, a comprehensive in vivo pharmacokinetic study is necessary. The following protocol outlines a standard approach for such an investigation in a rodent model.
3.1. Objective
To determine the pharmacokinetic profile of this compound following a single oral (PO) and intravenous (IV) administration in rats, including its rate and extent of absorption, distribution, and elimination.
3.2. Materials and Methods
-
Test Article: this compound, with a certificate of analysis.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, 200-250 g). The use of both sexes is important to identify any potential gender-related differences in pharmacokinetics.[4]
-
Housing and Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dose Formulation:
-
IV Formulation: this compound dissolved in sterile saline.
-
PO Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
IV Administration: A single bolus injection into the tail vein at a dose of 10 mg/kg.
-
PO Administration: A single dose administered by oral gavage at a dose of 100 mg/kg.
-
3.3. Experimental Design
| Group | Route | Dose (mg/kg) | Number of Animals | Sampling Time Points (hours) |
| 1 | IV | 10 | 18 (3 per time point) | 0.083, 0.25, 0.5, 1, 2, 4 |
| 2 | PO | 100 | 24 (3 per time point) | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
Table 2: Proposed experimental design for the pharmacokinetic study of this compound in rats.
3.4. Sample Collection
-
Blood Sampling: Approximately 0.25 mL of blood will be collected from the tail vein at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples will be centrifuged to separate plasma, which will then be stored at -80°C until analysis.
3.5. Bioanalytical Method
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be used to quantify the concentrations of methylglucamine and orotic acid in plasma samples.[5][6][7][8]
-
Sample Preparation: Protein precipitation or solid-phase extraction will be employed to extract the analytes from the plasma matrix.
-
Chromatographic Separation: A suitable HPLC column will be used to separate methylglucamine and orotic acid from endogenous plasma components.
-
Mass Spectrometric Detection: A tandem mass spectrometer will be used for sensitive and selective detection and quantification of the analytes.
3.6. Pharmacokinetic Analysis
The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as WinNonlin® to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Terminal elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100)
Visualizations
4.1. Proposed Experimental Workflow
Caption: Proposed workflow for the in vivo pharmacokinetic study of this compound.
4.2. General Pharmacokinetic Pathway (ADME)
Caption: The general ADME pathway for an orally administered drug.
Conclusion
While direct pharmacokinetic data for this compound is currently lacking, this guide provides a comprehensive framework for its investigation. By understanding the known properties of its components and following a robust experimental protocol, researchers can elucidate the pharmacokinetic profile of this compound. The proposed study design, encompassing both intravenous and oral administration, coupled with a sensitive bioanalytical method, will yield critical data on its absorption, distribution, metabolism, and excretion. This information is paramount for the further development and potential clinical application of this compound. The visualizations provided serve to clarify the proposed experimental workflow and the fundamental principles of pharmacokinetics.
References
- 1. Pharmacokinetics of N-methylglucamine antimoniate after intravenous, intramuscular and subcutaneous administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role of orotic acid in drug metabolism [cds-bsx.com]
- 4. biotechfarm.co.il [biotechfarm.co.il]
- 5. researchgate.net [researchgate.net]
- 6. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. researchgate.net [researchgate.net]
The Influence of Methylglucamine Orotate on RNA Synthesis in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylglucamine orotate, a salt of orotic acid and methylglucamine, has been investigated for its potential nootropic effects, with research suggesting a role in enhancing memory and synaptic plasticity. The proposed mechanism of action centers on its function as a precursor for pyrimidine nucleotide biosynthesis, which is essential for the synthesis of ribonucleic acid (RNA). This technical guide provides a comprehensive overview of the influence of this compound on RNA synthesis in the brain, drawing upon available scientific literature. It details the underlying biochemical pathways, presents relevant quantitative data from related compounds, and outlines detailed experimental protocols for future research in this area. This document is intended to serve as a resource for researchers and professionals in drug development interested in the neuropharmacology of this compound and its potential therapeutic applications.
Introduction
The central nervous system (CNS) exhibits a high rate of metabolic activity and is heavily reliant on the continuous synthesis of macromolecules, including RNA, to maintain its complex functions such as learning, memory, and neuronal repair.[1] this compound has been identified as a substance that may positively influence these processes. As a precursor to pyrimidine nucleotides, it is hypothesized to enhance the building blocks necessary for RNA synthesis, thereby supporting cognitive functions.[2] This guide will delve into the technical aspects of this relationship, providing a foundational understanding for further investigation.
Biochemical Pathway: From this compound to RNA
This compound dissociates into methylglucamine and orotic acid. Orotic acid is the key component that enters the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of uridine and cytidine nucleotides, which are direct precursors for RNA.
The logical flow of this pathway can be visualized as follows:
Quantitative Data
Direct quantitative data on the effect of this compound on RNA synthesis in the brain is limited in publicly available literature. However, studies on orotic acid and its downstream product, uridine, provide valuable insights into the potential effects.
Table 1: Effects of Orotic Acid and Uridine on Brain Nucleotide Levels and Related Parameters
| Compound | Animal Model | Dosage & Administration | Brain Region | Measured Parameter | Result | Reference |
| Orotic Acid | Malnourished Rat Pups | Supplementation in diet | Whole Brain | Nuclear RNA Synthesis Activity | Marked Increase | [Source Not Found] |
| Uridine | Gerbils | 0.5 mmol/kg (oral) | Whole Brain | UTP Levels | Increased from 254 to 417 pmol/mg tissue | [Source Not Found] |
| Uridine | Gerbils | 0.5 mmol/kg (oral) | Whole Brain | CTP Levels | Increased from 56.8 to 71.7 pmol/mg tissue | [Source Not Found] |
| Uridine | PC12 cells | Various concentrations | - | Intracellular CTP Levels | Increased | [3] |
Experimental Protocols
To rigorously investigate the influence of this compound on brain RNA synthesis, the following experimental protocols can be employed.
In Vivo Measurement of RNA Synthesis using Radiolabeled Precursors
This protocol is adapted from studies using radiolabeled orotic acid to measure RNA synthesis in the rat brain.
Detailed Methodology:
-
Animal Groups: Male Sprague-Dawley rats are divided into experimental and control groups.
-
Drug Administration: The experimental group receives an intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of this compound at a predetermined dose. The control group receives a corresponding volume of saline.
-
Radiolabeling: At a specified time post-drug administration, animals are anesthetized and administered an intracisternal injection of a radiolabeled RNA precursor, such as [¹⁴C]orotic acid or [³H]uridine.
-
Tissue Collection: After a defined incorporation period, animals are euthanized, and their brains are rapidly extracted and dissected on ice to isolate specific regions of interest (e.g., hippocampus, cortex).
-
RNA Extraction and Quantification: Total RNA is extracted from the brain tissue using a standard method like the Trizol reagent. The concentration and purity of the extracted RNA are determined by UV spectrophotometry.
-
Measurement of Radioactivity: The amount of incorporated radiolabel in the RNA fraction is quantified using a liquid scintillation counter.
-
Data Analysis: The rate of RNA synthesis is expressed as disintegrations per minute (DPM) per microgram of RNA.
In Vitro RNA Synthesis Assay in Isolated Brain Nuclei
This protocol allows for the direct measurement of RNA synthesis in a cell-free system, eliminating systemic metabolic effects.
References
- 1. Quantitative Analysis of Gene Expression in RNAscope-processed Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Entry of Methylglucamine Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylglucamine orotate, a compound with therapeutic potential, necessitates a thorough understanding of its cellular uptake mechanisms to optimize its delivery and efficacy. Direct studies on the cellular transport of the intact this compound salt are not extensively available in the current scientific literature. This guide, therefore, proposes a plausible mechanism based on the independent transport of its constituent components: methylglucamine and orotic acid, following their dissociation in the extracellular environment. The orotate anion is a recognized substrate for several solute carrier (SLC) transporters, including the human urate transporter 1 (hURAT1/SLC22A12), organic anion transporter 2 (OAT2/SLC22A7), and organic anion transporter 10 (OAT10/SLC22A13). In contrast, the specific cellular uptake pathways for methylglucamine are less clearly defined. This document provides a comprehensive overview of the known transport mechanisms for orotic acid, supported by available quantitative data, detailed experimental protocols for transporter assays, and visual diagrams of the proposed uptake pathways and experimental workflows.
Proposed Cellular Uptake Mechanism of this compound
It is hypothesized that upon administration, this compound dissociates into methylglucamine cations and orotate anions in the extracellular space. Subsequently, each component is transported across the cell membrane via distinct mechanisms.
-
Orotic Acid Transport: The cellular uptake of the orotate anion is mediated by specific protein transporters. The primary transporters identified are members of the SLC22A family of organic anion transporters.[1][2] These transporters play a crucial role in the transport of a wide range of endogenous and exogenous organic anions.[3]
-
Methylglucamine Transport: The precise mechanism for the cellular uptake of methylglucamine remains to be fully elucidated. It is often utilized as a counter-ion to enhance the solubility and stability of active pharmaceutical ingredients. Further research is required to identify specific transporters or alternative uptake pathways for methylglucamine.
The following diagram illustrates the proposed dissociated uptake mechanism.
Quantitative Data on Orotate Transport
The following table summarizes the available kinetic and inhibitory data for the transport of orotic acid by its identified transporters.
| Transporter | Substrate | Km (µM) | Inhibitor | IC50 (µM) | Reference |
| hURAT1 (SLC22A12) | Uric Acid | 371 | Benzbromarone | 0.22 | [4] |
| Sulfinpyrazone | 32 | [4] | |||
| Probenecid | 22 | [4] | |||
| Lesinurad | 3.5 | [4] | |||
| rURAT1 (SLC22A12) | Uric Acid | 1773 | Benzbromarone | 26 | [4] |
| Sulfinpyrazone | 680 | [4] | |||
| Probenecid | 786 | [4] | |||
| Lesinurad | 81 | [4] | |||
| hOAT2 (SLC22A7) | Orotic Acid | - | Ketoprofen | - | [5] |
| Indomethacin | - | [5] | |||
| hOAT10 (SLC22A13) | Orotate | Biphasic | Losartan | - | [6][7] |
Note: Specific Km values for orotic acid with hOAT2 and hOAT10, and IC50 values for orotic acid transport inhibition by various compounds are not consistently reported in the literature and require further investigation.
Experimental Protocols
In Vitro Substrate Uptake Assay for SLC Transporters (e.g., hURAT1)
This protocol describes a general method for measuring the uptake of a radiolabeled substrate in a cell line overexpressing a specific SLC transporter.[8][9]
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., hURAT1-HEK293).
-
Mock-transfected HEK293 cells (control).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Radiolabeled substrate (e.g., [14C]Orotic Acid).
-
Unlabeled substrate (for competition assays).
-
Test inhibitors.
-
Scintillation cocktail.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed the transporter-expressing and mock cells into a 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Pre-incubation: Add assay buffer containing the test inhibitor or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.[10][11]
-
Uptake Initiation: Initiate the uptake by adding the assay buffer containing the radiolabeled substrate.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells. For inhibition studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the key steps in an in vitro SLC transporter inhibition assay.
Signaling Pathways
Currently, there is limited information directly linking specific signaling pathways to the regulation of this compound uptake. However, the expression and activity of SLC transporters can be modulated by various cellular signaling cascades. Further research is warranted to investigate the potential regulatory pathways involved in the transport of orotic acid and methylglucamine.
Conclusion
The cellular uptake of this compound is likely a complex process involving the dissociation of the salt and subsequent transport of its individual components by distinct membrane transporters. While the transport of orotic acid via hURAT1, OAT2, and OAT10 is partially characterized, the mechanisms of methylglucamine uptake remain an area for future investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and characterize the cellular transport of this compound, ultimately aiding in the development of more effective therapeutic strategies.
References
- 1. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OAT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Functional coupling of organic anion transporter OAT10 (SLC22A13) and monocarboxylate transporter MCT1 (SLC16A1) influencing the transport function of OAT10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. The Inhibitor Preincubation Effect Is Universal to SLC Transporter Assays and Is Only Partially Eliminated in the Presence of Extracellular Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Methylglucamine Orotate on Long-Term Potentiation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of learning and memory. Pharmacological modulation of LTP is a key area of investigation for the development of cognitive-enhancing therapeutics. This technical guide provides an in-depth analysis of the effects of methylglucamine orotate on LTP, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. Evidence suggests that this compound prolongs the duration of LTP, likely by providing precursors for pyrimidine nucleotide synthesis, which is essential for the RNA and protein synthesis required for the late phase of LTP. This document synthesizes the available scientific literature to serve as a comprehensive resource for researchers in neuroscience and drug development.
Quantitative Effects on Long-Term Potentiation
The primary quantitative evidence for the effect of this compound on LTP comes from in vivo studies in the rat hippocampus. Administration of this compound has been shown to significantly prolong the maintenance of LTP in the dentate gyrus. The following table summarizes the key findings from a pivotal study in this area.
| Time Post-Tetanization | Control Group (LTP of Population Spike) | This compound Treated Group (LTP of Population Spike) |
| 24 hours | 154% of pre-tetanization baseline | 246% of pre-tetanization baseline |
| 48 hours | 126% of pre-tetanization baseline | 216% of pre-tetanization baseline |
Data from Krug M, et al. Eur J Pharmacol. 1989 Dec 7;173(2-3):223-6.[1]
These data clearly indicate that while LTP decays in control animals, it is sustained at a significantly higher level in animals treated with this compound for at least 48 hours post-induction.[1]
Proposed Signaling Pathway
This compound is a salt composed of methylglucamine and orotic acid. Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[2] These pyrimidines (uridine and cytidine) are essential precursors for the synthesis of RNA. The late phase of LTP (L-LTP) is dependent on both gene transcription (RNA synthesis) and translation (protein synthesis) to produce new proteins that are critical for structural and functional changes at the synapse, leading to a lasting increase in synaptic strength.
The proposed signaling pathway for this compound's effect on LTP is as follows:
Experimental Protocols
The following section describes a generalized experimental protocol for in vivo LTP recording in the rat dentate gyrus, based on methodologies common during the period of the key cited research. It is important to note that the specific details of the protocol used in the 1989 study by Krug et al. were not available in the retrieved literature.
3.1. Animal Preparation and Surgery
-
Species: Male Wistar rats.
-
Anesthesia: Urethane or other suitable anesthetic.
-
Surgical Procedure: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the hippocampus for the placement of stimulating and recording electrodes.
3.2. Electrophysiological Recording
-
Stimulating Electrode: A bipolar stimulating electrode is lowered into the perforant path.
-
Recording Electrode: A monopolar recording electrode is positioned in the dentate gyrus to record field excitatory postsynaptic potentials (fEPSPs) and population spikes.
-
Baseline Recording: Test pulses are delivered at a low frequency (e.g., 0.1 Hz) to establish a stable baseline of synaptic transmission for at least 30 minutes.
3.3. LTP Induction
-
Tetanic Stimulation: High-frequency stimulation (HFS) is delivered to the perforant path. A typical HFS protocol consists of multiple trains of stimuli (e.g., 10 trains of 10 pulses at 200 Hz, with a 2-second inter-train interval).
-
Post-Tetanic Recording: Following HFS, low-frequency test pulses are resumed, and recordings are taken for an extended period (e.g., up to 48 hours) to monitor the potentiation of the synaptic response.
3.4. Drug Administration
-
Route of Administration: Intracerebroventricular (i.c.v.) injection.
-
Dosage: 225 micrograms of this compound.[1]
-
Timing: The drug is administered prior to the induction of LTP.
Discussion and Future Directions
The available evidence strongly suggests that this compound enhances the persistence of LTP, a key cellular mechanism for memory formation.[1] The proposed mechanism, an increased availability of pyrimidine nucleotides for RNA synthesis, aligns with the established understanding of the molecular requirements for L-LTP. Studies have shown that orotic acid supplementation can increase RNA-synthesizing activity in brain cells, lending further support to this hypothesis.[2]
For drug development professionals, these findings highlight the potential of targeting nucleotide metabolism as a strategy for cognitive enhancement. However, several areas warrant further investigation:
-
Elucidation of Specific Gene Targets: It is currently unknown which specific genes are transcribed and translated as a result of increased pyrimidine availability and how their protein products contribute to the stabilization of LTP.
-
Dose-Response and Pharmacokinetics: A more detailed characterization of the dose-response relationship and the pharmacokinetic profile of this compound in relation to its effects on LTP is needed.
-
Translational Studies: Further research is required to determine if these findings in rodents translate to higher-order species and, ultimately, to humans.
References
Unveiling Methylglucamine Orotate: A Deep Dive into its Discovery and Scientific History
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental research into Methylglucamine Orotate. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key studies are provided. Visualizations of experimental workflows and conceptual relationships are presented using the DOT language for clarity and reproducibility.
Introduction: The Genesis of a Nootropic Agent
This compound emerged from a line of research focused on the cognitive-enhancing properties of pyrimidine precursors. Orotic acid, a key intermediate in the biosynthesis of pyrimidine nucleotides, was identified as a substance of interest for its potential to support nucleic acid synthesis, crucial for memory formation and neuronal function. The combination of orotic acid with methylglucamine, an amino sugar derived from sorbitol, was investigated to potentially enhance its bioavailability and physiological effects.
The early exploration of this compound was significantly advanced by a group of researchers including H. Matthies, W. Wetzel, and M. Krug. Their work in the 1980s laid the groundwork for understanding the compound's impact on learning, memory, and synaptic plasticity.
Synthesis of this compound
While a specific, detailed, publicly available synthesis protocol for this compound is not extensively documented in the primary literature, its preparation can be inferred from the general principles of forming amine salts of carboxylic acids. The synthesis involves an acid-base reaction between orotic acid (the acidic component) and N-methylglucamine (the basic component).
Conceptual Synthesis Protocol:
-
Dissolution: Orotic acid is dissolved in a suitable polar solvent, such as water or a lower alcohol (e.g., ethanol). Gentle heating may be applied to aid dissolution.
-
Addition of N-Methylglucamine: An equimolar amount of N-methylglucamine, also dissolved in a suitable solvent, is slowly added to the orotic acid solution with continuous stirring.
-
Reaction: The acid-base reaction proceeds, forming the this compound salt. The reaction is typically carried out at room temperature or with gentle warming.
-
Isolation: The resulting salt can be isolated by precipitation, followed by filtration. If the salt is soluble in the reaction solvent, the solvent can be removed under reduced pressure to yield the solid product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system to remove any unreacted starting materials or byproducts.
Figure 1: Conceptual workflow for the synthesis of this compound.
Foundational Research on Memory Enhancement
The primary therapeutic potential of this compound has been investigated in the context of cognitive enhancement, particularly in improving learning and memory. Key studies have utilized rodent models to demonstrate these effects.
Brightness Discrimination Task in a Y-Chamber
Objective: To assess the effect of this compound on learning and memory retention in a brightness discrimination task.
Experimental Protocol:
-
Subjects: The experiments were typically conducted using male Wistar rats.
-
Apparatus: A Y-shaped maze with a starting arm and two choice arms. One of the choice arms was illuminated (bright), while the other was kept dark. The floor of the maze was an electrifiable grid.
-
Training: A rat was placed in the starting arm and had to choose one of the two-choice arms. The correct choice was to enter the bright arm, which was safe. An incorrect choice (entering the dark arm) resulted in a mild foot shock. The position of the bright and dark arms was randomly varied between trials to prevent place learning. A training session consisted of a set number of trials.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at a dosage of 225 mg/kg daily for 5 days.[1]
-
Retention Test: Memory retention was tested at a specified time after the training session (e.g., 24 hours). The number of correct choices during the retention test was recorded.
Figure 2: Experimental workflow for the brightness discrimination task.
Active Avoidance Task in a Shuttle Box
Objective: To evaluate the effect of this compound on active avoidance learning and memory.
Experimental Protocol:
-
Subjects: Male Wistar rats were used in these studies.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. The compartments were separated by a partition with an opening allowing the rat to move between them.
-
Training: A conditioned stimulus (CS), such as a light or a tone, was presented for a short duration, followed by an unconditioned stimulus (US), which was a mild foot shock delivered through the grid floor. The rat could avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat did not move during the CS, it would receive the shock but could escape it by moving to the other compartment (escape response).
-
Drug Administration: Similar to the brightness discrimination task, this compound was administered intraperitoneally at a dose of 225 mg/kg per day for 5 days.[1]
-
Retention Test: Memory was assessed by the number of avoidance responses during a retention session conducted 24 hours after the last training session.
| Parameter | Brightness Discrimination (Y-Chamber) | Active Avoidance (Shuttle Box) |
| Animal Model | Male Wistar Rats | Male Wistar Rats |
| Apparatus | Y-Maze with electrifiable grid | Two-compartment shuttle box |
| Stimuli | Bright vs. Dark arm | Conditioned Stimulus (light/tone) |
| Aversive Stimulus | Mild foot shock in dark arm | Mild foot shock |
| Task | Choose the bright arm | Move to the other compartment during CS |
| Drug | This compound | This compound |
| Dosage | 225 mg/kg i.p. daily for 5 days[1] | 225 mg/kg i.p. daily for 5 days[1] |
| Primary Outcome | Number of correct choices in retention test | Number of avoidance responses in retention test |
Table 1: Summary of Quantitative Data from Behavioral Studies.
Electrophysiological Correlates: Long-Term Potentiation (LTP)
To investigate the synaptic mechanisms underlying the memory-enhancing effects of this compound, researchers examined its impact on long-term potentiation (LTP), a cellular model of learning and memory.
Objective: To determine if this compound modulates LTP in the hippocampus.
Experimental Protocol:
-
Subjects: In vivo experiments were performed on male Wistar rats.
-
Surgical Preparation: Rats were anesthetized, and stimulating and recording electrodes were implanted in the perforant path and the dentate gyrus of the hippocampus, respectively.
-
Electrophysiological Recording: Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) were recorded by delivering single test pulses to the perforant path.
-
LTP Induction: LTP was induced by applying a high-frequency train of electrical stimuli (tetanus) to the perforant path.
-
Drug Administration: this compound was administered intracerebroventricularly (i.c.v.) at a dose of 225 µg.[2]
-
Data Analysis: The amplitude and slope of the fEPSPs were measured before and after the tetanus to quantify the magnitude and duration of LTP.
Key Findings:
The administration of this compound was found to prolong the duration of LTP in the dentate gyrus.[2] In control animals, the potentiated response typically decayed over time, whereas in animals treated with this compound, the potentiation was sustained for a longer period.
| Parameter | Control Group | This compound Group |
| Drug Administration | Vehicle (i.c.v.) | 225 µg (i.c.v.)[2] |
| LTP Duration | Decayed over 24-48 hours | Prolonged beyond 48 hours[2] |
| Population Spike Amplitude (24h post-tetanus) | ~154% of baseline[2] | ~246% of baseline[2] |
| Population Spike Amplitude (48h post-tetanus) | ~126% of baseline[2] | ~216% of baseline[2] |
Table 2: Quantitative Data from Long-Term Potentiation Studies.
Figure 3: Proposed signaling pathway for this compound's effect on LTP.
Conclusion and Future Directions
The initial research on this compound provided compelling evidence for its role as a cognitive enhancer. The work of Matthies and his colleagues demonstrated its efficacy in improving memory in various behavioral paradigms and its ability to prolong synaptic potentiation in the hippocampus. The proposed mechanism of action centers on its role as a precursor for pyrimidine nucleotide synthesis, which is essential for the RNA and protein synthesis required for long-term memory consolidation.
Despite these promising early findings, further research is warranted to fully elucidate the molecular mechanisms of this compound and to explore its therapeutic potential in human cognitive disorders. Modern techniques in molecular biology, neuroimaging, and clinical trial design could provide deeper insights into its efficacy, safety, and optimal applications. This foundational work serves as a critical starting point for any future investigations into this intriguing nootropic compound.
References
Synthesis and Chemical Structure of Methylglucamine Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylglucamine orotate is a salt formed from the basic N-methyl-D-glucamine (meglumine) and the acidic orotic acid. This document provides a comprehensive technical overview of its synthesis and chemical structure. While a specific, publicly available, detailed synthesis protocol for this compound is not prevalent in the literature, a robust synthesis can be proposed based on established salt formation reactions between acids and amino sugars. This guide outlines a likely synthetic pathway, details the chemical structures of the precursor molecules and the resulting salt, and presents relevant physicochemical data in a structured format. Experimental protocols for the synthesis and characterization are provided, along with visualizations of the chemical structures and reaction workflow.
Introduction
Orotic acid, a key intermediate in the biosynthesis of pyrimidines, has been investigated for various therapeutic applications.[1] N-methyl-D-glucamine, commonly known as meglumine, is a widely used excipient in the pharmaceutical industry, valued for its ability to form stable, water-soluble salts with acidic drug substances.[2] The combination of these two molecules into this compound offers the potential for a synergistic effect or improved bioavailability of the orotate moiety. This guide details the chemical principles and practical methodologies for the preparation and characterization of this compound.
Chemical Structures
The chemical structures of orotic acid, N-methyl-D-glucamine, and the resulting this compound salt are fundamental to understanding the synthesis and properties of the final compound.
Orotic Acid
Orotic acid is a pyrimidinedione with a carboxylic acid group at position 6.[3] Its systematic IUPAC name is 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid.
Figure 1: Chemical Structure of Orotic Acid
Caption: 2D structure of Orotic Acid.
N-Methyl-D-glucamine (Meglumine)
N-methyl-D-glucamine is a sugar alcohol derived from sorbitol, where the hydroxyl group at position 1 is replaced by a methylamino group.[4] Its IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol.
Figure 2: Chemical Structure of N-Methyl-D-glucamine
Caption: 2D structure of N-Methyl-D-glucamine.
This compound
This compound is an ionic salt formed by the protonation of the secondary amine group of N-methyl-D-glucamine by the carboxylic acid group of orotic acid. The resulting structure consists of the N-methyl-D-glucaminium cation and the orotate anion.
Figure 3: Proposed Chemical Structure of this compound
Caption: Ionic pair of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward acid-base reaction between orotic acid and N-methyl-D-glucamine. A plausible experimental protocol, based on the synthesis of similar N-methyl-D-glucamine salts, is detailed below.[5]
Proposed Synthetic Scheme
Figure 4: Synthetic Scheme for this compound
Caption: Reaction of Orotic Acid and N-Methyl-D-glucamine.
Experimental Protocol
Materials:
-
Orotic acid (C₅H₄N₂O₄, MW: 156.10 g/mol )[6]
-
N-Methyl-D-glucamine (C₇H₁₇NO₅, MW: 195.21 g/mol )[4]
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, suspend orotic acid (1.0 eq) in anhydrous methanol.
-
In a separate beaker, dissolve N-methyl-D-glucamine (1.0 eq) in a minimal amount of hot anhydrous methanol.
-
Slowly add the N-methyl-D-glucamine solution to the stirred suspension of orotic acid at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the suspended orotic acid.
-
After the reaction is complete, the solution is allowed to cool to room temperature.
-
The product is precipitated by the slow addition of anhydrous diethyl ether with vigorous stirring.
-
The resulting white solid is collected by vacuum filtration using a Büchner funnel.
-
The solid is washed with a small amount of cold methanol and then with diethyl ether.
-
The product is dried under vacuum at 40-50 °C to a constant weight.
Workflow Diagram
Figure 5: Experimental Workflow for this compound Synthesis
Caption: Synthesis and purification steps.
Physicochemical Properties and Characterization
The expected physicochemical properties of this compound are summarized below. These are based on the properties of the individual components and related orotate salts.
Quantitative Data Summary
| Property | Orotic Acid | N-Methyl-D-glucamine | This compound (Expected) |
| Molecular Formula | C₅H₄N₂O₄ | C₇H₁₇NO₅ | C₁₂H₂₁N₃O₉ |
| Molecular Weight ( g/mol ) | 156.10[6] | 195.21[4] | 351.31 |
| Appearance | White crystalline powder[6] | White crystalline powder | White to off-white solid |
| Melting Point (°C) | 345-346[6] | 128-132 | >150 (with decomposition) |
| Solubility | Poorly soluble in water[7] | Freely soluble in water | Expected to be soluble in water |
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum is expected to show characteristic peaks for both the orotate and N-methyl-D-glucaminium ions. The proton of the pyrimidine ring of orotate would appear in the aromatic region, while the protons of the glucamine backbone and the methyl group would be observed in the aliphatic region.
-
¹³C NMR: The spectrum should display resonances corresponding to all carbon atoms in both the orotate and N-methyl-D-glucaminium moieties.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H and N-H stretching of the glucaminium cation, the C=O stretching of the pyrimidine ring and the carboxylate group of the orotate anion, and C-N stretching vibrations.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show peaks corresponding to the molecular ions of orotic acid [M-H]⁻ and N-methyl-D-glucamine [M+H]⁺.
Conclusion
References
- 1. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KR870001240B1 - Method for preparing N-methyl-D-glucamine salt - Google Patents [patents.google.com]
- 6. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Magnesium Orotate | C10H6MgN4O8 | CID 3036905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Methylglucamine Orotate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylglucamine orotate (MGO) is a compound that has been investigated for its potential cognitive-enhancing and neuroprotective effects. As a salt of orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, MGO is believed to exert its effects by modulating the availability of pyrimidine nucleotides essential for nucleic acid synthesis, cellular metabolism, and neuronal function. This technical guide provides a comprehensive overview of the animal models used to study the effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the key quantitative findings from animal studies investigating the effects of this compound.
Table 1: Effects of this compound on Hippocampal Long-Term Potentiation (LTP) in Rats
| Animal Model | Treatment | Dosage | Route of Administration | Key Findings | Reference |
| Male Wistar Rats | This compound | 225 µg | Intracerebroventricular (i.c.v.) | Prolonged LTP of the population spike in the dentate gyrus. At 24h post-tetanization, LTP was 246% of control vs. 154% in vehicle-treated animals. At 48h, LTP was 216% of control vs. 126% in vehicle-treated animals. | [1] |
Table 2: Effects of this compound on Sleep Architecture in Rats
| Animal Model | Treatment | Dosage | Route of Administration | Key Findings | Reference |
| Male Wistar Rats | This compound | 225 mg/kg | Intraperitoneal (i.p.) | Increased latency to paradoxical sleep (PS) and a significant decrease in the amount of PS during the first 4 hours after injection in both acute and chronic administration. |
Experimental Protocols
Investigation of Long-Term Potentiation (LTP) in the Dentate Gyrus of Freely Moving Rats
-
Animal Model: Male Wistar rats.[1]
-
Surgical Preparation: Rats are anesthetized and implanted with electrodes. A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus. A cannula is implanted into the lateral cerebral ventricle for drug administration.[1]
-
Electrophysiological Recordings: After a recovery period, baseline field potentials (population spikes) are recorded in the dentate gyrus in response to stimulation of the perforant path.
-
Tetanic Stimulation: Long-term potentiation is induced by a strong tetanic stimulation of the perforant path.
-
Drug Administration: this compound (225 µg) is administered intracerebroventricularly.[1]
-
Data Analysis: The amplitude of the population spike is measured and expressed as a percentage of the pre-tetanus baseline. The duration and magnitude of LTP are compared between the this compound-treated group and a vehicle-treated control group.[1]
Polygraphic Sleep Recordings in Rats
-
Animal Model: Male Wistar rats.
-
Surgical Preparation: Rats are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Recording Procedure: Following a recovery period, animals are placed in a recording chamber, and sleep-wake states are continuously monitored for 8 hours.
-
Drug Administration:
-
Acute Study: this compound (225 mg/kg) is administered intraperitoneally immediately before the recording session.
-
Chronic Study: this compound (225 mg/kg, i.p.) is administered daily for 10 consecutive days.
-
-
Data Analysis: The polygraphic recordings are scored to identify different sleep stages, including waking, slow-wave sleep, and paradoxical sleep (PS). The latency to the first episode of PS and the total duration of each sleep stage are quantified and compared between treatment and control conditions.
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
This compound acts as a precursor for pyrimidine nucleotide synthesis. The orotate component is a key intermediate in the de novo pathway that leads to the formation of uridine monophosphate (UMP), a foundational block for other pyrimidines.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Workflow for LTP Studies
The following diagram illustrates the general workflow for investigating the effects of this compound on long-term potentiation in an animal model.
References
In-depth Technical Guide: Predicted Oral Bioavailability of Methylglucamine Orotate
Executive Summary
Methylglucamine orotate is a salt combining the organic acid, orotic acid, with the amino sugar, methylglucamine. Orotic acid and its salts have been investigated for their potential to enhance the bioavailability of minerals, while meglumine is an established excipient used to improve the solubility and absorption of certain drugs. This whitepaper provides a comprehensive overview of the predicted oral bioavailability of this compound by examining the known pharmacokinetic properties and absorption mechanisms of its constituent parts. Detailed experimental protocols for a hypothetical in vivo bioavailability study in a rat model are provided, along with the necessary analytical methodologies.
Bioavailability and Pharmacokinetics of Constituent Components
Orotic Acid
Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is an intermediate in the de novo biosynthesis of pyrimidines. It is suggested that orotate salts may improve the bioavailability of the chelated substance. While specific oral pharmacokinetic data for orotic acid is sparse, studies on analogous small organic acids provide some insight.
Table 1: Pharmacokinetic Parameters of Flunixin Meglumine and a Comparable Organic Acid (Rotundic Acid) After Oral Administration in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Animal Model | Reference |
| Flunixin Meglumine | 2.2 | 946 | 1.0 | - | 22 | Swine | [1] |
| Rotundic Acid | 10 | - | - | - | 16.1 - 19.4 | Rat | [2][3] |
| Rotundic Acid | 20 | - | - | - | 16.1 - 19.4 | Rat | [2][3] |
| Rotundic Acid | 40 | - | - | - | 16.1 - 19.4 | Rat | [2][3] |
Note: Data for orotic acid is not directly available. Rotundic acid is presented as a comparable organic acid.
Methylglucamine (Meglumine)
Meglumine (N-methyl-D-glucamine) is widely used as a pharmaceutical excipient to form salts with acidic drugs, thereby increasing their aqueous solubility. While some meglumine salts, like meglumine diatrizoate, are not significantly absorbed orally[4], meglumine has been shown to enhance the absorption of other compounds. Studies on flunixin meglumine in various animal species provide some pharmacokinetic data for a meglumine salt, although the flunixin moiety will be the primary determinant of the overall pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Oral Flunixin Meglumine in Various Animal Species
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Horse | - | 1.3 - 2.8 | 0.76 - 7.66 | 71.9 | [5] |
| Elephant (Asian) | 0.8 | 2.1 ± 0.8 | ~1.3 | - | [6] |
| Elephant (African) | 0.8 | 2.5 ± 0.7 | ~2.8 | - | [6] |
| Swine | 2.21 | 0.946 | 1.00 | 22 | [1] |
Predicted Absorption Pathways
Orotic Acid Absorption
The intestinal absorption of orotic acid, as an organic anion, is likely mediated by solute carrier (SLC) transporters. Specifically, OAT2 (Organic Anion Transporter 2, encoded by the SLC22A7 gene) has been identified as a high-affinity transporter for orotic acid.[7] SLC22A13 has also been suggested to transport orotate.[8] These transporters facilitate the uptake of orotic acid from the intestinal lumen into the enterocytes.
Meglumine Absorption
The exact mechanism for the intestinal absorption of meglumine is not well-defined. As a polar, N-methylated amino sugar, its passive diffusion across the lipid bilayer of enterocytes is expected to be low. It is plausible that its absorption is mediated by one or more of the numerous solute carrier transporters present in the intestinal epithelium that handle sugars, amino acids, or organic cations.[9][10][11][12]
Proposed Experimental Protocol for Oral Bioavailability Study
The following protocol outlines a standard approach to determine the oral bioavailability of this compound in a rat model.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimatization: Minimum of 7 days prior to the study.
Study Design
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (for determination of absolute bioavailability).
-
Group 2: Oral (PO) administration of this compound.
-
-
Dose: To be determined based on preliminary toxicity studies. A common starting point for organic acids is in the range of 10-50 mg/kg.[2][3]
-
Fasting: Animals should be fasted overnight (approximately 12 hours) prior to dosing, with free access to water.
Dosing
-
IV Administration: The compound will be dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into the tail vein.
-
PO Administration: The compound will be dissolved or suspended in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) and administered via oral gavage.
Blood Sampling
-
Timepoints:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
-
Collection: Approximately 0.2-0.3 mL of blood will be collected from the jugular vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Sample Analysis: HPLC-UV Method for Orotic Acid Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).[13]
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject a defined volume onto the HPLC system.
-
Pharmacokinetic Analysis
The plasma concentration-time data will be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Elimination half-life (t1/2).
-
Absolute oral bioavailability (F%) will be calculated as: (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.[2][3]
Conclusion
Based on the available data for its individual components, it is hypothesized that this compound will be orally bioavailable. The orotate moiety is expected to be absorbed via SLC transporters, such as OAT2. The meglumine component may enhance the solubility and dissolution of the orotate in the gastrointestinal tract, potentially leading to improved absorption compared to orotic acid alone. However, the extent of this bioavailability is unknown and requires direct experimental investigation. The protocols and methodologies outlined in this guide provide a robust framework for conducting such a study to definitively characterize the oral pharmacokinetics of this compound. The findings from such a study would be of significant interest to researchers and professionals in the fields of drug development and nutritional science.
References
- 1. Pharmacokinetics of flunixin meglumine in mature swine after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. PHARMACOKINETICS OF ORALLY ADMINISTERED FLUNIXIN MEGLUMINE IN AFRICAN (LOXODONTA AFRICANA) AND ASIAN (ELEPHAS MAXIMUS) ELEPHANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal Organic Anion Transporters (SLC22 Family): Expression, Regulation, Roles in Toxicity, and Impact on Injury and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal Transporter-Associated Drug Absorption and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transporters in absorption, distribution, and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrier-mediated intestinal transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Orotic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Metabolization of Methylglucamine Orotate in the Central Nervous System
Abstract: This technical whitepaper provides a comprehensive overview of the current understanding and hypothesized metabolic pathways of methylglucamine orotate within the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals. It synthesizes existing data on the individual components of this compound—orotic acid and methylglucamine—to propose a model for its CNS metabolism. The guide details the well-established role of orotic acid in pyrimidine biosynthesis, a critical process for neuronal function and health. It also explores the putative metabolic fate of the methylglucamine moiety, acknowledging the current scarcity of direct research in this area. This document includes structured data summaries, detailed experimental protocols for further investigation, and visualizations of key metabolic and experimental workflows to facilitate a deeper understanding and guide future research.
Introduction
This compound is a salt composed of the pyrimidine precursor orotic acid and the amino sugar methylglucamine (also known as meglumine). While orotic acid has been studied for its neuroprotective and metabolic-supporting roles, the complete metabolic profile of the combined salt, particularly within the central nervous system, is not well-documented in publicly available literature.[1][2] This guide will, therefore, present a detailed account of the known metabolism of orotic acid in the brain and a hypothesized pathway for methylglucamine, based on general biochemical principles.
The primary pharmacological interest in this compound for CNS applications lies in the delivery of orotic acid across the blood-brain barrier (BBB). Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for a multitude of cellular processes in the brain, including DNA and RNA synthesis, membrane phospholipid formation, and glycoprotein synthesis.[3][4] Deficiencies or dysregulation in pyrimidine metabolism have been linked to neurological and neurodegenerative conditions.[4][5] Methylglucamine, commonly used as an excipient in drug formulations, is proposed to enhance the solubility and potentially the transport of orotic acid into the CNS.[6][7]
Proposed Metabolic Pathways in the Central Nervous System
Upon crossing the blood-brain barrier, this compound is expected to dissociate into its constituent components: the orotate anion and the methylglucamine cation. The subsequent metabolic pathways for each are considered separately.
Orotic Acid Metabolism: The Pyrimidine Biosynthesis Pathway
The metabolism of orotic acid in the CNS is an integral part of the de novo pyrimidine nucleotide synthesis pathway.[4] This pathway is crucial for maintaining the pool of pyrimidine nucleotides necessary for neuronal health, repair mechanisms, and myelin sheath maintenance.[3] The enzymes for this pathway have been identified in various regions of the adult human brain, including the hippocampus and cerebral cortex. Astrocytes have also been shown to be capable of metabolizing orotic acid.[8]
The central steps of orotic acid metabolism in the CNS are as follows:
-
Conversion to Orotidine-5'-Monophosphate (OMP): Orotic acid is converted to OMP by the enzyme orotate phosphoribosyltransferase (OPRT), which is part of the bifunctional enzyme UMP synthase (UMPS). This reaction utilizes phosphoribosyl pyrophosphate (PRPP).[5]
-
Decarboxylation to Uridine-5'-Monophosphate (UMP): OMP is then decarboxylated by orotidine-5'-phosphate decarboxylase (ODC), the second enzymatic activity of UMPS, to yield UMP.[5]
-
Phosphorylation to Uridine Triphosphate (UTP): UMP is sequentially phosphorylated by kinases to form uridine diphosphate (UDP) and then uridine triphosphate (UTP).
-
Amination to Cytidine Triphosphate (CTP): UTP can be aminated by CTP synthase to form cytidine triphosphate (CTP), another essential pyrimidine nucleotide.
These nucleotides are fundamental for nucleic acid synthesis and various other metabolic functions within neurons and glial cells.
References
- 1. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of orotic acid on the excitability processes in central nervous system and on cerebral circulation in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain pyrimidine nucleotide synthesis and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain pyrimidine nucleotide synthesis and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for the Preparation and Use of Methylglucamine Orotate in Cell Culture
Introduction
Methylglucamine orotate is a salt composed of orotic acid and meglumine (N-methyl-D-glucamine). Orotic acid, historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis and, consequently, cell growth and proliferation.[1][2][3] Due to its role as a precursor in nucleotide synthesis, it is a valuable compound for research in cellular metabolism, cancer biology, and drug development.[1][4]
However, orotic acid itself has very poor solubility in aqueous solutions at neutral pH, which complicates its use in cell culture.[1][5] To overcome this, it is combined with meglumine, an amino sugar derived from sorbitol.[6] Meglumine is an organic base widely used in pharmaceutical formulations as a pH-adjusting agent and solubilizer to enhance the aqueous solubility of acidic compounds.[7][8] The resulting salt, this compound, is expected to have significantly improved water solubility, making it more suitable for direct use in physiological buffers and cell culture media.
These application notes provide a detailed protocol for dissolving and applying this compound in various cell culture-based assays.
Data Presentation: Effects of Orotic Acid on Cell Lines
The biological activity of this compound is primarily attributed to the orotate moiety. The following table summarizes quantitative data from studies on the effects of orotic acid on different cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Cell Line | Concentration Range (µM) | Incubation Time | Assay | Observed Effect | Reference |
| KGN (human ovarian granulosa tumor) | 10 - 250 | 24h, 48h, 72h | alamarBlue | Reduced viability in a dose- and time-dependent manner. | [1] |
| HGrC1 (human ovarian granulosa) | 10 - 250 | 24h, 48h, 72h | alamarBlue | No significant effect on viability. | [1] |
| HGrC1 (human ovarian granulosa) | 10, 100 | - | Flow Cytometry | Enhanced proliferation. | [1] |
| SK-Hep1 (hepatocellular carcinoma) | Not specified | - | Cell Proliferation Assay | Increased cell proliferation. | [1] |
Experimental Protocols
This protocol assumes this compound is readily soluble in aqueous solutions, a property conferred by the meglumine component.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile, DNase/RNase-free microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the powder and transfer it to a sterile conical tube.
-
Dissolution: Add the required volume of sterile water or PBS to the tube. For example, to make a 100 mM stock, dissolve the corresponding mass in 10 mL of solvent.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution if necessary.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.[9]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
If aqueous solubility is found to be limited, use this alternative method based on protocols for pure orotic acid.[1][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Other materials as listed in Protocol 3.1.
Procedure:
-
Follow steps 1 and 2 from Protocol 3.1.
-
Dissolution: Add the required volume of cell culture grade DMSO to the powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 50°C) and ultrasonication can be used to facilitate dissolution.[11]
-
Storage: DMSO stock solutions are typically sterile and do not require filter sterilization if prepared from sterile components in a sterile environment. Aliquot into sterile microcentrifuge tubes and store at -20°C.
Note: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the specific cells being used (typically <0.5%).
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution.
-
Prepare Vehicle Control: Prepare a control medium containing the same volume of the solvent (sterile water, PBS, or DMSO) used for the highest concentration of the test compound. This is critical for attributing observed effects solely to the compound.[1]
-
Treat Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate: Return the cells to the incubator for the desired treatment period.
This protocol provides a method to assess the effect of this compound on cell viability.[1]
Materials:
-
Cells treated with this compound in a 96-well plate
-
alamarBlue™ cell viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Following the treatment period, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for preparing and applying this compound.
Caption: Orotic acid as a key intermediate in pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Orotic acid production by Yarrowia lipolytica under conditions of limited pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Meglumine - CD Formulation [formulationbio.com]
- 8. Meglumine - Actylis Lab Solutions [actylislab.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
Application Note: Quantification of Methylglucamine Orotate in Tissue Samples Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the orotate moiety of Methylglucamine Orotate in various tissue samples. The protocol employs a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in preclinical and research settings.
Introduction
This compound is a salt combining the stabilizing agent methylglucamine with orotic acid, a key intermediate in the pyrimidine nucleotide biosynthesis pathway. Accurate quantification of this compound in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. Due to the strong UV absorbance of the orotate component, detection is readily achieved using a standard UV detector, making this method widely accessible.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric Acid (PCA), 0.4 M
-
Potassium Carbonate (K2CO3), 3.5 M
-
Water (HPLC grade)
-
Tissue samples (e.g., liver, brain, kidney)
2.2. Instrumentation
-
HPLC system with a UV-Vis detector (e.g., Shimadzu LC-20AD, Agilent 1260 Infinity II)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., LC Solution)
-
Tissue homogenizer (e.g., Polytron) or sonicator
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
2.3. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of the orotate component.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Methanol (40:60, v/v)[1] |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Protocols
3.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL of Orotic Acid): Accurately weigh the equivalent of 10 mg of orotic acid from the this compound reference standard. Dissolve in the mobile phase in a 10 mL volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the mobile phase.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3.2. Tissue Sample Preparation
This protocol is adapted from established methods for extracting small molecules from biological tissue matrices.[2][3]
-
Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a 2 mL microcentrifuge tube. Add 10 volumes (e.g., 1 mL for 100 mg of tissue) of ice-cold 0.4 M perchloric acid (PCA). Homogenize the tissue thoroughly using a probe sonicator or mechanical homogenizer until no visible particles remain.[2]
-
Protein Precipitation & Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Neutralization: Carefully transfer the supernatant to a new tube. Add 3.5 M K2CO3 dropwise to neutralize the solution to a pH of approximately 7.0. This will precipitate the perchlorate as potassium perchlorate. Let the sample sit on ice for 15 minutes.
-
Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.[2]
-
Filtration: Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][2]
-
Analysis: Inject 20 µL of the prepared sample into the HPLC system.
Method Validation Summary
The method should be validated according to standard guidelines to ensure reliability. The following table presents typical performance characteristics for a validated method of this nature.
| Parameter | Typical Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (% Recovery) | 95% - 105% |
| Specificity | No interference from endogenous tissue components |
Visualization of Protocols
Workflow for Tissue Sample Preparation and HPLC Analysis
The following diagram illustrates the key steps from tissue collection to data analysis.
Caption: Workflow from tissue processing to HPLC quantification.
Logical Diagram for Method Validation
This diagram outlines the core parameters evaluated to ensure the method's reliability.
Caption: Key parameters for HPLC method validation.
Conclusion
The described RP-HPLC method provides a reliable and accessible means for quantifying this compound in tissue samples by measuring its orotic acid component. The sample preparation is straightforward, and the chromatographic conditions are optimized for good resolution and sensitivity with a standard UV detector. This application note serves as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for the Radiolabeling of Methylglucamine Orotate
Disclaimer: The following application notes and protocols are hypothetical and intended for informational purposes for researchers, scientists, and drug development professionals. To date, a comprehensive review of publicly available scientific literature reveals no specific studies detailing the direct radiolabeling of Methylglucamine Orotate. The methodologies described herein are based on established radiochemical principles applied to the constituent parts of the molecule: methylglucamine and orotic acid. These protocols should be adapted and validated under appropriate laboratory conditions by qualified personnel.
Introduction
This compound is a salt combining the amino sugar methylglucamine (meglumine) with orotic acid. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, a fundamental process for DNA and RNA synthesis[1][2][3]. This biological role makes radiolabeled orotic acid and its derivatives valuable tools for in-vivo imaging and metabolic studies[4]. Methylglucamine is widely used as a counter-ion in pharmaceutical formulations and contrast agents to enhance solubility and bioavailability[5][6].
The development of a radiolabeled version of this compound could provide a valuable research tool for non-invasive imaging and pharmacokinetic studies, potentially leveraging the biological roles of both of its components. These notes outline potential strategies for the radiosynthesis of this compound labeled with common radioisotopes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Potential Radiolabeling Strategies
Given the chemical structure of this compound, radiolabeling could theoretically be directed at either the orotic acid moiety or the methylglucamine moiety.
-
Labeling the Orotic Acid Moiety: The pyrimidine ring of orotic acid is a prime target for labeling with isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The carboxylic acid group also presents a potential site for radiolabeling.
-
Labeling the Methylglucamine Moiety: The methyl group on the amine of methylglucamine could be a target for labeling with Carbon-11. Additionally, radioiodination could be explored, although this would likely require modification of the molecule.
Experimental Protocols
The following are detailed, albeit theoretical, protocols for the radiolabeling of this compound.
Protocol 1: Synthesis of [¹¹C]this compound via ¹¹C-methylation of Orotic Acid
This protocol describes a two-step synthesis. First, [¹¹C]orotic acid is synthesized, followed by salt formation with methylglucamine.
Step 1: Synthesis of [6-¹¹C]Orotic Acid
This procedure is adapted from general methods for ¹¹C-carboxylation.
-
Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron and trapped in a suitable vessel.
-
Grignard Reaction: Prepare a Grignard reagent from a suitable precursor of 5-bromouracil.
-
Carboxylation: The trapped [¹¹C]CO₂ is bubbled through the Grignard reagent solution at low temperature (-78°C).
-
Quenching and Deprotection: The reaction is quenched with an acid, and any protecting groups are removed.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield [6-¹¹C]orotic acid.
Step 2: Salt Formation with Methylglucamine
-
Solubilization: The purified [6-¹¹C]orotic acid is dissolved in a minimal amount of sterile water for injection.
-
Neutralization: An equimolar amount of methylglucamine, dissolved in sterile water, is added to the [6-¹¹C]orotic acid solution.
-
Final Formulation: The pH is adjusted to 7.4 with sterile saline, and the solution is passed through a 0.22 µm sterile filter into a sterile vial for quality control and subsequent use.
Protocol 2: Synthesis of [¹⁸F]Fluorothis compound via Fluorination of a Precursor
This protocol outlines the synthesis of an ¹⁸F-labeled analog of this compound.
Step 1: Synthesis of a Tosylated Methylglucamine Precursor
-
A suitable hydroxyl group on methylglucamine is selectively protected.
-
Another hydroxyl group is then tosylated to create a good leaving group for nucleophilic substitution.
Step 2: ¹⁸F-Fluorination
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F reaction.
-
Azeotropic Drying: The [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2., and dried azeotropically with acetonitrile.
-
Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the tosylated methylglucamine precursor in a suitable solvent (e.g., DMSO or acetonitrile) at elevated temperature (80-120°C).
-
Deprotection: The protecting groups are removed under acidic or basic conditions.
-
Purification: The crude [¹⁸F]fluoromethylglucamine is purified by HPLC.
Step 3: Salt Formation with Orotic Acid
-
The purified [¹⁸F]fluoromethylglucamine is dissolved in sterile water.
-
An equimolar amount of orotic acid is added.
-
The final product is formulated as described in Protocol 1, Step 2.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for the proposed radiolabeling procedures. These values are based on typical outcomes for similar radiolabeling reactions reported in the literature and should be experimentally determined.
| Parameter | [¹¹C]this compound | [¹⁸F]Fluorothis compound |
| Radiochemical Yield (RCY) | 15-25% (decay-corrected) | 30-45% (decay-corrected) |
| Radiochemical Purity | >98% | >99% |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) | >74 GBq/µmol (>2 Ci/µmol) |
| Total Synthesis Time | 30-40 minutes | 60-75 minutes |
Visualizations
Diagram 1: General Workflow for Radiolabeling of this compound
Caption: General workflow for the synthesis of a radiolabeled this compound analog.
Diagram 2: Pyrimidine Biosynthesis Pathway
Caption: Simplified pathway of de novo pyrimidine biosynthesis highlighting the role of Orotic Acid.
References
- 1. Human Metabolome Database: Showing metabocard for Orotic acid (HMDB0000226) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylglucamine Orotate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylglucamine orotate is a compound that has been investigated for its potential nootropic and neuroprotective effects. As a salt of orotic acid and methylglucamine, its mechanism of action is primarily associated with its role as a precursor in the de novo synthesis of pyrimidine nucleotides.[1] These nucleotides are fundamental for the synthesis of RNA and DNA, which are critical for neuronal function, synaptic plasticity, and memory formation. Historical research, primarily from the late 1980s, has suggested that this compound may enhance memory and prolong long-term potentiation (LTP) in the hippocampus.[2] More recent research has also explored the potential of orotate in modulating the aggregation of neurodegeneration-related DNA. This document provides an overview of the applications of this compound in neuroscience research, including detailed experimental protocols and a proposed signaling pathway.
Applications in Neuroscience Research
Based on existing literature, the primary applications of this compound in a research context include:
-
Investigation of Memory Enhancement: Studying its effects on learning and memory in various animal models.
-
Modulation of Synaptic Plasticity: Examining its influence on long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices and in vivo.
-
Neuroprotection Studies: Assessing its potential to protect neurons from various insults, potentially through its role in nucleic acid synthesis and cellular repair.
-
Sleep Research: Investigating its impact on sleep architecture, particularly paradoxical sleep (REM sleep).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Hippocampal Long-Term Potentiation (LTP)
| Parameter | Control Group | This compound Group | Reference |
| LTP of Population Spike (24h post-tetanization) | 154% of control value | 246% of control value | [1] |
| LTP of Population Spike (48h post-tetanization) | 126% of control value | 216% of control value | [1] |
Table 2: Effects of this compound on Paradoxical Sleep in Rats
| Parameter | Acute Administration (first 4h) | Chronic Administration (first 4h) | Reference |
| Paradoxical Sleep (PS) Latency | Increased | Increased | [3] |
| Paradoxical Sleep (PS) Duration | Significantly decreased | Significantly decreased | [3] |
Signaling Pathways
The proposed primary mechanism of action for this compound is its contribution to the pyrimidine biosynthesis pathway, which is crucial for neuronal function and plasticity.
Proposed signaling pathway of this compound in neurons.
Experimental Protocols
The following are detailed protocols for key experiments that have been used to evaluate the effects of this compound.
In Vivo Long-Term Potentiation (LTP) Measurement in the Rat Hippocampus
This protocol is based on the methodology described in studies investigating the effect of this compound on synaptic plasticity.[1]
References
Methylglucamine Orotate: A Tool for Investigating the Molecular Mechanisms of Memory Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Methylglucamine orotate is a salt composed of methylglucamine and orotic acid, a precursor in the de novo synthesis of pyrimidine nucleotides. It has been identified as a nootropic agent with memory-enhancing properties, making it a valuable pharmacological tool for researchers investigating the molecular underpinnings of learning and memory. The primary proposed mechanism of action for this compound is its ability to increase the bioavailability of orotic acid in the brain, thereby stimulating the synthesis of pyrimidine nucleotides such as uridine monophosphate (UMP) and cytidine monophosphate (CMP). These nucleotides are essential for a multitude of cellular processes critical for neuronal function and synaptic plasticity, including the synthesis of RNA, phospholipids for cell membranes, and the formation of sugar-nucleotides for glycosylation. By providing the building blocks for these vital macromolecules, this compound is thought to facilitate the structural and functional changes at the synaptic level that are necessary for memory consolidation.
This document provides a comprehensive overview of the application of this compound in memory research, including quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on memory formation and synaptic plasticity.
Table 1: Effects of this compound on Long-Term Potentiation (LTP) in the Dentate Gyrus of Rats
| Parameter | Control Group | This compound Group | Reference |
| Dosage | Saline (i.c.v.) | 225 µg (i.c.v.) | [1] |
| LTP of Population Spike (24h post-tetanization) | 154% of control value | 246% of control value | [1] |
| LTP of Population Spike (48h post-tetanization) | 126% of control value | 216% of control value | [1] |
Table 2: Effects of this compound on Memory Retention in Behavioral Tasks in Rats
| Behavioral Task | Age of Rats | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Active Avoidance in a Shuttle Box | 24-month-old | 225 mg/kg per day (i.p.) | 5 days | Significantly improved memory retention, nearly compensating for age-related memory deficit. | [2] |
| Brightness Discrimination in a Y-chamber | 24-month-old | 225 mg/kg per day (i.p.) | 5 days | Significantly improved memory retention. | [2] |
| Active Avoidance (painful stimulation of another rat) | Not specified | 225 mg/kg per day (i.p.) | 5 days | Accelerated development of the avoidance reaction and delayed extinction. | |
| Active Avoidance (perforant path stimulation) | Not specified | 225 µg (i.c.v.) | Single injection post-training | Significantly more conditioned reactions in the relearning session. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key biological pathways and experimental procedures associated with the study of this compound and memory formation.
Figure 1: Pyrimidine Synthesis Pathway initiated by this compound.
Figure 2: Proposed Signaling Cascade for Memory Enhancement.
Figure 3: General Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on memory formation. These protocols are synthesized from the methodologies described in the cited literature.
Protocol 1: Active Avoidance Task in a Shuttle Box
Objective: To assess the effect of this compound on learning and memory of an active avoidance response in rats.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
A light source in each compartment to serve as the conditioned stimulus (CS).
-
A sound-attenuating chamber to house the shuttle box.
-
A programmable shocker and controller.
Procedure:
-
Habituation:
-
On the day before training, place each rat in the shuttle box for 5 minutes with the door between compartments open and no stimuli presented. This allows for adaptation to the apparatus.
-
-
Drug Administration:
-
Administer this compound (225 mg/kg, i.p.) or saline to the respective groups 60 minutes before the training session. For chronic studies, this is done daily for the duration of the treatment period (e.g., 5 days).[2]
-
-
Training Session:
-
Place the rat in one compartment of the shuttle box.
-
Initiate a trial by presenting the CS (illumination of the compartment).
-
After a 5-second presentation of the CS, deliver a mild, scrambled foot shock (e.g., 0.5 mA for 2 seconds) through the grid floor. This is the unconditioned stimulus (US).
-
The shock is terminated if the rat moves to the other compartment (escape response).
-
If the rat moves to the other compartment during the 5-second CS presentation before the shock, this is recorded as an avoidance response, and the shock is not delivered for that trial.
-
The inter-trial interval (ITI) should be randomized (e.g., 30-60 seconds) to prevent temporal conditioning.
-
A training session consists of a set number of trials (e.g., 30-50 trials).
-
-
Retention Test:
-
24 hours after the final training session, conduct a retention test.
-
The procedure is identical to the training session, but no foot shocks are delivered (extinction trial) or the same training parameters are used to assess relearning.
-
Record the number of avoidance responses, escape latencies, and failures to escape.
-
-
Data Analysis:
-
Compare the number of avoidance responses and escape latencies between the this compound-treated and control groups using appropriate statistical tests (e.g., ANOVA with repeated measures).
-
Protocol 2: Brightness Discrimination Task in a Y-Chamber
Objective: To evaluate the effect of this compound on the acquisition and retention of a visual discrimination task.
Apparatus:
-
A Y-shaped maze with a starting arm and two goal arms.
-
A light source at the entrance of each goal arm that can be differentially illuminated (one bright, one dim).
-
Food dispensers or another form of reinforcement in each goal arm.
-
Guillotine doors to control the rat's movement.
Procedure:
-
Habituation and Pre-training:
-
Habituate the rats to the Y-chamber by allowing free exploration with food rewards available in both goal arms.
-
Train the rats to run from the start arm to a goal arm to receive a food reward.
-
-
Drug Administration:
-
Administer this compound (225 mg/kg, i.p.) or saline daily for the duration of the study (e.g., 5 days), 60 minutes before each training session.[2]
-
-
Discrimination Training:
-
At the start of each trial, one goal arm is illuminated brightly (correct choice) and the other dimly (incorrect choice). The position of the bright light is randomized across trials to prevent place learning.
-
Place the rat in the start arm.
-
When the rat chooses the brightly lit arm, it receives a food reward.
-
When the rat chooses the dimly lit arm, it receives no reward and may be confined to that arm for a short period (e.g., 10 seconds).
-
A training session consists of a set number of trials (e.g., 20 trials).
-
Continue training until the control group reaches a predefined criterion of performance (e.g., 80% correct choices over two consecutive days).
-
-
Retention Test:
-
24 hours after the final training session, conduct a retention test with the same procedure as the training sessions.
-
Record the number of correct and incorrect choices.
-
-
Data Analysis:
-
Analyze the number of trials to reach criterion, the percentage of correct choices during training and the retention test. Compare the performance of the this compound-treated group with the control group using statistical methods like t-tests or ANOVA.
-
Protocol 3: In Vivo Hippocampal Long-Term Potentiation (LTP) Measurement
Objective: To determine the effect of this compound on synaptic plasticity in the hippocampus of anesthetized rats.
Apparatus:
-
Stereotaxic frame for rats.
-
Anesthesia machine (e.g., for isoflurane).
-
Stimulating and recording electrodes (e.g., Teflon-coated tungsten microelectrodes).
-
Amplifier, stimulator, and data acquisition system.
-
Temperature control system to maintain the rat's body temperature.
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat (e.g., urethane or isoflurane) and place it in the stereotaxic frame.
-
Perform a craniotomy over the hippocampus.
-
Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus based on stereotaxic coordinates.
-
-
Drug Administration:
-
Administer a single intracerebroventricular (i.c.v.) injection of this compound (225 µg) or saline.[1]
-
-
Baseline Recording:
-
Deliver single test pulses to the perforant path (e.g., every 30 seconds) at an intensity that elicits a population spike of approximately 50% of the maximum amplitude.
-
Record the field excitatory postsynaptic potential (fEPSP) and the population spike for at least 30 minutes to establish a stable baseline.
-
-
LTP Induction:
-
Induce LTP by delivering high-frequency stimulation (HFS) to the perforant path (e.g., a series of trains of 100 Hz bursts).
-
-
Post-HFS Recording:
-
Continue recording the fEPSP and population spike with single test pulses for several hours (and up to 48 hours in chronically implanted animals) to monitor the potentiation.[1]
-
-
Data Analysis:
-
Measure the slope of the fEPSP and the amplitude of the population spike.
-
Express the post-HFS values as a percentage of the pre-HFS baseline values.
-
Compare the magnitude and duration of LTP between the this compound-treated and control groups using statistical analysis (e.g., repeated measures ANOVA).
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional animal care and use guidelines.
References
- 1. Brain pyrimidine nucleotide synthesis and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Avoidance protocol 01282020 [protocols.io]
- 3. Orotate improves memory and enhances synaptic long-term potentiation in active avoidance behaviour in rats with perforant path stimulation as the conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Methylglucamine Orotate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methylglucamine orotate is a salt combining methylglucamine with orotic acid. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, essential for the formation of DNA and RNA.[1][2][3] Due to its role in nucleotide synthesis, it has been investigated for various therapeutic applications, including the support of cellular health and cardiac function.[4] Methylglucamine is an amino sugar derived from sorbitol, often used as an excipient in drug formulations to enhance solubility and stability. Understanding the in vivo pharmacokinetics, biodistribution, and target engagement of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. This document provides detailed application notes and hypothetical protocols for tracking this compound in vivo using various imaging techniques. As there are currently no established direct imaging protocols for this specific compound, the following sections are based on well-established methodologies for labeling and imaging small molecules.
Proposed In Vivo Imaging Modalities
Several imaging modalities can be adapted to track this compound in vivo. The choice of modality will depend on the specific research question, required sensitivity, spatial resolution, and the feasibility of labeling.
-
Positron Emission Tomography (PET): Offers high sensitivity for quantitative whole-body imaging, making it ideal for biodistribution and pharmacokinetic studies. This would require radiolabeling of this compound.
-
Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT provides quantitative data on the distribution of a radiolabeled tracer and can be a cost-effective alternative.[5]
-
Fluorescence Imaging: This modality, particularly in the near-infrared (NIR) range, allows for high-resolution imaging in small animal models and is well-suited for visualizing uptake in specific tissues or cells.[6]
-
Magnetic Resonance Imaging (MRI): While less sensitive than nuclear imaging techniques, MRI offers excellent spatial resolution and soft-tissue contrast. Tracking this compound with MRI would necessitate conjugation to a contrast agent.[7]
Positron Emission Tomography (PET) Imaging
PET imaging is a powerful technique for quantitative in vivo tracking of radiolabeled molecules. For this compound, either the orotic acid or the methylglucamine moiety could be labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).
Radiolabeling Strategy: [¹⁸F]Fluorobenzoyl-Methylglucamine Orotate
A common strategy for radiolabeling small molecules with ¹⁸F is through the use of a prosthetic group, such as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).[8] This approach involves a two-step process where the prosthetic group is first radiolabeled and then conjugated to the molecule of interest. This method is proposed here for labeling the methylglucamine part of the compound, assuming the primary amine on methylglucamine is available for conjugation.
Experimental Protocol: PET/CT Imaging of [¹⁸F]Fluorobenzoyl-Methylglucamine Orotate in a Rodent Model
Objective: To determine the biodistribution and pharmacokinetics of this compound in healthy mice.
Materials:
-
This compound
-
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) synthesis module
-
HPLC for purification
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sterile saline
-
Healthy BALB/c mice (n=5 per time point)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Radiosynthesis of [¹⁸F]Fluorobenzoyl-Methylglucamine Orotate:
-
Synthesize [¹⁸F]SFB using an automated radiosynthesis module.
-
Dissolve this compound in anhydrous DMF.
-
Add TEA to the solution to act as a base.
-
Add the purified [¹⁸F]SFB to the this compound solution and react at room temperature for 20-30 minutes.
-
Purify the resulting [¹⁸F]Fluorobenzoyl-Methylglucamine orotate using reverse-phase HPLC.
-
Formulate the final product in sterile saline for injection.
-
Determine radiochemical purity and molar activity.
-
-
Animal Preparation:
-
Anesthetize mice using isoflurane (2% in oxygen).
-
Place a lateral tail vein catheter for injection.
-
-
Radiotracer Injection and PET/CT Imaging:
-
Inject approximately 5-10 MBq of [¹⁸F]Fluorobenzoyl-Methylglucamine orotate intravenously.
-
Perform dynamic PET imaging for the first 60 minutes post-injection.
-
Acquire static PET/CT images at 1, 2, and 4 hours post-injection.
-
The CT scan will be used for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT scans.
-
Draw regions of interest (ROIs) on major organs (e.g., liver, kidneys, heart, brain, muscle, bone) to generate time-activity curves.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Data Presentation
Quantitative data from the PET/CT study should be summarized in a table for clear comparison of tracer uptake in different organs over time.
Table 1: Biodistribution of [¹⁸F]Fluorobenzoyl-Methylglucamine Orotate in Mice (%ID/g)
| Organ | 60 minutes | 120 minutes | 240 minutes |
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Kidneys | |||
| Muscle | |||
| Bone | |||
| Brain |
Visualization
Fluorescence Imaging
For higher resolution imaging in superficial tissues or cellular-level tracking, fluorescence imaging is a suitable technique. This involves labeling this compound with a fluorescent dye, preferably in the near-infrared (NIR) spectrum to minimize tissue autofluorescence and maximize penetration depth.[]
Labeling Strategy: NIR Dye Conjugation
An amine-reactive NIR dye, such as a Cy7 NHS ester, can be conjugated to the primary amine of the methylglucamine moiety.
Experimental Protocol: In Vivo Fluorescence Imaging of (NIR Dye)-Methylglucamine Orotate
Objective: To visualize the accumulation of this compound in a specific tissue of interest (e.g., a tumor model).
Materials:
-
This compound
-
Amine-reactive NIR dye (e.g., Cy7 NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
-
Tumor-bearing nude mice (e.g., with subcutaneous xenografts)
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Synthesis of (NIR Dye)-Methylglucamine Orotate:
-
Dissolve this compound in anhydrous DMF.
-
Add TEA to the solution.
-
Add the amine-reactive NIR dye and stir at room temperature, protected from light, for 2-4 hours.
-
Purify the conjugate using reverse-phase HPLC.
-
Lyophilize the purified product.
-
Reconstitute in sterile saline for injection.
-
-
Animal Preparation:
-
Anesthetize tumor-bearing mice with isoflurane.
-
-
Probe Injection and Fluorescence Imaging:
-
Acquire a baseline fluorescence image of the mouse.
-
Inject a sterile solution of (NIR Dye)-Methylglucamine orotate (e.g., 10 nmol in 100 µL saline) intravenously.
-
Acquire fluorescence images at various time points (e.g., 1, 4, 8, and 24 hours) post-injection.
-
Use appropriate excitation and emission filters for the chosen NIR dye.
-
-
Data Analysis:
-
Draw ROIs over the tumor and a contralateral muscle region (as a control).
-
Quantify the average fluorescence intensity in each ROI at each time point.
-
Calculate the tumor-to-muscle signal ratio to assess specific accumulation.
-
Data Presentation
Quantitative data from the fluorescence imaging study should be presented in a table to compare the fluorescence signal in the target and control tissues.
Table 2: Fluorescence Signal of (NIR Dye)-Methylglucamine Orotate in Tumor-Bearing Mice (Arbitrary Units)
| Time Point | Tumor Mean Intensity | Muscle Mean Intensity | Tumor-to-Muscle Ratio |
| 1 hour | |||
| 4 hours | |||
| 8 hours | |||
| 24 hours |
Visualization
Hypothetical Signaling Pathway
Orotic acid is a precursor for pyrimidine synthesis, which is crucial for cell proliferation and function. This compound may therefore influence pathways dependent on nucleotide availability.
The in vivo imaging techniques described in these application notes provide a robust framework for investigating the pharmacokinetics and biodistribution of this compound. By employing radiolabeling for PET/CT or fluorescent labeling for optical imaging, researchers can gain valuable insights into the behavior of this compound in living systems. The provided protocols are intended as a starting point and should be optimized for specific experimental needs. These imaging approaches will be instrumental in advancing our understanding of this compound's therapeutic potential.
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females | MDPI [mdpi.com]
- 3. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 6. luminicell.com [luminicell.com]
- 7. In vivo imaging with a cell-permeable porphyrin-based MRI contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
Application Notes and Protocols for Formulating Methylglucamine Orotate for Improved Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylglucamine orotate is a compound that combines methylglucamine, an amino sugar derived from sorbitol, with orotic acid, a precursor in pyrimidine biosynthesis.[1][2][3] While orotic acid has demonstrated neuroprotective effects, its delivery to the central nervous system (CNS) is limited by the blood-brain barrier (BBB).[3][4] These application notes provide a comprehensive guide for the formulation and evaluation of this compound to enhance its penetration across the BBB. The protocols outlined below are based on established methodologies for drug delivery to the brain and are intended to serve as a foundational framework for researchers in this field.
Physicochemical Properties of this compound Components
A thorough understanding of the physicochemical properties of methylglucamine and orotic acid is crucial for designing effective drug delivery systems.
| Property | Methylglucamine | Orotic Acid | This compound (Predicted) | Reference |
| Molecular Weight ( g/mol ) | 195.21 | 156.1 | ~351.31 | [5] |
| Water Solubility | High (~100 g/100 mL at 25°C) | Poorly soluble | Expected to be high due to methylglucamine | [5] |
| pKa | 9.6 (basic) | 2.4, 9.45 (acidic) | Will have both acidic and basic character | [6] |
| logP (o/w) | -3.370 (estimated) | -0.83 | Expected to be low (hydrophilic) | [1] |
Strategies for Enhancing BBB Penetration
The hydrophilic nature of this compound suggests that passive diffusion across the BBB is likely to be limited. Therefore, advanced formulation strategies are required to facilitate its transport into the CNS.
Nanoparticle-Based Delivery
Encapsulating this compound into nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
Liposomal Formulation
Liposomes are versatile vesicles that can encapsulate both hydrophilic and lipophilic drugs, offering a biocompatible method for CNS drug delivery.
Receptor-Mediated Transcytosis (RMT)
Functionalizing the surface of nanoparticles or liposomes with ligands that bind to specific receptors on the BBB, such as the transferrin receptor, can trigger RMT, a mechanism for transporting molecules across the endothelial cells of the BBB.[7][8][9][10]
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using a double emulsion solvent evaporation technique.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Transferrin-PEG-NHS (for targeted formulation)
Procedure:
-
Primary Emulsion: Dissolve 50 mg of this compound in 1 mL of deionized water. Dissolve 200 mg of PLGA in 4 mL of DCM. Add the aqueous drug solution to the organic PLGA solution and sonicate on ice for 2 minutes to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Prepare a 5% w/v PVA solution in deionized water. Add the primary emulsion to 20 mL of the PVA solution and sonicate for 5 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 5% w/v trehalose as a cryoprotectant and freeze-dry for 48 hours.
-
(Optional) Surface Functionalization for RMT: For targeted delivery, incubate the nanoparticles with a solution of Transferrin-PEG-NHS to conjugate transferrin to the nanoparticle surface.
Protocol 2: Preparation of this compound Encapsulated Liposomes
This protocol details the thin-film hydration method for preparing liposomes containing this compound.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
DSPE-PEG(2000)-Transferrin (for targeted formulation)
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC and 25 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask. For targeted liposomes, include 5 mol% DSPE-PEG(2000)-Transferrin in the lipid mixture.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of PBS containing 10 mg/mL of this compound by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
In Vitro and In Vivo Evaluation
Protocol 3: In Vitro BBB Model - Permeability Assay
This protocol describes the use of a transwell assay with a co-culture of brain endothelial cells and astrocytes to assess the permeability of the formulated this compound.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium and supplements
-
Lucifer yellow
-
Formulated this compound
Procedure:
-
Cell Seeding: Seed astrocytes on the bottom of the transwell plate. Seed hCMEC/D3 cells on the inside of the transwell insert.
-
Co-culture: Culture the cells for 7-10 days to allow for the formation of a tight monolayer, mimicking the BBB.
-
TEER Measurement: Monitor the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter.[11][12][13][14] A stable and high TEER value indicates a well-formed barrier.
-
Permeability Assay: Add the formulated this compound to the apical (upper) chamber of the transwell. At predetermined time points, collect samples from the basolateral (lower) chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method such as LC-MS/MS.
-
Control: Use Lucifer yellow, a molecule with low BBB permeability, as a negative control to assess the integrity of the barrier during the experiment.
Protocol 4: In Vivo Brain Pharmacokinetic Study Using Microdialysis
This protocol outlines the use of in vivo microdialysis in a rodent model to measure the concentration of this compound in the brain extracellular fluid.[15][16][17][18]
Materials:
-
Laboratory rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Formulated this compound
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis: Insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Drug Administration: Administer the formulated this compound intravenously.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Quantification: Analyze the concentration of this compound in the dialysate samples using LC-MS/MS.
Protocol 5: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general method for the quantification of this compound in brain homogenates.[19][20][21][22]
Materials:
-
Brain tissue samples
-
Homogenizer
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize the brain tissue in a suitable buffer.
-
Protein Precipitation: Add the cold protein precipitation solution and the internal standard to an aliquot of the brain homogenate. Vortex and centrifuge to pellet the precipitated proteins.
-
Extraction: Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Develop a chromatographic method to separate this compound from endogenous matrix components. Use multiple reaction monitoring (MRM) mode for sensitive and selective quantification.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of this compound in the brain samples.
Visualizations
References
- 1. meglumine, 6284-40-8 [thegoodscentscompany.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of orotic acid on the excitability processes in central nervous system and on cerebral circulation in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylglucamine [drugfuture.com]
- 6. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Receptor-mediated therapeutic transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 10. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TEER Measurement Techniques for In Vitro Barrier Model Systems. - AMB Wellness [scientificpapers.amb-wellness.com]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 19. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 20. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. sepax-tech.com.cn [sepax-tech.com.cn]
Application Notes and Protocols for Assessing the Cellular Activity of Methylglucamine Orotate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methylglucamine orotate is a compound comprised of methylglucamine and orotic acid. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital cellular components.[1][2] Due to its central role in nucleotide metabolism, orotic acid and its derivatives have been investigated for various therapeutic applications, including metabolic and cardioprotective support.[3][4] The methylglucamine component may enhance the solubility and bioavailability of the orotate moiety. These application notes provide detailed protocols for cell-based assays to investigate the biological activity of this compound, focusing on its potential effects on cell viability, proliferation, metabolic activity, and key signaling pathways.
Assessment of Cell Viability and Proliferation
Application Note:
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[5] This assay is useful for determining the cytotoxic or proliferative effects of this compound on cultured cells. Orotic acid has been shown to support normal cell growth and proliferation by providing precursors for nucleic acid synthesis.[1] In some cancer cell lines, it has been observed to increase proliferation.[1][6] This protocol allows for the quantitative assessment of how this compound influences these processes.
Experimental Protocol: MTT Cell Viability Assay
Objective: To evaluate the effect of this compound on the viability and proliferation of a selected cell line.
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., HeLa, HepG2, or a cell line relevant to the research area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.28 ± 0.09 | 102.4 |
| 50 | 1.35 ± 0.11 | 108.0 |
| 100 | 1.42 ± 0.10 | 113.6 |
| 250 | 1.10 ± 0.07 | 88.0 |
| 500 | 0.85 ± 0.06 | 68.0 |
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Assessment of Metabolic Activity
Application Note:
Orotic acid is known to influence cellular metabolism, particularly under conditions of stress like hypoxia.[7] It can impact mitochondrial metabolism and the synthesis of energy-rich molecules like ATP.[2] The Seahorse XF Analyzer allows for the real-time measurement of two key indicators of metabolic function: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This assay can elucidate the effects of this compound on cellular bioenergetics.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
Objective: To determine the effect of this compound on mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and incubate overnight.
-
Treatment: The following day, replace the culture medium with Seahorse XF Base Medium containing the desired concentration of this compound and incubate for the desired treatment time in a non-CO2 incubator at 37°C.
-
Hydration and Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C. Calibrate the Seahorse XF Analyzer.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. After baseline measurements, inject the mitochondrial stress test compounds sequentially:
-
Oligomycin (inhibits ATP synthase)
-
FCCP (uncoupling agent that disrupts the mitochondrial membrane potential)
-
Rotenone/Antimycin A (complex I and III inhibitors, respectively)
-
-
Data Acquisition: The instrument will measure OCR and ECAR in real-time.
Data Presentation:
Table 2: Effect of this compound on Mitochondrial Respiration
| Parameter | Control (pmol O2/min) | This compound (100 µM) (pmol O2/min) |
| Basal Respiration | 150 ± 12 | 165 ± 15 |
| ATP Production | 110 ± 9 | 125 ± 11 |
| Maximal Respiration | 250 ± 20 | 280 ± 25 |
| Spare Capacity | 100 ± 8 | 115 ± 10 |
Cellular Bioenergetics Workflow
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Assessment of AMPK/mTOR Signaling Pathway
Application Note:
The AMPK/mTOR signaling pathway is a crucial regulator of cellular growth, proliferation, and metabolism. Orotic acid has been shown to promote cell proliferation through the activation of mTORC1, which is mediated by the negative regulation of AMPK in hepatocellular carcinoma cells.[6] Investigating the effect of this compound on this pathway can provide insights into its mechanism of action regarding cell growth and metabolism. Western blotting is a widely used technique to detect and quantify the phosphorylation status of key proteins in this pathway, such as AMPK, mTOR, and their downstream targets like S6 kinase.
Experimental Protocol: Western Blotting for AMPK/mTOR Pathway Proteins
Objective: To determine the effect of this compound on the activation of the AMPK/mTOR signaling pathway.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
Table 3: Effect of this compound on AMPK/mTOR Pathway Activation
| Protein | Control (Relative Density) | This compound (100 µM) (Relative Density) |
| p-AMPK/AMPK | 1.00 ± 0.12 | 0.65 ± 0.08 |
| p-mTOR/mTOR | 1.00 ± 0.15 | 1.85 ± 0.20 |
| p-S6K/S6K | 1.00 ± 0.10 | 2.10 ± 0.25 |
AMPK/mTOR Signaling Pathway
Caption: Proposed AMPK/mTOR signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Magnesium orotate--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proliferating effect of orotic acid through mTORC1 activation mediated by negative regulation of AMPK in SK-Hep1 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Orotate Salts
A Note on Methylglucamine Orotate: Extensive searches of scientific literature and databases did not yield any specific information, preclinical data, or established administration protocols for this compound. It is presumed that this compound is not widely studied or documented. Therefore, to fulfill the core requirements of this request for detailed application notes and protocols for an orotate salt, the following information is based on the well-documented research of Lithium Orotate . This serves as a comprehensive example of the type of data and protocols relevant to the long-term administration of orotate compounds.
Introduction to Lithium Orotate
Lithium orotate is a salt of orotic acid and lithium. It is available as a dietary supplement and has been investigated for various neurological and psychiatric conditions.[1] Orotic acid, a precursor in pyrimidine synthesis, is thought to act as a carrier for lithium, potentially influencing its bioavailability and pharmacokinetics.[2][3] The proposed advantage of lithium orotate is its potential to achieve therapeutic effects at lower doses compared to other lithium salts like lithium carbonate, thereby potentially reducing the risk of side effects.[2][4]
Preclinical Long-Term Administration Protocols
28-Day Repeated-Dose Oral Toxicity Study in Rats
This study aimed to evaluate the safety of repeated oral administration of lithium orotate.
Experimental Protocol:
-
Species: Rats.
-
Administration: Oral gavage.
-
Dosage Groups: 0, 100, 200, or 400 mg/kg body weight/day of lithium orotate.[1][5]
-
Parameters Monitored: Clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examinations.
-
Outcome: No significant toxicity or target organs were identified. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 400 mg/kg body weight/day.[5]
14-Day Comparative Toxicity Study in Mice (vs. Lithium Carbonate)
This study compared the toxicity profile of lithium orotate with lithium carbonate in a mouse model.
Experimental Protocol:
-
Species: Male and female mice.
-
Administration: Daily administration for 14 consecutive days.
-
Compounds: Lithium Orotate (LiOr) and Lithium Carbonate (LiCO).
-
Parameters Monitored: Polydipsia (excessive thirst), serum creatinine levels, and serum Thyroid-Stimulating Hormone (TSH) expression.
-
Outcome: LiCO, but not LiOr, caused polydipsia in both sexes, increased serum creatinine in males, and elevated serum TSH in females, suggesting a more favorable short-term safety profile for Lithium Orotate.[4]
Clinical Long-Term Administration Protocol
Study in Patients with Alcoholism
An open-label study investigated the effects of lithium orotate in patients with alcoholism.
Experimental Protocol:
-
Patient Population: 42 patients with alcoholism.
-
Administration: Oral.
-
Dosage: 150 mg/day of lithium orotate.[6]
-
Duration: 6 months.[6]
-
Parameters Monitored: Abstinence from alcohol, improvements in depressive symptoms.
-
Outcome: The study reported benefits in treating alcoholism and associated improvements in depression.[6] It is important to note that this was a non-controlled study, which limits the conclusiveness of the findings.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies.
Table 1: Efficacy in a Mouse Model of Mania (Amphetamine-Induced Hyperlocomotion)
| Compound | Sex | Minimal Effective Concentration (MEC) | Efficacy |
| Lithium Carbonate | Male | 15 mg/kg | Partial blockade |
| Female | 20 mg/kg | Partial blockade | |
| Lithium Orotate | Male | 1.5 mg/kg | Near-complete blockade |
| Female | 1.5 mg/kg | Near-complete blockade |
Data from Pacholko & Bekar, 2023.[4]
Table 2: 28-Day Oral Toxicity Study of Lithium Orotate in Rats
| Dosage Group (mg/kg/day) | Observed Adverse Effects | NOAEL |
| 0 (Control) | None | 400 mg/kg/day |
| 100 | None | |
| 200 | None | |
| 400 | No toxicity or target organs identified |
Data from a toxicological evaluation of lithium orotate.[5]
Proposed Mechanism of Action
The therapeutic effects of lithium are believed to be mediated through various intracellular signaling pathways. While the precise mechanisms of lithium orotate are still under investigation, they are thought to align with the known actions of the lithium ion.
One of the primary targets of lithium is the enzyme Glycogen Synthase Kinase-3β (GSK-3β).[2][7] Inhibition of GSK-3β by lithium has several downstream effects, including the modulation of the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis and synaptic plasticity.[7] Lithium also influences neurotransmitter systems by reducing excitatory neurotransmission (e.g., dopamine and glutamate) and increasing inhibitory neurotransmission (e.g., GABA).[8] Furthermore, it has been shown to activate neuroprotective pathways and increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[9]
Visualizations
Proposed Signaling Pathway of Lithium```dot
// Nodes Lithium [label="Lithium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3b [label="GSK-3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaCatenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Pathway [label="Wnt Signaling Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Neurogenesis [label="Neurogenesis &\nSynaptic Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitters [label="Neurotransmitter\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF [label="BDNF Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Lithium -> GSK3b [label="Inhibits"]; GSK3b -> BetaCatenin [label="Inhibits\n(Phosphorylation)"]; Wnt_Pathway -> BetaCatenin [style=dashed]; BetaCatenin -> Neurogenesis; Lithium -> Neurotransmitters; Lithium -> BDNF; }
Caption: Workflow for a 28-day repeated-dose oral toxicity study.
Conclusion for Researchers and Drug Development Professionals
While "this compound" remains an uncharacterized compound, the available data on Lithium Orotate provides a valuable framework for understanding the potential long-term administration protocols and research considerations for orotate salts. The preclinical data suggests that lithium orotate may have a favorable efficacy and safety profile compared to other lithium salts, warranting further investigation. However, the limited number of robust, controlled clinical trials underscores the need for more extensive research to establish definitive long-term administration protocols, safety, and efficacy in human populations. For drug development professionals, the unique pharmacokinetic properties attributed to the orotate carrier suggest a potential avenue for developing more targeted and less toxic mineral-based therapeutics. Future research should focus on well-designed, placebo-controlled clinical trials to validate the preclinical findings and establish clear guidelines for the therapeutic use of lithium orotate and other orotate salts.
References
- 1. researchgate.net [researchgate.net]
- 2. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Intracellular signaling pathways activated by lithium orotate [eureka.patsnap.com]
- 8. healthyhabitsliving.com [healthyhabitsliving.com]
- 9. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Methylglucamine Orotate Solutions for Injection
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe a hypothetical formulation and process for preparing Methylglucamine Orotate solutions for injection. This information is based on established pharmaceutical principles for formulating poorly water-soluble active pharmaceutical ingredients (APIs) for parenteral administration. These protocols are intended for research and development purposes only and are not a substitute for comprehensive formulation development, stability studies, and regulatory compliance.
Introduction
Orotic acid and its salts are known to have low aqueous solubility, presenting a significant challenge for the development of injectable formulations. Methylglucamine (also known as meglumine) is an organic base frequently used in parenteral products as a solubilizing agent and for pH adjustment.[1][2][3][4][5] It can form more soluble salts with acidic compounds, a principle that can be applied to enhance the solubility of orotic acid.[6] This document outlines a detailed methodology for the preparation of a sterile this compound solution intended for injection, focusing on a formulation strategy that leverages the solubilizing properties of methylglucamine.
Physicochemical Properties and Formulation Considerations
A summary of the relevant physicochemical properties of the components is presented in Table 1. The low solubility of orotic acid necessitates a formulation strategy to achieve the desired concentration for an injectable product.[7][8] The use of methylglucamine to form a soluble salt in situ is a primary approach.
Table 1: Physicochemical Properties of Key Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | Key Function in Formulation |
| Orotic Acid | C₅H₄N₂O₄ | 156.10 | Slightly soluble in water[1] | Active Pharmaceutical Ingredient (API) |
| Methylglucamine (Meglumine) | C₇H₁₇NO₅ | 195.21 | Freely soluble in water[9] | Solubilizing agent, pH modifier[1][4][5] |
| Water for Injection (WFI) | H₂O | 18.02 | - | Vehicle |
Proposed Formulation
The following hypothetical formulation (Table 2) is designed to yield a sterile, isotonic solution of this compound suitable for parenteral administration. The quantities are provided for the preparation of a 100 mL batch.
Table 2: Hypothetical Formulation for this compound Injection
| Component | Quantity per 100 mL | Purpose |
| Orotic Acid | 1.0 g | API |
| Methylglucamine | 1.25 g | Solubilizing Agent / Salt Former |
| Sodium Chloride | 0.9 g | Tonicity Adjusting Agent |
| Water for Injection (WFI) | q.s. to 100 mL | Vehicle |
Note: The quantity of Methylglucamine is calculated based on a 1:1 molar ratio with Orotic Acid to ensure complete salt formation. Adjustments may be necessary based on experimental solubility and pH studies.
Experimental Protocols
Preparation of the this compound Solution
This protocol describes the steps for compounding the formulation under aseptic conditions.
Workflow for Solution Preparation
Caption: Workflow for compounding the this compound solution.
Methodology:
-
Dispensing: Accurately weigh all raw materials in a clean, calibrated weighing balance within a dispensing isolator or a room with appropriate environmental controls.
-
Initial Dissolution: In a sterile compounding vessel, add approximately 80% of the final volume of Water for Injection (WFI).
-
Methylglucamine Addition: While stirring, add the weighed Methylglucamine to the WFI and mix until it is completely dissolved.
-
Orotic Acid Addition: Slowly add the Orotic Acid to the Methylglucamine solution. Continue stirring until the Orotic Acid is fully dissolved. The formation of the more soluble this compound salt will facilitate this process.
-
Tonicity Adjustment: Add the Sodium Chloride to the solution and mix until dissolved.
-
Final Volume Adjustment: Add WFI to bring the solution to the final volume (q.s.).
-
Final Mixing: Mix the solution thoroughly to ensure homogeneity.
Sterile Filtration and Filling
This protocol outlines the sterilization of the bulk solution and the filling process.
Workflow for Sterile Filtration and Filling
Caption: Workflow for the sterile filtration and aseptic filling process.
Methodology:
-
Filter Integrity Testing (Pre-filtration): Perform an integrity test (e.g., bubble point test) on the sterilizing grade filter (0.22 µm pore size) to ensure it is integral before use.
-
Sterile Filtration: Aseptically connect the compounding vessel to the sterilized filtration assembly. Filter the bulk this compound solution through the 0.22 µm filter into a sterile receiving vessel.
-
Aseptic Filling: Transfer the sterile solution to the filling machine and aseptically fill the required volume into pre-sterilized vials.
-
Stopper Insertion: Partially insert sterile stoppers into the vials.
-
Lyophilization (Optional): If a lyophilized powder for reconstitution is desired, the vials are transferred to a lyophilizer.
-
Sealing: After filling (or lyophilization), the vials are fully stoppered and sealed with aluminum crimp caps.
-
Filter Integrity Testing (Post-filtration): Repeat the integrity test on the filter after use to confirm it remained integral throughout the filtration process.
Quality Control
A series of quality control tests should be performed on the final product to ensure its safety, efficacy, and quality. A summary of key tests is provided in Table 3.
Table 3: Quality Control Specifications for this compound Injection
| Test | Specification | Method |
| Appearance | Clear, colorless to slightly yellow solution, free from visible particles | Visual Inspection |
| pH | 6.5 - 7.5 | Potentiometry |
| Osmolality | 280 - 320 mOsm/kg | Osmometer |
| Assay (Orotic Acid) | 95.0% - 105.0% of label claim | HPLC-UV |
| Related Substances | Individual Impurity: ≤ 0.2%Total Impurities: ≤ 0.5% | HPLC-UV |
| Sterility | Must meet compendial requirements (e.g., USP <71>) | Direct Inoculation or Membrane Filtration |
| Bacterial Endotoxins | ≤ 0.25 EU/mL | Limulus Amebocyte Lysate (LAL) Test |
| Particulate Matter | Meets compendial limits (e.g., USP <788>) | Light Obscuration Particle Count Test |
Signaling Pathway and Logical Relationships
The preparation of a sterile injectable solution follows a logical progression from non-sterile to sterile states, with critical control points to ensure the final product's quality and safety.
Logical Flow of Sterile injectable Preparation
Caption: Logical flow from raw materials to finished sterile product.
This structured approach, with in-process controls and final product testing, is essential for the successful development and manufacturing of a safe and effective this compound solution for injection. Further studies, including stability testing under various conditions, are necessary to establish the shelf-life and appropriate storage conditions for the product.
References
- 1. Actylis - N-Methyl-D-Glucamine - Solubilizer - pH Stabilizer [solutions.actylis.com]
- 2. phexcom.com [phexcom.com]
- 3. Meglumine | 6284-40-8 [chemicalbook.com]
- 4. Meglumine - Actylis Lab Solutions [actylislab.com]
- 5. Meglumine - CD Formulation [formulationbio.com]
- 6. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 7. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 8. Highly Water-Soluble Orotic Acid Nanocrystals Produced by High-Energy Milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilizers Meglumine Powder CAS-6284-40-8 Methylglucamine Yellowish White [libangpharma.com]
Application Notes and Protocols: The Use of Orotate Salts in Models of Neurodegenerative Disease
A Note on the Investigated Compound: Initial searches for "Methylglucamine orotate" in the context of neurodegenerative disease models yielded limited specific research, with the primary relevant study dating back to 1989, focusing on memory enhancement through the prolongation of hippocampal long-term potentiation in rats[1]. Due to the scarcity of contemporary and detailed preclinical data on this compound for specific neurodegenerative diseases, and to provide a comprehensive and data-rich resource, this document will focus on the more extensively researched and closely related compound, Lithium orotate . Lithium, as a salt of orotic acid, has garnered significant recent attention for its neuroprotective potential in models of Alzheimer's and Parkinson's disease.
Lithium Orotate in Neurodegenerative Disease Models: An Overview
Lithium has long been a cornerstone treatment for bipolar disorder. However, a growing body of preclinical evidence suggests its potential as a neuroprotective agent in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[2]. The proposed mechanisms of action are multifaceted and include the inhibition of glycogen synthase kinase-3 beta (GSK-3β), reduction of oxidative stress and inflammation, and modulation of apoptosis and autophagy[2]. Lithium orotate, in particular, has been investigated for its potential for improved bioavailability and blood-brain barrier penetration compared to other lithium salts[3][4].
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies of lithium orotate in animal models of neurodegenerative diseases.
Table 1: Effects of Lithium Orotate in Alzheimer's Disease Mouse Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Amyloid Plaque Burden | AD Mouse Model | Low-dose lithium orotate in drinking water | Significantly reduced amyloid plaque burden | [3][5] |
| Tau Tangle Accumulation | AD Mouse Model | Low-dose lithium orotate in drinking water | Significantly reduced tau tangle accumulation | [3][5] |
| Synaptic Density | AD Mouse Model | Low-dose lithium orotate in drinking water | Restored synapses | [5] |
| Memory Function | AD Mouse Model | Low-dose lithium orotate in drinking water | Reversed memory loss | [3][5] |
| Cognitive Decline | Aging Wild-Type Mice | Low-dose lithium orotate in drinking water | Prevented cognitive decline | [5] |
Table 2: Effects of Low-Dose Lithium in Parkinson's Disease Mouse Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Motor Impairment | Parkin Mutant Transgenic Mice | Low-dose lithium treatment | Prevented motor impairment | [6] |
| Dopaminergic Striatal Degeneration | Parkin Mutant Transgenic Mice | Low-dose lithium treatment | Prevented dopaminergic striatal degeneration | [6] |
| Striatal Astrogliosis | Parkin Mutant Transgenic Mice | Low-dose lithium treatment | Prevented parkin-induced striatal astrogliosis | [6] |
| Microglial Activation | Parkin Mutant Transgenic Mice | Low-dose lithium treatment | Prevented parkin-induced microglial activation | [6] |
| Involuntary Motor Movements (AIMS) | Parkinsonian Mice (L-DOPA induced) | Low-dose lithium with Carbidopa/Levodopa | Reduced abnormal involuntary movements | |
| Tyrosine Hydroxylase Expression | Parkinsonian Mice | Low-dose lithium treatment | Boosted the expression of tyrosine hydroxylase |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration and evaluation of lithium orotate in rodent models of neurodegenerative disease.
Protocol 1: Evaluation of Lithium Orotate in a Transgenic Mouse Model of Alzheimer's Disease
1. Animal Model:
-
Use a well-established transgenic mouse model of Alzheimer's disease that develops amyloid plaques and tau pathology, such as the 3xTg-AD or APP/PS1 mice.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Prepare a low-dose solution of lithium orotate in the drinking water. The precise concentration should be calculated to achieve a therapeutic, yet non-toxic, level in the animals.
-
Administer the lithium orotate-containing water to the treatment group, while the control group receives regular drinking water.
-
Treatment duration can range from several weeks to months, depending on the study's objectives and the progression of pathology in the chosen mouse model.
3. Behavioral Testing (Cognitive Assessment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Acclimatize mice to the testing room and maze filled with opaque water.
-
Train mice to find a hidden platform over several days, recording escape latency and path length.
-
Conduct a probe trial with the platform removed to assess memory retention.
-
-
Y-Maze: To evaluate short-term spatial working memory.
-
Allow mice to freely explore the three arms of the maze for a set period.
-
Record the sequence of arm entries to calculate the percentage of spontaneous alternations.
-
4. Post-mortem Tissue Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process them for histological and biochemical analyses.
-
Immunohistochemistry:
-
Prepare brain sections and stain for amyloid-beta plaques (e.g., using 6E10 antibody) and hyperphosphorylated tau (e.g., using AT8 antibody).
-
Quantify plaque and tangle load using image analysis software.
-
-
ELISA:
-
Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42.
-
Protocol 2: Assessment of Lithium's Neuroprotective Effects in a Toxin-Induced Mouse Model of Parkinson's Disease
1. Animal Model:
-
Use C57BL/6 mice.
-
Induce Parkinsonian pathology through the administration of a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine).
2. Drug Administration:
-
Administer low-dose lithium (e.g., via intraperitoneal injection or in drinking water) for a specified period before and/or after the neurotoxin administration.
3. Behavioral Analysis (Motor Function):
-
Pole Test: To measure bradykinesia.
-
Place the mouse head-up on top of a vertical pole.
-
Record the time it takes for the mouse to turn and descend the pole.
-
-
Open Field Test: To assess general locomotor activity.
-
Place the mouse in an open field arena and track its movement for a set duration.
-
Analyze parameters such as total distance traveled, and time spent in the center versus the periphery.
-
4. Neurochemical and Histological Analysis:
-
Euthanize animals and collect brain tissue.
-
High-Performance Liquid Chromatography (HPLC):
-
Measure dopamine and its metabolites (DOPAC and HVA) in the striatum to assess the extent of dopaminergic neuron loss.
-
-
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Stain for markers of neuroinflammation, such as Iba1 for microglia and GFAP for astrocytes.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways of lithium and a general experimental workflow.
Caption: Proposed neuroprotective signaling pathway of lithium.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential application of lithium in Parkinson's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Could Lithium Explain — and Treat — Alzheimer’s Disease? | Harvard Medical School [hms.harvard.edu]
- 4. Magnesium orotate in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium levels tied to Alzheimer’s disease and dementia | National Institutes of Health (NIH) [nih.gov]
- 6. psychiatryredefined.org [psychiatryredefined.org]
Application Notes and Protocols: Methylglucamine Orotate in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylglucamine orotate is a salt complex composed of methylglucamine and orotic acid. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for a myriad of cellular functions, including DNA and RNA synthesis, and are particularly crucial for the high metabolic and transcriptional activity associated with neuronal function and synaptic plasticity. Emerging research suggests that this compound may play a significant role in modulating synaptic strength and memory processes, making it a compound of interest for neuroscientists and researchers in drug development.
These application notes provide a comprehensive overview of the use of this compound for studying synaptic plasticity, including its proposed mechanism of action, quantitative data from key studies, and detailed protocols for relevant in vivo and in vitro experiments.
Proposed Mechanism of Action
This compound is hypothesized to enhance synaptic plasticity primarily through the action of its orotate moiety. Orotic acid serves as a precursor for the synthesis of uridine monophosphate (UMP), a fundamental building block for pyrimidine nucleotides. An increased availability of pyrimidines can support the heightened protein and RNA synthesis required for the structural and functional changes that underpin long-term potentiation (LTP) and memory formation.
The proposed signaling pathway involves the uptake of orotic acid into neuronal cells, where it enters the pyrimidine synthesis pathway. This leads to an increased pool of uridine and cytidine triphosphates (UTP and CTP), which are essential for RNA synthesis and the glycosylation of proteins involved in synaptic structure and function. This enhanced anabolic capacity is thought to facilitate the consolidation and maintenance of synaptic strengthening.
Figure 1: Proposed signaling pathway of this compound in enhancing synaptic plasticity.
Quantitative Data from In Vivo Studies
The following table summarizes the key quantitative findings from a study investigating the effects of this compound on hippocampal long-term potentiation (LTP) in rats.
| Parameter | Control Group | This compound Group | Reference |
| LTP of Population Spike (24h post-tetanization) | 154% of control value | 246% of control value | [1] |
| LTP of Population Spike (48h post-tetanization) | 126% of control value | 216% of control value | [1] |
Experimental Protocols
In Vivo: Active Avoidance Task and Electrophysiological Recording
This protocol is a generalized representation based on studies investigating memory enhancement and LTP with this compound.
Objective: To assess the effect of this compound on learning, memory, and synaptic plasticity in an active avoidance task coupled with in vivo electrophysiological recordings.
Materials:
-
Male Wistar rats
-
This compound solution (for intracerebroventricular injection)
-
Stereotaxic apparatus
-
Stimulating and recording electrodes
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Active avoidance chamber with a grid floor for footshock and a mechanism for the conditioned stimulus (e.g., perforant path stimulation)
Procedure:
-
Animal Surgery and Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
Implant a guide cannula for intracerebroventricular (i.c.v.) injection.
-
Allow for a post-operative recovery period.
-
-
Active Avoidance Training:
-
Place the rat in the active avoidance chamber.
-
The conditioned stimulus (CS) is a train of electrical impulses (e.g., 15 Hz) delivered to the perforant path.
-
The unconditioned stimulus (US) is a mild footshock.
-
The rat must perform a specific action (e.g., moving to another compartment) to avoid the footshock.
-
Conduct a training session with multiple trials.
-
-
Drug Administration:
-
Immediately after the first training session, administer this compound (e.g., 225 µg) or vehicle via i.c.v. injection.
-
-
Electrophysiological Recording and LTP Induction:
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) and population spikes in the dentate gyrus evoked by single test pulses to the perforant path.
-
Induce LTP using a high-frequency stimulation (tetanus) protocol.
-
Record fEPSPs and population spikes at various time points post-tetanization (e.g., 1h, 24h, 48h) to measure the magnitude and duration of LTP.
-
-
Relearning Session:
-
On the following day, conduct a relearning session to assess memory retention of the active avoidance task.
-
Data Analysis:
-
Compare the number of conditioned avoidance responses between the this compound and control groups in the relearning session.
-
Quantify the potentiation of the fEPSP slope and population spike amplitude as a percentage of the pre-tetanus baseline.
Figure 2: Experimental workflow for the in vivo active avoidance and LTP study.
In Vitro: Hippocampal Slice Electrophysiology
This protocol provides a general framework for studying the effects of this compound on synaptic plasticity in acute hippocampal slices.
Objective: To determine the direct effects of this compound on the induction and maintenance of LTP in the hippocampus.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Dissection microscope
-
Incubation chamber
-
Recording chamber
-
Electrophysiology setup (amplifier, digitizer, stimulation and recording electrodes)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
Procedure:
-
Hippocampal Slice Preparation:
-
Rapidly decapitate the animal and dissect the brain in ice-cold aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Obtain a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
Drug Application:
-
Switch to aCSF containing the desired concentration of this compound and perfuse for a set period before LTP induction.
-
-
LTP Induction and Recording:
-
Induce LTP using a standard protocol (e.g., theta-burst stimulation or high-frequency stimulation).
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-LTP baseline.
-
Compare the degree of potentiation between slices treated with this compound and control slices.
Figure 3: Experimental workflow for in vitro hippocampal slice electrophysiology.
Conclusion
This compound presents a promising pharmacological tool for the investigation of synaptic plasticity and memory. Its proposed mechanism of action, centered on the enhancement of pyrimidine nucleotide synthesis, offers a unique avenue for exploring the molecular underpinnings of long-term synaptic changes. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at further elucidating the role of this compound in neuronal function. Further studies are warranted to dissect the specific signaling cascades and downstream molecular players involved in the effects of this compound on synaptic plasticity.
References
Application Notes and Protocols for Behavioral Studies of Methylglucamine Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylglucamine orotate is a compound that combines methylglucamine with orotic acid. Orotic acid is a precursor in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of RNA, DNA, and other critical cellular components.[1][2][3] This pathway is vital for cellular proliferation and function, particularly in tissues with high metabolic rates, such as the brain.[1] The central nervous system (CNS) relies on efficient nucleic acid synthesis for neuronal maintenance, repair, and synaptic plasticity.[1] Previous studies have indicated that this compound can improve memory retention and prolong hippocampal long-term potentiation (LTP) in rats, suggesting its potential as a nootropic or cognitive-enhancing agent.[4][5]
These application notes provide a comprehensive framework for designing and conducting preclinical behavioral studies to evaluate the effects of this compound on cognitive function, anxiety, and depression-like behaviors in rodent models. The provided protocols are based on established and widely used behavioral assays.
Putative Mechanism of Action
The primary proposed mechanism of action for the orotate component of this compound is its role in the pyrimidine biosynthesis pathway. By providing a substrate for the synthesis of uridine monophosphate (UMP), orotic acid can enhance the cellular pool of pyrimidine nucleotides.[1] This, in turn, can support various neurological processes:
-
Enhanced Nucleic Acid Synthesis: Increased availability of pyrimidines can support the synthesis of RNA and DNA, which is crucial for neuronal protein synthesis, synaptic plasticity, and neuronal repair.[1][2]
-
Myelin Formation: Pyrimidine nucleotides are necessary for the synthesis of phospholipids, which are essential components of the myelin sheath that insulates neurons and facilitates efficient nerve impulse transmission.[1]
-
Neurotransmitter Systems: While indirect, pyrimidine nucleotides participate in metabolic pathways that can influence the synthesis and regulation of various neurotransmitters.[1]
The role of the methylglucamine component is less defined in the context of cognitive enhancement. It is an amino sugar derived from sorbitol and is often used as an excipient in pharmaceuticals. While some studies have investigated the neurological effects of meglumine at high doses, its specific contribution to the therapeutic effects of this compound requires further investigation.
Signaling Pathway Diagram
Caption: Pyrimidine biosynthesis pathway and its downstream effects.
Experimental Design and Workflow
A comprehensive behavioral assessment of this compound should include evaluations of cognitive function, anxiety-like behavior, and potential antidepressant effects. The following experimental workflow is recommended:
Caption: Experimental workflow for behavioral studies.
Experimental Protocols
Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old) are commonly used for behavioral studies.
-
Housing: Animals should be housed in groups of 2-3 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiments.
Drug Administration
-
Compound: this compound
-
Vehicle: 0.9% sterile saline solution
-
Dosage: Based on previous studies, a dose of 225 mg/kg body weight can be used.[6] A dose-response study (e.g., 50, 100, and 225 mg/kg) is recommended to determine the optimal effective dose.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral administration can also be explored.
-
Frequency and Duration: Chronic daily administration for at least 14 days prior to and during behavioral testing is recommended to assess the long-term effects on cognition.
Behavioral Assays
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (22-24°C). A hidden escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. In each trial, the rat is placed in the pool at one of four starting positions and allowed to search for the hidden platform for a maximum of 60-90 seconds. If the rat fails to find the platform, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial (Day 6): The platform is removed, and the rat is allowed to swim freely for 60 seconds.
-
-
Data Collection: An automated video tracking system should be used to record the following parameters:
-
Escape Latency: Time to find the hidden platform.
-
Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: Time spent in the quadrant where the platform was located during the probe trial.
-
Platform Crossings: Number of times the rat crosses the former location of the platform during the probe trial.
-
Swim Speed: To control for motor effects.
-
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.
-
Data Collection: An automated tracking system is used to measure:
-
Time Spent in Open Arms: A measure of anxiety; less time indicates higher anxiety.
-
Time Spent in Closed Arms: More time indicates higher anxiety.
-
Number of Entries into Open Arms.
-
Number of Entries into Closed Arms.
-
Total Arm Entries: A measure of general activity.
-
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom.
-
Procedure:
-
Pre-test (Day 1): Rats are placed in the water for 15 minutes.
-
Test (Day 2): 24 hours after the pre-test, rats are placed in the water again for a 5-minute session.
-
-
Data Collection: The session is video-recorded, and the following behaviors are scored:
-
Immobility Time: Time spent floating with only minor movements to keep the head above water. An increase in immobility is interpreted as depressive-like behavior.
-
Swimming Time: Time spent actively swimming around the cylinder.
-
Climbing Time: Time spent making active movements with forepaws in and out of the water, usually directed against the walls.
-
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA followed by post-hoc tests).
Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in seconds)
| Day | Vehicle | MGO (50 mg/kg) | MGO (100 mg/kg) | MGO (225 mg/kg) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
Table 2: Morris Water Maze - Probe Trial
| Parameter | Vehicle | MGO (50 mg/kg) | MGO (100 mg/kg) | MGO (225 mg/kg) |
| Time in Target Quadrant (s) | ||||
| Platform Crossings (n) |
Table 3: Elevated Plus Maze
| Parameter | Vehicle | MGO (50 mg/kg) | MGO (100 mg/kg) | MGO (225 mg/kg) |
| Time in Open Arms (s) | ||||
| % Open Arm Entries | ||||
| Total Arm Entries (n) |
Table 4: Forced Swim Test
| Parameter | Vehicle | MGO (50 mg/kg) | MGO (100 mg/kg) | MGO (225 mg/kg) |
| Immobility Time (s) | ||||
| Swimming Time (s) | ||||
| Climbing Time (s) |
Conclusion
These application notes and protocols provide a robust framework for the preclinical behavioral evaluation of this compound. By systematically assessing its effects on spatial learning and memory, anxiety, and depression-like behaviors, researchers can gain valuable insights into its potential as a therapeutic agent for cognitive and mood disorders. The inclusion of a putative mechanism of action and detailed experimental designs will aid in the rigorous and reproducible investigation of this promising compound.
References
- 1. Orotic acid and its potential role in neurological disorders [cds-bsx.com]
- 2. researchgate.net [researchgate.net]
- 3. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 4. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the memory-improving substance this compound on paradoxical sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Methylglucamine orotate stability in aqueous solution
Welcome to the technical support center for Methylglucamine Orotate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation (e.g., discoloration, precipitation). What are the likely causes?
A1: Degradation of this compound in aqueous solutions can be attributed to several factors:
-
pH Instability: Orotic acid, a component of this compound, is slightly soluble in water and its stability is pH-dependent. Extreme pH values can catalyze hydrolysis.[1][2]
-
Temperature Fluctuations: Elevated temperatures can accelerate chemical degradation of the compound.[2]
-
Light Exposure: Photodegradation can occur, especially under UV light, leading to the formation of degradation products.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.
-
Incompatible Excipients: Certain excipients may interact with this compound, leading to instability. For instance, a study on magnesium orotate showed potential incompatibility with talc.[3][4][5]
Q2: What is the ideal pH range for maintaining the stability of a this compound aqueous solution?
A2: While specific data for this compound is limited, for orotic acid derivatives, a slightly acidic to neutral pH is generally recommended to minimize degradation. It is crucial to determine the optimal pH for your specific formulation through stability studies. Orotic acid's stability is known to be pH-sensitive, with extreme acidic or basic conditions potentially leading to hydrolysis.[1]
Q3: Can I autoclave my this compound solution?
A3: Autoclaving involves high temperatures and is generally not recommended for solutions of thermally sensitive compounds without prior validation. The high heat can lead to significant degradation. Alternative sterilization methods, such as filtration through a 0.22 µm filter, should be considered.
Q4: Are there any known stabilizing excipients for this compound?
-
Buffers: To maintain an optimal pH. Citrate and phosphate buffers are commonly used.[1]
-
Antioxidants: Such as ascorbic acid or sodium metabisulfite, to protect against oxidative degradation.
-
Chelating Agents: Like EDTA, to bind metal ions that can catalyze degradation.
Q5: What are the expected degradation products of this compound?
A5: The exact degradation pathways for this compound are not well-documented in publicly available literature. However, based on its structure (a salt of orotic acid and methylglucamine), potential degradation could involve:
-
Hydrolysis of the orotic acid lactam ring.
-
Decarboxylation of the orotic acid moiety.
-
Degradation of the methylglucamine component. Forced degradation studies are necessary to identify and characterize the specific degradation products for your formulation.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in the Aqueous Solution
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Orotic acid has limited water solubility.[8] Ensure the concentration is within the solubility limits at the working temperature and pH. Consider using a co-solvent system if appropriate for your experiment. |
| pH Shift | The pH of the solution may have shifted outside the optimal range, causing the compound to precipitate. Measure the pH and adjust using a suitable buffer. |
| Disproportionation | The salt may be disproportionating back to the less soluble free orotic acid and methylglucamine.[9] This can be influenced by pH and the presence of other ions. Re-evaluate the formulation and consider stabilizing excipients. |
| Interaction with Container | The compound may be adsorbing to or reacting with the container surface. Use low-binding containers and ensure they are made of inert materials. |
Issue 2: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | The compound is degrading over time. Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a stability study to determine appropriate storage conditions (temperature, light protection) and shelf-life. |
| Oxidative Degradation | The solution is being oxidized by dissolved oxygen. Prepare solutions using deoxygenated water and consider purging the headspace of the container with an inert gas like nitrogen or argon. The addition of an antioxidant may be beneficial. |
| Photodegradation | The solution is being exposed to light. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
| Inaccurate Concentration | The initial concentration of the solution may be incorrect. Verify the weighing and dilution procedures. Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[6][7][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV/PDA)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Incubate at room temperature and protect from light.
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both exposed and control solutions at different time points and dilute for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, polyvinylpyrrolidone)
-
High-purity water
-
Analytical balance
-
Vials
-
Temperature- and humidity-controlled chamber
-
HPLC system
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.
-
Prepare a control sample of this compound alone.
-
-
Stress Conditions:
-
Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 4 weeks).
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples.
-
Dissolve the samples in a suitable solvent and analyze by HPLC to determine the potency of this compound and the formation of any degradation products.
-
Physical observations (color change, caking) should also be recorded.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (1 mg/mL) in Aqueous Solution under Different pH and Temperature Conditions (Storage Duration: 7 days)
| pH | Temperature (°C) | % Remaining this compound | Appearance |
| 3.0 | 4 | 99.5 | Clear, colorless |
| 3.0 | 25 | 98.2 | Clear, colorless |
| 5.0 | 4 | 99.8 | Clear, colorless |
| 5.0 | 25 | 99.1 | Clear, colorless |
| 7.0 | 4 | 99.6 | Clear, colorless |
| 7.0 | 25 | 98.5 | Clear, colorless |
| 9.0 | 4 | 95.3 | Slight yellowing |
| 9.0 | 25 | 85.1 | Yellow, slight precipitate |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions and should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Methylglucamine Orotate in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of methylglucamine orotate in neuronal cultures. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action in neuronal cultures? A1: this compound (MGO) is a compound recognized for its memory-improving properties.[1] Its primary proposed mechanism involves orotic acid, which serves as a precursor for pyrimidine nucleotide synthesis, essential for RNA and DNA production.[1] This action may support neuronal health, plasticity, and long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1] Additionally, the orotate component may exhibit antioxidant effects by promoting the synthesis of enzymes that scavenge free radicals.[2]
Q2: What is a recommended starting concentration for this compound in my neuronal culture experiments? A2: Specific in vitro concentration ranges for this compound are not widely published. Therefore, a dose-response experiment is critical. Based on general protocols for neuroprotective compounds, a good starting point for optimization is a broad range from 100 nM to 100 µM.[3] It is essential to perform a concentration-response curve to identify the optimal, non-toxic concentration for your specific neuronal cell type and experimental model.[3][4]
Q3: How should I prepare and store this compound stock solutions? A3: For optimal stability and solubility, prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[3] When diluting into your culture medium, ensure the final concentration of the solvent is non-toxic to the neurons (typically ≤0.1% for DMSO).[3]
Q4: Is this compound stable in cell culture media at 37°C? A4: The stability of this compound in cell culture media can be influenced by factors like pH and media composition.[5][6] For long-term experiments (over 24 hours), it is advisable to assess its stability under your specific conditions. Consider refreshing the culture media with a freshly prepared solution of the compound periodically to maintain a consistent concentration.[5]
Q5: Can this compound be cytotoxic to my neuronal cultures? A5: Yes, like any compound, this compound can be toxic at high concentrations. It is crucial to determine the therapeutic window by performing a dose-response experiment and assessing neuronal viability across a range of concentrations. Assays such as MTT, LDH, or Live/Dead staining can be used to identify any potential cytotoxicity.[3][7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in neuronal cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Neuronal Death in All Conditions (including controls) | 1. Poor Culture Health: Suboptimal initial health of primary neurons.[3] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.[3] 3. Contamination: Bacterial, fungal, or mycoplasma contamination.[3][8] | 1. Optimize the neuronal isolation and culture protocol to ensure high initial viability.[9] 2. Ensure the final solvent concentration is non-toxic (e.g., <0.1% for DMSO).[3] Include a "vehicle control" in your experiments. 3. Discard contaminated cultures.[8] Thoroughly decontaminate incubators and biosafety cabinets. Review and reinforce aseptic techniques.[10][11] |
| No Observable Effect of this compound | 1. Suboptimal Concentration: The concentration used is too high or too low. 2. Compound Instability: The compound may be degrading in the culture medium over time.[5] 3. Assay Insensitivity: The chosen viability or functional assay may not be sensitive enough to detect subtle changes. | 1. Perform a comprehensive dose-response analysis to identify the optimal concentration.[4][12] 2. For long-term studies, refresh the medium with freshly prepared compound every 24-48 hours. 3. Use a more sensitive assay. For example, if MTT shows no effect, consider a more direct measure of cell death like a Live/Dead assay or a functional assay like neurite outgrowth analysis.[13][14] |
| Precipitate Forms in Media After Compound Addition | 1. Poor Solubility: The compound's solubility limit in the culture medium has been exceeded.[5] 2. Interaction with Media Components: The compound may interact with proteins or salts in the medium.[5][15] | 1. Prepare a fresh stock solution and ensure it is fully dissolved before diluting. 2. Test the compound's solubility in your specific culture medium (with and without serum, if applicable) before starting the experiment.[5] 3. Consider using low-binding culture plates to prevent adhesion to plasticware.[5] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell density, health, or age of culture.[9][16] 2. Reagent Preparation: Inconsistency in compound dilution or age of stock solutions. 3. Procedural Variations: Minor differences in incubation times or procedural steps. | 1. Standardize cell seeding density and use cultures at a consistent day in vitro (DIV) for all experiments. 2. Prepare fresh dilutions from a single, validated stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.[3] 3. Follow a detailed, standardized protocol meticulously for every experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound
This protocol outlines a method to determine the effective concentration range of this compound for protecting primary neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) on poly-D-lysine coated plates.[3][9]
-
This compound (MGO)
-
Glutamate (L-glutamic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit.[3][7]
Procedure:
-
Prepare MGO Dilutions: Prepare a range of MGO concentrations (e.g., 100 nM, 1 µM, 10 µM, 50 µM, 100 µM) in pre-warmed culture medium.
-
Pre-treatment: Replace the existing medium in your neuronal cultures with the medium containing the different MGO concentrations. Include the following controls:
-
No Treatment Control: Medium without MGO or glutamate.
-
Vehicle Control: Medium with the same final concentration of solvent used for the MGO stock.
-
Glutamate-Only Control: Medium without MGO.
-
-
Incubation: Incubate the cultures for 1-2 hours at 37°C.[3]
-
Induce Excitotoxicity: Add glutamate to all wells (except the "No Treatment Control") to a final concentration known to induce significant, but not complete, cell death (e.g., 20-100 µM; this should be optimized in a preliminary experiment).[3][18]
-
Incubation: Incubate the cultures for 24 hours at 37°C.[3]
-
Assess Neuronal Viability: Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.[3][7]
-
Data Analysis: Calculate the percentage of neuroprotection for each MGO concentration relative to the glutamate-only treated wells. Plot the MGO concentration against the percentage of neuroprotection to determine the optimal concentration.
Protocol 2: Assessing Neuronal Viability with a Fluorescent Live/Dead Assay
This protocol provides a method for visualizing and quantifying live and dead neurons.
Materials:
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1, EthD-1).[7][14]
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein-AM and EthD-1 in PBS or other suitable buffer, according to the manufacturer's protocol. A typical concentration is 2 µM Calcein-AM and 4 µM EthD-1.
-
Staining: Remove the culture medium from the neurons and gently wash once with warm PBS. Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature or 37°C, protected from light.[13]
-
Imaging: Following incubation, image the cells immediately using a fluorescence microscope with appropriate filters.
-
Live cells (Calcein): Excitation/Emission ~495 nm/~515 nm (green).
-
Dead cells (EthD-1): Excitation/Emission ~528 nm/~617 nm (red).
-
-
Quantification: Capture images from multiple random fields per well. Use image analysis software (e.g., ImageJ) to count the number of green (live) and red (dead) cells. Calculate the percentage of viable cells for each condition.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial Optimization
| Parameter | Recommended Range | Notes |
|---|---|---|
| This compound Screening | 100 nM - 100 µM | A broad range is recommended for initial dose-response experiments to identify the active and potential toxic concentrations. |
| Glutamate (for excitotoxicity) | 20 µM - 200 µM | The optimal concentration depends on the maturity and type of neuronal culture and should be determined empirically.[18][19] |
| DMSO (final concentration) | ≤ 0.1% | Higher concentrations can be neurotoxic and confound results.[3] |
Table 2: Comparison of Common Neuronal Viability Assays
| Assay | Principle | Readout | Advantages | Disadvantages |
|---|---|---|---|---|
| MTT | Mitochondrial reductase activity in viable cells converts MTT to formazan.[7] | Colorimetric (Absorbance) | Inexpensive, well-established. | Endpoint assay, can be affected by changes in metabolic rate. |
| LDH | Measures release of lactate dehydrogenase (LDH) from damaged cells.[7] | Colorimetric (Absorbance) | Simple, measures cytotoxicity directly. | Endpoint assay, LDH in serum can interfere. |
| Live/Dead (e.g., Calcein/EthD-1) | Differentiates live and dead cells based on membrane integrity and esterase activity.[7][14] | Fluorescence Microscopy/Plate Reader | Provides visual confirmation, allows for quantification of both live and dead populations. | Requires fluorescence imaging capabilities, phototoxicity can be a concern. |
| ATP Assay | Quantifies ATP as an indicator of metabolically active cells.[7] | Luminescence | Highly sensitive, fast. | Lytic endpoint assay, requires a luminometer. |
Visualizations
Below are diagrams illustrating key workflows and logical relationships for your experiments.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium orotate in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. neuroproof.com [neuroproof.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. dendrotek.ca [dendrotek.ca]
- 10. yeasenbio.com [yeasenbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. The dose-response relationship for N-methyl-D-aspartate currents in cultured rat septal neurons: effects of magnesium ions and 2-amino-5-phosphonovaleric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 17. Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Glutamate toxicity enhances tau gene expression in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Methylglucamine orotate precipitation in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Methylglucamine orotate in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a salt formed from the weak acid, orotic acid, and the organic amine base, methylglucamine. Orotic acid itself has limited aqueous solubility.[1][2][3] While forming a salt with methylglucamine enhances its solubility, the stability of the dissolved salt is highly dependent on the pH of the solution.
Q2: How does pH influence the solubility of this compound?
The solubility of this compound is intrinsically linked to the pH of the buffer. At neutral to alkaline pH, the orotic acid component exists predominantly in its ionized (orotate) form, which is more soluble. As the pH becomes more acidic, the orotate anion is protonated to form the less soluble free orotic acid, which can lead to precipitation.[1][4][5] This phenomenon is known as salt disproportionation.[6]
Q3: What is salt disproportionation and how does it apply to this compound?
Salt disproportionation is a process where a dissolved salt of a weak acid and a weak base reverts to its less soluble constituent acid and base. In the case of this compound, if the pH of the local environment drops, the equilibrium will shift, causing the formation of insoluble orotic acid, leading to precipitation.[6]
Q4: Are there recommended pH ranges for preparing stable this compound solutions?
Based on available data for creating stable solutions of orotic acid with alkanolamines (the chemical class of methylglucamine), a pH range of 6.8 to 9.0 is recommended to maintain the solubility of the orotate salt.[4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving this compound in a buffer. | Incorrect Buffer pH: The buffer pH may be too acidic, causing the immediate precipitation of orotic acid. | Ensure the final pH of the solution is within the optimal range of 6.8-9.0.[4] Adjust the buffer pH before adding the this compound. |
| Buffer Incompatibility: The buffer components may be interacting with this compound to form an insoluble complex. | Test the solubility of this compound in different buffer systems (e.g., Tris, HEPES) to identify a compatible one. Avoid buffers known to precipitate with organic amines if possible. | |
| A clear solution becomes cloudy or forms a precipitate over time. | pH Shift: The pH of the solution may have changed during storage due to factors like CO2 absorption from the air (which can lower pH). | Re-measure the pH of the solution. If it has shifted, adjust it back to the optimal range. Store solutions in tightly sealed containers to minimize atmospheric CO2 exposure. |
| Temperature Fluctuation: The solubility of this compound may be temperature-dependent. A decrease in temperature can reduce its solubility. | Store the solution at a constant, controlled temperature. If refrigerated, allow the solution to equilibrate to room temperature before use and check for any precipitate. | |
| Microbial Growth: Contamination can alter the chemical environment of the solution, potentially leading to precipitation. | Prepare solutions using sterile techniques and consider sterile filtering the final solution. | |
| Inconsistent results in experiments using the this compound solution. | Partial Precipitation: A fine, unobserved precipitate may be present, leading to a lower effective concentration of the dissolved compound. | Before each use, visually inspect the solution carefully against a light and dark background. Consider a brief centrifugation and analysis of the supernatant's concentration via UV-Vis spectroscopy or HPLC.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
This protocol provides a general method for preparing a buffered solution of this compound.
Materials:
-
This compound powder
-
Selected buffer (e.g., Tris-HCl, HEPES)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Sterile filter (0.22 µm) if sterility is required
Procedure:
-
Buffer Preparation: Prepare the desired buffer at the target concentration (e.g., 50 mM Tris-HCl).
-
pH Adjustment: Adjust the pH of the buffer to the desired value within the 6.8 to 9.0 range (e.g., pH 7.5).[4]
-
Dissolution: Slowly add the pre-weighed this compound powder to the stirring buffer.
-
Gentle Heating (Optional): If dissolution is slow, gentle warming (e.g., to 37°C) can be applied. Avoid excessive heat, which could degrade the compound.
-
Final pH Check: Once the solid is fully dissolved, allow the solution to cool to room temperature and verify the final pH. Adjust if necessary.
-
Sterilization (Optional): If required, pass the solution through a 0.22 µm sterile filter.
-
Storage: Store in a tightly sealed container at a constant temperature, protected from light.
Protocol 2: Buffer Compatibility Screening
This experiment helps determine the most suitable buffer for your application.
Procedure:
-
Prepare small volumes of several different buffers (e.g., Phosphate, Citrate, Tris, HEPES) at your desired concentration and pH.
-
Add a consistent amount of this compound to each buffer to achieve your target concentration.
-
Observe each solution for immediate precipitation.
-
Monitor the clear solutions over a set period (e.g., 24-48 hours) at your intended storage temperature for any signs of delayed precipitation.
-
Analyze the concentration of the clear supernatants using a suitable analytical method (e.g., UV-Vis spectrophotometry at the absorbance maximum of orotic acid) to quantify solubility.
Visualizations
Caption: Logical pathway of this compound precipitation triggered by low pH.
References
- 1. OROTIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Orotic acid CAS#: 65-86-1 [m.chemicalbook.com]
- 3. Orotic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of midazolam prepared for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential toxicity of Methylglucamine orotate at high doses
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the properties of Methylglucamine Orotate, with a specific focus on addressing potential toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of the individual components, Methylglucamine and Orotic Acid?
A: Data on the combined salt is limited, so initial toxicity assessment is often inferred from its components.
-
Methylglucamine (Meglumine): Generally considered to have a high safety profile. Preclinical studies on high-dose oral meglumine showed no detrimental effects on longevity or heart function in mice and suggested potential anti-inflammatory benefits.[1] Safety Data Sheets (SDS) for N-Methyl-D-glucamine indicate it can cause skin, eye, and respiratory irritation upon direct contact.[2][3]
-
Orotic Acid (OA): Can present toxicity at high doses. Studies in cats have shown that high dosages can lead to renal disease, azotemia (an excess of nitrogen compounds in the blood), and urolithiasis (the formation of stones in the kidney or bladder).[4][5][6] In rats, excessive administration of orotic acid is known to induce fatty liver.[7]
Q2: What are the likely target organs for toxicity when using this compound at high doses?
A: Based on the toxicity profiles of the individual components, the primary organs of concern at high doses are the kidneys and the liver. The orotate moiety is associated with potential renal and hepatic effects.[5][6][7] Researchers should prioritize monitoring renal and hepatic function markers in preclinical studies.
Q3: Is there a No-Observed-Adverse-Effect-Level (NOAEL) established for a similar orotate salt?
Q4: Has the genotoxic potential of orotate salts been evaluated?
A: Yes, preclinical studies conducted on lithium orotate did not find it to be mutagenic or clastogenic in a battery of genetic toxicity tests, including the bacterial reverse mutation assay (Ames test), an in vitro mammalian chromosomal aberration test, and an in vivo micronucleus test in mice.[9][10]
Q5: What initial steps should I take if I observe unexpected toxicity in my in vitro experiments?
A: If you observe unexpected cytotoxicity (e.g., high levels of cell death, growth inhibition), a systematic troubleshooting approach is necessary.
-
Confirm Reagent Integrity: Verify the purity, concentration, and stability of your this compound stock solution.
-
Review Cell Culture Health: Ensure cells were healthy and in the logarithmic growth phase before compound administration. Check for signs of contamination.
-
Validate Assay Protocol: Double-check all steps of your cytotoxicity assay, including incubation times, reagent concentrations, and instrument settings.
-
Run Appropriate Controls: Always include vehicle-only controls (to account for solvent effects) and positive controls (a known cytotoxic agent) to validate assay performance.
Troubleshooting Guides
Problem: High variability in results from an MTT or similar colorimetric cytotoxicity assay.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Calibrate pipettes and use a consistent technique. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. Avoid using the outermost wells for experimental conditions or ensure they are filled with sterile media or PBS to maintain humidity. |
| Variable Incubation Times | Standardize the time from compound addition to the addition of the assay reagent (e.g., MTT) for all plates and experimental groups. |
| Interference with Assay Chemistry | The compound may directly react with the tetrazolium salt (MTT). Run a control experiment with the compound in cell-free media to check for any color change. |
Problem: Animals in in vivo studies show signs of renal distress (e.g., changes in urine output, increased water consumption).
| Potential Cause | Troubleshooting Step |
| Orotate-Induced Nephrotoxicity | High concentrations of orotic acid have been linked to renal changes and urolithiasis in animal models.[5][6] |
| Dehydration | Ensure animals have unrestricted access to drinking water. Monitor for polydipsia (excessive thirst), which can be an early indicator of kidney complications.[11] |
| Compound Precipitation | At high concentrations, the compound may precipitate in the renal tubules. Analyze urine for crystal formation. |
| Immediate Action | Consider reducing the dose or discontinuing administration. Collect blood and urine samples for biochemical analysis (e.g., serum creatinine, BUN) to assess kidney function.[11] |
Quantitative Toxicity Data Summary
The following table summarizes toxicity data for orotate-containing compounds based on available literature.
| Compound | Animal Model | Study Duration | Key Findings | NOAEL | Reference |
| Lithium Orotate | Rat | 28 Days | No toxicity or target organs identified. | 400 mg/kg/day | [8][9][10] |
| Orotic Acid | Cat | 29 Days | Highest dose led to azotemia, urolithiasis, and renal changes. | Not Determined | [5] |
| Orotic Acid | Rat | 10 Days | Induced fatty liver. | Not Determined | [7][10] |
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method for assessing the effect of this compound on cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A 2-fold or 10-fold serial dilution is common.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for vehicle control (medium with solvent) and untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is based on OECD Test Guideline 425 and is designed to estimate the LD₅₀ and identify signs of toxicity.
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats, as they are often more sensitive).[13] Animals should be young adults and acclimatized to laboratory conditions.
-
Dosing - Main Test:
-
Dose one animal with the starting dose (a default of 175 mg/kg can be used if no prior information is available).
-
Observe the animal for signs of toxicity for at least 48 hours.[14]
-
If the animal survives: Dose the next animal at a higher dose level (using a dose progression factor, typically 3.2).
-
If the animal dies: Dose the next animal at a lower dose level.
-
-
Observation Period: Observe all animals closely for the first 4 hours after dosing and then daily for a total of 14 days.[14] Observations should include changes in skin, fur, eyes, behavior, and any signs of tremors, convulsions, or lethargy.
-
Body Weight: Record the body weight of each animal shortly before test substance administration and then at least weekly thereafter.[14]
-
Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. Perform a gross necropsy on all animals (including those that died during the study) and examine major organs for any abnormalities.
-
Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD₅₀ and its confidence interval based on the outcomes (survival/death) at each dose level.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of oral administration of orotic acid on hepatic morphologic characteristics and serum biochemical variables in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. mecenemarket.com [mecenemarket.com]
- 9. A toxicological evaluation of lithium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Methylglucamine Orotate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Methylglucamine Orotate.
Disclaimer: Specific bioavailability data for this compound is limited in publicly available literature. The guidance provided here is based on the known physicochemical properties of its constituent parts, orotic acid (poorly soluble) and methylglucamine (highly soluble), and on established principles of bioavailability enhancement for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential limiting factors for the oral bioavailability of this compound?
A1: The primary limiting factor for the oral bioavailability of this compound is likely the low aqueous solubility of the orotic acid moiety.[1][2] While methylglucamine is highly water-soluble, the overall solubility of the salt may be insufficient for complete absorption in the gastrointestinal tract.[3][4] Other potential factors could include its permeability across the intestinal epithelium and susceptibility to first-pass metabolism.
Q2: How can I improve the solubility of this compound in my formulation?
A2: Several strategies can be employed to improve the solubility of a poorly soluble compound like orotic acid, which would be applicable to this compound:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.[5]
-
pH Adjustment: The solubility of orotic acid is pH-dependent. Buffering the formulation to an optimal pH can enhance its solubility.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) can significantly increase the solubility of the drug in the formulation.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
Q3: What are some suitable formulation strategies to enhance the bioavailability of this compound?
A3: Based on the presumed solubility challenges, the following formulation strategies are recommended:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve the absorption of poorly soluble drugs by presenting the drug in a solubilized state to the gastrointestinal tract.[5][6]
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its uptake by intestinal cells.[6]
-
Salt Selection: While you are working with a salt form, exploring other salt forms of orotic acid could yield a version with more favorable physicochemical properties.
Q4: Which analytical techniques are suitable for quantifying this compound in biological samples for bioavailability studies?
A4: For quantifying this compound in biological fluids like plasma or urine, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[7][8] This method offers high sensitivity and selectivity. HPLC with UV detection can also be used, but it may be less sensitive.[9]
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Results
| Potential Cause | Troubleshooting Steps |
| Poor wetting of the drug powder. | Incorporate a surfactant (e.g., polysorbate 80, sodium lauryl sulfate) into the dissolution medium or the formulation. |
| Drug precipitation in the dissolution medium. | Optimize the pH of the dissolution medium. Consider using a biorelevant dissolution medium that mimics the composition of intestinal fluids. |
| Inadequate agitation speed. | Increase the paddle or basket speed within the recommended range for the dissolution apparatus. |
| Aggregation of drug particles. | Reduce the particle size of the drug substance through micronization or nanomilling before formulation. |
Issue 2: Inconsistent Bioavailability Data in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Food effects. | Conduct bioavailability studies in both fasted and fed states to assess the impact of food on drug absorption. |
| High inter-individual variability. | Increase the number of animals per group to achieve statistical significance. Ensure consistent dosing and sampling techniques. |
| Pre-systemic metabolism (first-pass effect). | Investigate the metabolic stability of this compound using in vitro liver microsome assays. If metabolism is significant, consider formulation strategies that bypass the liver (e.g., lymphatic delivery via lipid-based formulations). |
| Inadequate analytical method sensitivity. | Validate your analytical method to ensure it has the required sensitivity to detect the drug at low concentrations. Optimize sample preparation to minimize matrix effects.[10] |
Issue 3: Formulation Instability During Storage
| Potential Cause | Troubleshooting Steps |
| Crystallization of the amorphous drug. | Ensure the polymer used in the solid dispersion has a high glass transition temperature (Tg). Store the formulation in a low-humidity environment. |
| Phase separation in lipid-based formulations. | Optimize the ratio of oil, surfactant, and co-surfactant. Screen different excipients for better compatibility.[11][12] |
| Degradation of the active ingredient. | Conduct forced degradation studies to identify the degradation pathways. Add antioxidants or chelating agents to the formulation if oxidative degradation is observed. Store the formulation protected from light and moisture. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or bead mill
Methodology:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer in purified water.
-
Create a pre-suspension by dispersing a defined amount of this compound in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a specified speed and for a defined duration.
-
Periodically withdraw samples to monitor the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (typically < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To assess and compare the dissolution profiles of different this compound formulations.
Materials:
-
This compound formulations (e.g., powder, tablets, nanosuspension)
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)
-
HPLC system for drug quantification
Methodology:
-
Prepare the dissolution media and bring it to 37 ± 0.5 °C.
-
Place the specified volume of dissolution medium in each dissolution vessel.
-
Place a single dose of the this compound formulation in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Data Presentation
Table 1: Physicochemical Properties of this compound Components
| Property | Orotic Acid | Methylglucamine (Meglumine) |
| Molecular Formula | C₅H₄N₂O₄[1] | C₇H₁₇NO₅[13] |
| Molecular Weight | 156.10 g/mol [1] | 195.21 g/mol [13] |
| Appearance | White crystalline powder[4] | Crystalline base[13] |
| Water Solubility | Slightly soluble[4] | Soluble[3] |
| pKa | pK1: 1.8; pK2: 9.55[4] | 9.6[13] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increased surface area | Simple, cost-effective | May not be sufficient for very poorly soluble drugs |
| Nanonization | Significantly increased surface area, increased saturation solubility | Improved dissolution velocity, potential for altered absorption pathways | Higher cost, potential for physical instability (aggregation) |
| Solid Dispersion | Drug is dispersed in a carrier in an amorphous state | Significant solubility enhancement | Potential for recrystallization during storage, may require specific polymers |
| Lipid-Based Systems | Drug is dissolved in a lipid carrier | Can enhance lymphatic uptake, protects drug from degradation | Potential for GI side effects, complex formulation development |
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Orotic acid (HMDB0000226) [hmdb.ca]
- 3. meglumine, 6284-40-8 [thegoodscentscompany.com]
- 4. Orotic acid CAS#: 65-86-1 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 7. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical strategies for therapeutic monitoring of drugs and metabolites in biological fluids. Plenary lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Off-target Effects of Orotate-Containing Compounds
Frequently Asked Questions (FAQs)
Q1: What are the potential primary mechanisms of action for an orotate-containing compound like Lithium Orotate?
A1: The proposed mechanism for Lithium Orotate involves two main components: the lithium ion and the orotate carrier. The orotate moiety is thought to enhance the transport of lithium across the blood-brain barrier and into cells.[1][2] Once inside the cell, lithium is released and can exert its therapeutic effects, which are believed to involve the modulation of various intracellular signaling pathways.[1][3] Orotic acid itself is an intermediate in pyrimidine biosynthesis.[4][5][6][7]
Q2: What are the known or potential off-target effects of orotate-containing compounds, using Lithium Orotate as an example?
A2: Potential off-target effects can arise from both the active ion (e.g., lithium) and the orotate carrier.
-
Lithium-related off-target effects: Even with potentially improved cellular uptake, systemic exposure to lithium can still lead to known side effects, including renal and thyroid dysfunction.[1][2]
-
Orotate-related off-target effects: High levels of orotic acid have been associated with potential health concerns. In animal studies, particularly in rats, high dietary orotic acid has been shown to induce fatty liver (hepatic steatosis).[4][6] There have also been concerns about its potential to promote liver carcinogenesis in rats and cause DNA damage at high concentrations.[8] In humans, elevated urinary orotic acid can be an indicator of hepatotoxicity or a urea cycle disorder.[4] Orotic acid has also been reported to be mutagenic in mammalian somatic cells at very high doses.[9]
Q3: What are the initial steps to proactively screen for potential off-target effects of a novel orotate compound?
A3: A proactive, multi-faceted approach is recommended to identify and mitigate potential off-target effects early in the drug development process.
-
In Silico Analysis: Utilize computational models to predict potential off-target binding based on the compound's structure.
-
Broad-Panel Screening: Screen the compound against a large panel of known receptors, enzymes, and ion channels to identify unintended interactions.
-
Cytotoxicity Assays: Perform in vitro cytotoxicity assays on various cell lines to determine the compound's general toxicity profile.
-
Genotoxicity Assays: Conduct in vitro genotoxicity tests, such as the micronucleus assay, to assess the compound's potential to cause DNA or chromosomal damage.[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell death in vitro at concentrations that should be non-toxic. | Off-target binding to a critical cellular protein (e.g., ion channel, key enzyme) may be inducing cytotoxicity. | 1. Perform a comprehensive dose-response analysis using a sensitive cytotoxicity assay (e.g., LDH or CellTox Green assay). 2. Screen the compound against a panel of known toxicological targets. |
| Inconsistent results between different cell lines. | The expression levels of a potential off-target protein may differ significantly between the cell lines used. | 1. Use qPCR or Western blotting to quantify the expression of suspected off-target proteins in the different cell lines. 2. Consider using a cell line with a knockout of the suspected off-target to validate its role in the observed effect. |
| Activation or inhibition of an unintended signaling pathway. | The compound may be interacting with an upstream receptor or a downstream kinase in an unexpected pathway. | 1. Perform a phospho-kinase array to identify which signaling pathways are modulated by the compound. 2. Use specific inhibitors of the identified pathway to confirm the off-target interaction. |
| Evidence of liver toxicity in animal models (e.g., elevated liver enzymes). | High concentrations of orotic acid can lead to hepatic steatosis, particularly in certain species like rats.[4][6] | 1. Carefully monitor liver function tests (ALT, AST) in animal studies. 2. Consider co-administration with arginine, which has been shown to suppress the elevation in orotic acid excretion under certain conditions.[4] |
| Signs of kidney damage in animal models (e.g., increased creatinine). | Lithium is known to have potential renal toxicity. The orotate carrier might influence lithium accumulation in the kidneys.[2][12] | 1. Monitor serum creatinine and blood urea nitrogen (BUN) levels in animal studies. 2. Conduct histological analysis of kidney tissue to assess for any pathological changes. |
Quantitative Data Summary
The following table summarizes toxicological data for Lithium Orotate from preclinical studies.
| Compound | Study Type | Species | Dose/Concentration | Key Findings | Reference |
| Lithium Orotate | 28-day Repeated-Dose Oral Toxicity | Rat | 0, 100, 200, or 400 mg/kg bw/day | No Observed Adverse Effect Level (NOAEL) was determined to be 400 mg/kg bw/day. No toxicity or target organs were identified. | [10][11] |
| Lithium Orotate | In Vitro Bacterial Reverse Mutation Assay | S. typhimurium & E. coli | Up to 5000 µ g/plate | Not mutagenic. | [10][11] |
| Lithium Orotate | In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Lung Cells | Up to 2500 µg/mL | Not clastogenic. | [13] |
| Lithium Orotate | In Vivo Mammalian Micronucleus Test | Mouse | Up to 2000 mg/kg bw | Did not exhibit in vivo genotoxicity. | [10][11] |
| Orotic Acid | Carcinogenesis Promotion | Rat | 1% in diet for 5 weeks | Induced alkali-labile DNA damage in the liver. | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (LDH Release Assay)
Objective: To determine the potential of a test compound to cause cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cell line(s)
-
Cell culture medium and supplements
-
96-well clear-bottom black plates
-
Test compound (e.g., Methylglucamine orotate)
-
Vehicle control (e.g., DMSO, PBS)
-
Positive control (e.g., Lysis Buffer)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding:
-
Culture the target cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound, vehicle control, or positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (100% lysis).
-
In Vitro Micronucleus Assay
Objective: To assess the genotoxic potential of a test compound by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14][15][16]
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79)
-
Cell culture medium and supplements
-
Cytochalasin B (to block cytokinesis)
-
Test compound
-
Vehicle control
-
Positive controls (a known clastogen and a known aneugen)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a suitable density.
-
Add the test compound at various concentrations, along with vehicle and positive controls.
-
Add Cytochalasin B at a concentration sufficient to block cytokinesis, resulting in binucleated cells.
-
Incubate for a period that allows for one to two cell divisions.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Treat with a hypotonic solution to swell the cells.
-
Fix the cells using a freshly prepared fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain.
-
Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
-
Data Analysis:
-
Calculate the frequency of micronucleated binucleated cells for each treatment group.
-
Assess for a statistically significant, dose-dependent increase in micronucleus frequency compared to the vehicle control.
-
Visualizations
Caption: Putative signaling pathways modulated by Lithium.
Caption: Workflow for assessing off-target effects.
References
- 1. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bemsreports.org [bemsreports.org]
- 3. How does lithium orotate modulate neuroimmune interactions [eureka.patsnap.com]
- 4. Orotic acid, arginine, and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orotic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orotic acid, a promoter of liver carcinogenesis induces DNA damage in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithium orotate - Wikipedia [en.wikipedia.org]
- 10. A toxicological evaluation of lithium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lithium Orotate | CARLAT PUBLISHING [thecarlatreport.com]
- 13. mecenemarket.com [mecenemarket.com]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. crpr-su.se [crpr-su.se]
- 16. scispace.com [scispace.com]
Technical Support Center: Interpreting Unexpected Data from Methylglucamine Orotate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving Methylglucamine Orotate (MGO).
Frequently Asked Questions (FAQs)
Q1: We are observing cellular effects that seem unrelated to memory enhancement, such as anti-inflammatory responses or changes in glucose metabolism. Is this expected?
A1: This is a plausible, though potentially unexpected, finding. This compound is a salt composed of two distinct molecules: orotic acid and methylglucamine. While orotic acid is a precursor in pyrimidine synthesis, methylglucamine itself has demonstrated biological activity.[1][2] Studies have shown that methylglucamine can exert anti-inflammatory effects by limiting the secretion of pro-inflammatory cytokines.[2] Additionally, it may influence metabolic pathways, with some reports of hyperglycemic effects at high doses of a related compound.[3] Therefore, it is crucial to consider that your observed effects could be attributed to the methylglucamine moiety, the orotate moiety, or a synergistic effect of both.
Troubleshooting Steps:
-
Run parallel control experiments: Include controls with methylglucamine alone and orotic acid alone at equimolar concentrations to the MGO used in your experiment. This will help dissect the individual contributions of each component to the observed phenotype.
-
Literature review: Search for studies on the specific cellular pathways you are investigating that may be modulated by N-methyl-D-glucamine or related amino sugars.
Q2: We are supplying MGO as a pyrimidine precursor, but we are seeing an inhibition of cell proliferation at higher concentrations. Why would a nucleotide precursor inhibit growth?
A2: This is a critical observation and may seem counterintuitive. While orotic acid is a key intermediate in the de novo synthesis of pyrimidines, the pathway is tightly regulated by feedback inhibition.[4][5][6] High levels of downstream products like Uridine triphosphate (UTP) and Cytidine triphosphate (CTP) can allosterically inhibit key enzymes in the pathway, such as carbamoyl phosphate synthetase II (CPSII).[7]
Furthermore, studies have shown that high concentrations of orotate can inhibit the incorporation of other nucleic acid precursors, such as thymidine and deoxyadenosine, into DNA.[8] This could lead to an imbalance in the nucleotide pool and subsequently arrest cell proliferation.
Troubleshooting Steps:
-
Dose-response curve: Perform a detailed dose-response analysis to identify the optimal concentration range for MGO in your specific cell type or model system.
-
Nucleotide pool analysis: If possible, quantify the intracellular nucleotide pools (e.g., UTP, CTP, dTTP) using techniques like HPLC or mass spectrometry to determine if MGO treatment is causing an imbalance.
-
Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution of MGO-treated cells. An accumulation of cells in a specific phase (e.g., S phase) could indicate an issue with DNA replication.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates is a common issue in cell-based assays and can obscure the true effect of MGO.
| Potential Cause | Recommended Solution |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a defined, low passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to stimuli. Regularly test your cell cultures for mycoplasma contamination. |
| Reagent Preparation | Prepare fresh MGO solutions for each experiment. Ensure complete dissolution. |
Issue 2: Unexpected Changes in Gene Expression Unrelated to Pyrimidine Metabolism
You may observe changes in the expression of genes involved in inflammation, glucose metabolism, or other pathways not directly linked to nucleotide synthesis.
| Potential Cause | Recommended Solution |
| Off-target effects of Methylglucamine | As noted in the FAQs, methylglucamine has its own bioactivity.[1][2] Run controls with methylglucamine alone to confirm if it is the causative agent. |
| Metabolic Stress | High concentrations of MGO could induce metabolic stress, leading to broad changes in gene expression. Correlate gene expression changes with cell viability and metabolic assays. |
| Signaling Pathway Crosstalk | The orotate or methylglucamine moiety may be interacting with unexpected signaling pathways. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of MGO on the proliferation of a mammalian cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (MGO)
-
Methylglucamine
-
Orotic Acid
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of MGO, methylglucamine, and orotic acid in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle control to determine the percentage of cell viability/proliferation.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to investigate the effect of MGO on the activation of key signaling proteins.
Materials:
-
Cell line of interest
-
6-well plates
-
MGO, methylglucamine, orotic acid
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-MAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of MGO, methylglucamine, orotic acid, or vehicle for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Visualizations
Hypothesized Signaling Pathway for MGO Effects
The following diagram illustrates a hypothesized signaling pathway for the cellular effects of this compound, integrating its role as a pyrimidine precursor with the potential independent effects of methylglucamine.
Caption: Hypothesized dual signaling pathways of this compound.
Experimental Workflow for Troubleshooting Unexpected Results
This diagram outlines a logical workflow for researchers to follow when they encounter unexpected data in their MGO experiments.
Caption: A logical workflow for troubleshooting unexpected MGO experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical study of the long-range safety and anti-inflammatory effects of high-dose oral meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The hyperglycemic effect of N-methylglucamine antimonate (glucantime)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. davuniversity.org [davuniversity.org]
- 8. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Methylglucamine Orotate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the limited solubility of Methylglucamine Orotate. Our resources are designed to offer practical solutions and detailed experimental protocols to facilitate your research and development efforts.
Troubleshooting Guide
Researchers may encounter several common issues related to the solubility of this compound during their experiments. The following table summarizes these problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Increase the solvent volume to decrease the concentration.- Employ gentle heating and stirring to facilitate dissolution.- Adjust the pH of the solution to a more alkaline range (e.g., pH 7.0-9.0) using a suitable base.[1][2] |
| Cloudy or hazy solution | Incomplete dissolution or the formation of fine particulates. | - Increase mixing time and/or intensity.- Consider filtration through a 0.22 µm or 0.45 µm filter if the active ingredient's particle size allows.- Evaluate the impact of pH on solubility and adjust as necessary. The solubility of orotic acid, a component of this compound, is pH-dependent.[1] |
| Inconsistent solubility results | Variability in the solid-state properties of the this compound salt, such as polymorphism. | - Characterize the solid-state form of the material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[3] |
| Salt disproportionation | The salt may revert to the less soluble orotic acid and free methylglucamine, especially under certain pH or storage conditions. | - Control the pH of the formulation to maintain the stability of the salt form.- Avoid excipients that could trigger a common ion effect.[3] |
| Low dissolution rate | Large particle size of the this compound powder. | - Employ particle size reduction techniques such as micronization or nanocrystal formation to increase the surface area available for dissolution.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a salt formed between orotic acid and methylglucamine (meglumine). Orotic acid, a key component, is known for its low aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[1][3] Meglumine is an organic base often used as a solubilizing agent to prepare more soluble salts of acidic compounds.[4] The formation of the methylglucamine salt is a strategy to enhance the overall solubility of the orotic acid moiety.
Q2: How does pH affect the solubility of this compound?
The solubility of orotic acid is highly dependent on pH. As a carboxylic acid, it is more soluble in alkaline conditions where it deprotonates to form the more soluble orotate anion.[1][5] Consequently, the solubility of this compound is also expected to be influenced by pH. Maintaining a pH in the neutral to alkaline range (pH 6.8-9.0) is generally recommended to improve and maintain its solubility.[1][2]
Q3: What are the primary strategies to enhance the solubility of poorly soluble orotate compounds?
Several strategies can be employed to improve the solubility of orotate compounds:
-
Salt Formation: Converting orotic acid into a salt with a suitable base, such as methylglucamine, is a primary method to increase solubility.[3]
-
pH Adjustment: Increasing the pH of the aqueous medium can significantly enhance the solubility of orotic acid and its salts.[1]
-
Particle Size Reduction: Techniques like high-energy milling to produce nanocrystals can dramatically increase the surface area, leading to a faster dissolution rate.[6]
-
Use of Co-solvents and Solubilizers: The addition of co-solvents or other solubilizing agents can help to increase the concentration of the compound in a solution.[3]
Q4: Can heating be used to improve the solubility of this compound?
Yes, gentle heating can be used to aid in the dissolution of this compound.[1] However, it is crucial to be cautious about potential degradation at elevated temperatures. After dissolution, it is important to ensure the solution remains stable upon cooling to room temperature, as supersaturated solutions may precipitate over time.[1]
Q5: My synthesized this compound salt does not show the expected increase in solubility. What could be the issue?
If the synthesized salt does not exhibit the anticipated solubility, several factors could be at play:
-
Incomplete Salt Formation: The reaction between orotic acid and methylglucamine may not have gone to completion, leaving residual, less soluble orotic acid.
-
Polymorphism: The salt may exist in different crystalline forms (polymorphs), each with a unique solubility profile.[3] Characterization of the solid form is recommended.
-
Common Ion Effect: The presence of other ions in the formulation could suppress the dissolution of the salt.[3]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from the suspension. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or µg/mL).
Protocol 2: Preparation of Orotic Acid Nanocrystals by High-Energy Milling
This protocol provides a general procedure for preparing nanocrystals to enhance the dissolution rate, a technique applicable to poorly soluble compounds like orotic acid.
-
Preparation of Suspension: Disperse the micronized orotic acid powder in an aqueous solution containing a stabilizer (e.g., Polysorbate 80, Povacoat®).[3][6]
-
Milling: Transfer the suspension to a high-energy milling apparatus (e.g., a bead mill). The milling chamber should contain milling beads (e.g., yttria-stabilized zirconium oxide).
-
Milling Parameters: Set the appropriate milling parameters, such as milling speed and time. These parameters need to be optimized for the specific compound and desired particle size.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) until the desired nanometer range is achieved (e.g., 100-200 nm).[3]
-
Post-Milling Processing: After milling, the nanosuspension can be used directly or further processed, for instance, by freeze-drying with a cryoprotectant to obtain a solid nanocrystal powder.
Visualizations
Caption: Workflow for determining and troubleshooting the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Meglumine | 6284-40-8 [chemicalbook.com]
- 5. Orotic acid CAS#: 65-86-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Methylglucamine Orotate and Lithium Orotate: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid, a key intermediate in pyrimidine biosynthesis, has garnered significant interest as a carrier molecule for various minerals and therapeutic agents, purportedly enhancing their bioavailability and cellular uptake. Among the orotate salts, lithium orotate has been extensively studied as a potential alternative to conventional lithium salts for neuropsychiatric and neurodegenerative disorders. More recently, methylglucamine orotate has emerged as a compound with potential cognitive-enhancing properties. This guide provides a detailed comparison of the efficacy of this compound and lithium orotate, based on available preclinical and clinical data. We will delve into their proposed mechanisms of action, present quantitative data from key studies, and outline the experimental protocols employed.
Data Presentation: A Head-to-Head Look at the Evidence
Direct comparative studies between this compound and lithium orotate are notably absent in the current scientific literature. Therefore, this comparison relies on an analysis of individual studies investigating each compound. The following tables summarize the available quantitative data to facilitate a cross-comparison of their efficacy.
Table 1: Efficacy of this compound in a Preclinical Model of Memory
| Compound | Experimental Model | Dosage | Key Finding | Source |
| This compound | Rat model of memory (Long-Term Potentiation) | 225 µg (i.c.v.) | Prolonged hippocampal LTP: Population spike remained at 246% of control after 24h and 216% after 48h, compared to 154% and 126% in controls, respectively. | [1] |
Table 2: Efficacy of Lithium Orotate in Preclinical Models
| Compound | Experimental Model | Dosage | Key Findings | Source |
| Lithium Orotate | Mouse model of mania (Amphetamine-Induced Hyperlocomotion) | 1.5 mg/kg | Near-complete blockade of hyperlocomotion. | [2] |
| Lithium Carbonate | Mouse model of mania (Amphetamine-Induced Hyperlocomotion) | 15 mg/kg (males), 20 mg/kg (females) | Partial attenuation of hyperlocomotion. | [2] |
| Lithium Orotate | Mouse model of Alzheimer's Disease | Low dose in drinking water | Almost completely free of Aβ plaques and phosphorylated tau aggregates. Reversed memory loss. | [3][4][5][6] |
| Lithium Carbonate | Mouse model of Alzheimer's Disease | Equivalent low dose in drinking water | No significant effect on Aβ plaques, tau pathology, or memory loss. | [3][4][5] |
Mechanisms of Action: Distinct yet Overlapping Pathways
The therapeutic effects of this compound and lithium orotate are thought to stem from the combined actions of their constituent parts: orotic acid, methylglucamine, and lithium.
The Role of Orotic Acid
Orotic acid is a precursor in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA, RNA, and other critical biomolecules.[7] By providing a substrate for this pathway, orotic acid may support cellular metabolism and repair, particularly in tissues with high energy demands like the brain. It is also suggested that orotate salts can be transported across cell membranes, acting as a carrier for the associated mineral or compound.[8]
Methylglucamine: More Than Just a Carrier?
Methylglucamine is an amino sugar derived from sorbitol and is widely used as an excipient in pharmaceutical formulations.[9] Preclinical studies suggest that high doses of oral meglumine may have anti-inflammatory effects.[8] In the context of this compound, it likely serves to form a stable salt with orotic acid, potentially influencing its solubility and absorption.
Lithium's Multifaceted Neuroprotective Effects
The mechanism of action of lithium in the brain is complex and has been extensively studied. Two of the most well-established targets are:
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Lithium directly and indirectly inhibits GSK-3β, a key enzyme implicated in a wide range of cellular processes, including inflammation, apoptosis, and the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[4]
-
Phosphoinositol (PI) Pathway Modulation: Lithium interferes with the PI signaling pathway, which is crucial for neurotransmitter signaling. This modulation is thought to contribute to its mood-stabilizing effects.
The proposed advantage of lithium orotate lies in the potential for the orotate carrier to facilitate the entry of lithium into cells, leading to higher intracellular concentrations at lower systemic doses.[10][11] This could theoretically enhance its therapeutic efficacy while reducing the risk of dose-dependent side effects associated with conventional lithium salts like lithium carbonate.[2][12]
Experimental Protocols: A Closer Look at the Methodology
This compound and Long-Term Potentiation (LTP)
The key study on this compound's efficacy utilized a rat model to investigate its effect on LTP, a cellular mechanism underlying learning and memory.
-
Animal Model: The specific strain of rats used was not detailed in the available abstract.
-
Drug Administration: A single dose of 225 µg of this compound was administered via intracerebroventricular (i.c.v.) injection.
-
Electrophysiology: Field potentials were recorded in the dentate gyrus of the hippocampus. Tetanic stimulation was used to induce LTP.
-
Outcome Measure: The amplitude of the population spike was measured at 24 and 48 hours post-tetanization and compared to control animals receiving a vehicle injection.[1]
Lithium Orotate in a Mouse Model of Mania
A preclinical study compared the efficacy of lithium orotate and lithium carbonate in an amphetamine-induced hyperlocomotion (AIH) model in mice, which is used to screen for antimanic agents.
-
Animal Model: C57BL/6 mice were used.
-
Drug Administration: Lithium orotate and lithium carbonate were administered at various doses.
-
Behavioral Assay: The AIH model was used to induce hyperactivity.
-
Outcome Measures: The degree of blockade of hyperlocomotion was quantified.[2]
Lithium Orotate in a Mouse Model of Alzheimer's Disease
Recent studies have highlighted the potential of lithium orotate in Alzheimer's disease models.
-
Animal Model: Transgenic mouse models of Alzheimer's disease that develop amyloid-beta (Aβ) plaques and tau pathology were utilized.
-
Drug Administration: Low doses of lithium orotate or lithium carbonate were administered in the drinking water for an extended period (7-9 months).
-
Outcome Measures:
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Formation of Lithium Orotate and this compound.
Caption: Preclinical Experimental Workflow Overview.
Caption: Simplified Signaling Pathway of Lithium's Neuroprotective Effects.
Conclusion and Future Directions
The available evidence suggests that both this compound and lithium orotate exhibit potential therapeutic benefits in the central nervous system. This compound has demonstrated a capacity to enhance synaptic plasticity, a key component of memory formation. Lithium orotate shows considerable promise as a more potent and potentially safer alternative to lithium carbonate, with compelling preclinical data supporting its efficacy in models of both mania and Alzheimer's disease.
However, a significant knowledge gap exists due to the lack of direct comparative studies. To provide a definitive assessment of their relative efficacy, future research should focus on:
-
Head-to-Head Preclinical Studies: Directly comparing the efficacy and safety of this compound and lithium orotate in standardized animal models of cognitive impairment and mood disorders.
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion profiles of both compounds to understand their bioavailability and target engagement in the brain.
-
Exploration of Methylglucamine's Role: Investigating whether methylglucamine contributes any synergistic therapeutic effects beyond its role as a salt-forming agent.
For drug development professionals, the superior preclinical data for lithium orotate, particularly in the context of neurodegenerative diseases, suggests it may be a more immediately promising candidate for further investigation and clinical translation. However, the unique memory-enhancing properties of this compound warrant further exploration to determine its full therapeutic potential.
References
- 1. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Could Lithium Explain — and Treat — Alzheimer’s Disease? | Harvard Medical School [hms.harvard.edu]
- 4. peterattiamd.com [peterattiamd.com]
- 5. 4 things to know about a new study on lithium and Alzheimer’s disease | PBS News [pbs.org]
- 6. lifespan.io [lifespan.io]
- 7. Orotic acid - Wikipedia [en.wikipedia.org]
- 8. Magnesium orotate--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability comparison between lithium orotate and lithium carbonate in human subjects [eureka.patsnap.com]
A Comparative Analysis of Methylglucamine Orotate and Other Nootropic Agents in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data on Methylglucamine orotate and its effects on cognitive function in various animal species. Due to a lack of direct head-to-head comparative studies in the available scientific literature, this guide will present the findings for this compound alongside data for other prominent nootropic agents, such as Piracetam, to offer a relative perspective on their performance in similar behavioral paradigms. The data presented is collated from individual studies and should be interpreted with the consideration that experimental conditions may have varied.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from studies on this compound and Piracetam in rodent models.
Table 1: Effects of this compound on Memory Retention in Rats
| Animal Model | Behavioral Test | Dosage | Administration Route | Key Findings |
| Old rats (24-month-old) | Brightness Discrimination (Y-chamber) & Active Avoidance (Shuttle Box) | 225 mg/kg/day for 5 days | Intraperitoneal (i.p.) | Significant improvement in memory retention, nearly compensating for age-related memory deficit.[1] |
| Rats | Brightness Discrimination | 225 mg/kg/day for 10 days | Intraperitoneal (i.p.) | Significantly better retention of the learned reaction compared to controls after 5 and 12-day drug-free intervals.[2] |
| Rats | Active Avoidance | 225 mg/kg | Intraperitoneal (i.p.) | Accelerated development of the avoidance reaction and delayed extinction.[3] |
| Rats | Hippocampal Long-Term Potentiation (LTP) | 225 µg | Intracerebroventricular (i.c.v.) | Prolonged LTP of the population spike; at 24h, 246% of control vs. 154% in controls, and at 48h, 216% vs. 126%.[4] |
Table 2: Effects of Piracetam on Cognitive Function in Rodents
| Animal Model | Behavioral Test | Dosage | Administration Route | Key Findings |
| Chronic cerebral hypoperfused rats | Morris Water Maze | 600 mg/kg/day for 30 days | Oral | Markedly improved memory impairment and attenuated neuronal damage.[5][6] |
| Chronic cerebral hypoperfused rats | Long-Term Potentiation (LTP) | 600 mg/kg/day for 30 days | Oral | Restored LTP induction rate to 85.71% from 28.57% in the hypoperfused group (sham-operated group was 100%).[5] |
| Mice | Passive Avoidance Task (Scopolamine-induced amnesia) | Not specified | Not specified | Significant anti-amnesic effect.[7] |
| Rodents | Various learning and memory tasks | Not specified | Not specified | Improves learning and memory.[8] |
Experimental Protocols
Brightness Discrimination Task
This task assesses the ability of an animal to learn and remember to distinguish between different levels of brightness to receive a reward or avoid an aversive stimulus.
Apparatus: A Y-maze or a chamber with two choice compartments, each with a light source that can be varied in intensity.[1][9]
Procedure:
-
Habituation: The animal is allowed to explore the maze to familiarize itself with the environment.
-
Training: The animal is presented with a choice between a brightly lit and a dimly lit compartment. A correct choice (e.g., entering the brighter compartment) is rewarded (e.g., with food) or results in the avoidance of an aversive stimulus (e.g., a mild foot shock).[10] The position of the bright and dim stimuli is randomized between trials to prevent place learning.
-
Retention Test: After a specific interval following training, the animal is returned to the maze, and the number of correct choices is recorded to assess memory retention. The latency to make a choice can also be measured.
Active Avoidance Task
This task evaluates an animal's ability to learn to avoid an aversive stimulus by performing a specific action in response to a warning signal.
Apparatus: A shuttle box, which is a chamber divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock.[11]
Procedure:
-
Acclimation: The animal is placed in the shuttle box and allowed to explore both compartments freely.
-
Conditioning: A conditioned stimulus (CS), such as a light or a tone, is presented for a few seconds, followed by an unconditioned stimulus (US), which is a mild foot shock delivered through the grid floor.
-
Avoidance Learning: The animal learns that it can avoid the shock by moving to the other compartment (shuttling) during the presentation of the CS. A successful avoidance is recorded if the animal moves to the other side before the shock is delivered. An escape response is recorded if the animal moves after the shock has started.
-
Retention Test: The animal is tested after a certain period to assess the retention of the learned avoidance response. The number of avoidances and the latency to respond are the primary measures.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Nootropic Effects
The precise signaling pathway of this compound is not fully elucidated. However, based on the known effects of its components, orotic acid and methylglucamine, a potential mechanism can be proposed. Orotic acid is a precursor in the biosynthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis, and can also influence neuronal metabolism and protect against ischemic damage.[12][13] Methylglucamine may enhance the bioavailability and transport of orotic acid across the blood-brain barrier. The cognitive-enhancing effects are likely mediated through the enhancement of synaptic plasticity, as evidenced by the prolongation of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.[4][14][15][16]
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Animal Behavioral Testing
The following diagram illustrates a typical workflow for conducting behavioral experiments to assess the efficacy of a nootropic agent.
Caption: General workflow for preclinical behavioral studies.
Logical Relationship of LTP to Memory Formation
Long-Term Potentiation (LTP) is a widely studied cellular mechanism that is considered to be a key substrate for learning and memory. The enhancement of LTP by a compound is often correlated with improved performance in memory tasks.
Caption: Relationship between LTP and memory enhancement.
References
- 1. Memory retention in old rats: improvement by orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The persistence of the effect of this compound on the retention of a learned behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoidance reaction of painful stimulation of another rat: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acquisition of brightness discrimination in the rat is impaired by opiates with psychotomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discrimination of brightness differences by rats with food or brain-stimulation reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orotate improves memory and enhances synaptic long-term potentiation in active avoidance behaviour in rats with perforant path stimulation as the conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Persistent memories of long-term potentiation and the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparing the role of metabotropic glutamate receptors in long-term potentiation and in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cognitive Enhancement: A Comparative Analysis of Methylglucamine Orotate and its Alternatives
For Immediate Release
A comprehensive review of preclinical studies reveals the potential of methylglucamine orotate and other orotate-based compounds in enhancing memory and cognitive function. This guide provides a detailed comparison of key findings, experimental protocols, and underlying signaling pathways for researchers, scientists, and drug development professionals.
Key Findings in Memory Enhancement
This compound has demonstrated significant efficacy in improving memory retention in aged animal models. Studies utilizing brightness discrimination tasks in a Y-chamber and active avoidance in a shuttle box have shown that treatment with this compound can nearly compensate for age-related memory deficits.[1] Furthermore, at the cellular level, this compound has been found to prolong hippocampal long-term potentiation (LTP), a key neural mechanism underlying learning and memory.[2]
In comparison, other compounds such as Magnesium L-threonate and Lithium orotate have also shown promise in the realm of cognitive enhancement. Magnesium L-threonate has been shown to improve spatial memory in aged rats, with treated animals making significantly more correct choices in a T-maze task. Lithium orotate has demonstrated the ability to reverse memory loss in animal models of Alzheimer's disease.
Comparative Analysis of Preclinical Data
To facilitate a clear comparison, the following tables summarize the quantitative data from key preclinical studies on this compound and its alternatives.
| Compound | Animal Model | Dosage | Memory Task | Key Quantitative Finding | Source |
| This compound | 24-month-old rats | 225 mg/kg/day (i.p.) | Brightness Discrimination (Y-chamber) & Active Avoidance (Shuttle Box) | Significant improvement in retention, nearly compensating for memory deficit. | [1] |
| This compound | Rats | 225 µg (i.c.v.) | Hippocampal Long-Term Potentiation | LTP of population spike remained at 246% of control after 24h and 216% after 48h, compared to 154% and 126% in controls. | [2] |
| Magnesium L-threonate | Aged rats | Not specified | T-maze | Treated rats made about 15% more correct choices than untreated rats. | [3] |
| Lithium Orotate | Aged mice | Not specified | Learning and Memory Tasks | Restored memory to levels seen in young adult mice. | [4] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the key studies cited.
This compound: Brightness Discrimination and Active Avoidance
-
Animal Model: 24-month-old male Wistar rats.
-
Drug Administration: 225 mg/kg of this compound administered intraperitoneally (i.p.) daily for 5 days.
-
Brightness Discrimination (Y-chamber): This task assesses an animal's ability to learn and remember to choose the illuminated arm of a Y-shaped maze to receive a reward or avoid an aversive stimulus. The number of correct choices and the latency to make a choice are typically measured.
-
Active Avoidance (Shuttle Box): This task evaluates fear-motivated associative learning and memory. An animal is trained to move from one compartment of a box to another upon receiving a conditioned stimulus (e.g., light or tone) to avoid an unconditioned stimulus (e.g., a mild foot shock). The number of successful avoidances is the primary measure of memory retention.
This compound: Hippocampal Long-Term Potentiation (LTP)
-
Animal Model: Rats.
-
Drug Administration: A single intracerebroventricular (i.c.v.) injection of 225 µg of this compound.
-
Methodology: LTP is an electrophysiological phenomenon that represents a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. In this study, the population spike in the dentate gyrus of the hippocampus was measured following tetanic stimulation. The amplitude of the population spike is indicative of the strength of the synaptic response.
Underlying Signaling Pathways and Experimental Workflow
The memory-enhancing effects of this compound are believed to be linked to its role as a precursor in the de novo synthesis of pyrimidine nucleotides. Orotic acid is a key intermediate in this pathway, which is essential for the formation of uridine and cytidine, crucial components of RNA and DNA. This, in turn, can influence protein synthesis and synaptic plasticity, ultimately impacting memory formation.
De Novo Pyrimidine Biosynthesis Pathway
The prolongation of hippocampal LTP by this compound suggests a direct impact on the molecular machinery of memory. LTP induction is a complex process involving the activation of NMDA receptors, calcium influx, and the subsequent activation of various downstream signaling cascades that lead to changes in synaptic strength.
Simplified Hippocampal LTP Signaling Pathway
The experimental workflow for assessing the effects of these compounds on memory typically involves a baseline assessment, a treatment period, and subsequent behavioral testing to measure changes in cognitive performance.
General Experimental Workflow for Memory Assessment
References
A Comparative Analysis of Methylglucamine Orotate and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methylglucamine Orotate and other prominent nootropic agents. The following sections detail their mechanisms of action, supporting experimental data, and methodologies to facilitate informed research and development decisions.
Comparative Data of Nootropic Agents
The following table summarizes the known mechanisms of action and cognitive effects of this compound alongside a selection of other common nootropics. This comparative overview is based on available preclinical and clinical research.
| Nootropic Agent | Primary Mechanism of Action | Reported Cognitive Effects | Key Supporting Evidence |
| This compound | Precursor for pyrimidine nucleotide synthesis, influencing RNA and protein synthesis.[1] | Prolongs hippocampal long-term potentiation (LTP), suggesting memory enhancement.[1][2] | In vivo rat studies demonstrating prolonged LTP in the dentate gyrus.[1] |
| Piracetam | Modulates AMPA and NMDA glutamate receptors; increases cell membrane permeability; enhances acetylcholine action.[3][4] | Improves learning, memory, and interhemispheric communication.[5][6] | Animal models and some human studies, though results in senile cognitive disorders are equivocal.[6] |
| Aniracetam | Modulates AMPA receptors, enhancing synaptic transmission; increases acetylcholine release in the hippocampus.[7][8] | Enhances synaptic plasticity, learning, and memory; may have anxiolytic effects.[9][10] | In vitro and animal studies showing potentiation of AMPA receptor-mediated responses.[8] |
| Noopept | Increases expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF); cholinergic and glutamatergic modulation.[11] | Improves memory and cognitive functions in models of cognitive impairment.[12][13] | Animal models of Alzheimer's disease and clinical studies in patients with mild cognitive impairment.[12][13] |
| Citicoline | Precursor to acetylcholine and phosphatidylcholine; supports neuronal membrane integrity and brain energy metabolism.[14][15] | Improves memory, attention, and motor speed, particularly in aging individuals.[16][17] | Randomized, double-blind, placebo-controlled clinical trials in older adults with age-associated memory impairment.[17] |
| Bacopa Monnieri | Modulates acetylcholine release and choline acetylase activity; antioxidant and anti-inflammatory effects.[18] | Enhances memory acquisition and retention, verbal learning, and reduces anxiety.[19][20] | Numerous randomized, double-blind, placebo-controlled trials in humans.[19] |
| Rhodiola Rosea | Modulates monoaminergic neurotransmission; antioxidant and anti-inflammatory properties.[21][22] | Improves learning, memory, attention, and mental performance under stress and fatigue.[[“]][24] | Preclinical evidence from animal models and some human studies, particularly in stressful conditions.[21][[“]] |
| Panax Ginseng | Reduces amyloid-beta accumulation; inhibits acetylcholinesterase; enhances mitochondrial function.[[“]][[“]] | Improves working memory and cognitive performance, particularly in the context of Alzheimer's disease.[27] | Clinical studies in Alzheimer's patients and healthy adults, though some results are mixed.[[“]][28] |
| Ginkgo Biloba | Flavonoids act as antioxidants; terpene lactones inhibit platelet-activating factor; may improve cerebral blood flow.[29][30] | May enhance memory and cognitive function, particularly in dementia, though evidence is conflicting.[31][32] | Numerous clinical trials with varying results; some suggest modest benefits in dementia.[31] |
Experimental Protocols
This compound: Hippocampal Long-Term Potentiation (LTP) in Rats
This section details the methodology used to assess the effect of this compound on LTP in the dentate gyrus of rats, a key cellular mechanism underlying learning and memory.
Objective: To determine if this compound can prolong hippocampal LTP.
Experimental Model: Male Wistar rats.
Methodology:
-
Animal Preparation:
-
Male Wistar rats are anesthetized.
-
Stereotaxic surgery is performed to implant stimulating and recording electrodes.
-
A guide cannula is implanted into the lateral ventricle for intracerebroventricular (i.c.v.) drug administration.
-
-
Electrophysiological Recording:
-
The stimulating electrode is placed in the perforant path.
-
The recording electrode is placed in the dentate gyrus to record field excitatory postsynaptic potentials (fEPSPs) and population spikes.
-
-
Drug Administration:
-
A single dose of this compound (225 micrograms) is administered via the intracerebroventricular cannula.
-
Control animals receive a vehicle injection.
-
-
LTP Induction:
-
A baseline of synaptic transmission is established by delivering single test pulses to the perforant path.
-
Tetanic stimulation (e.g., a series of high-frequency pulse trains) is delivered to induce LTP.
-
-
Data Acquisition and Analysis:
-
Field potentials are recorded at various time points post-tetanization (e.g., 24 hours, 48 hours).
-
The amplitude of the population spike is measured and expressed as a percentage of the pre-tetanization baseline.
-
Statistical analysis is performed to compare the duration and magnitude of LTP between the drug-treated and control groups.
-
Key Findings from a Representative Study: In a study utilizing this protocol, control animals showed a return of the population spike to 154% of the baseline at 24 hours and 126% at 48 hours post-tetanization. In contrast, animals treated with this compound maintained a significantly prolonged LTP, with the population spike remaining at 246% and 216% of the baseline at 24 and 48 hours, respectively.[1]
Visualizations of Cellular and Experimental Pathways
Signaling Pathways in Nootropic Action
The following diagrams illustrate some of the key signaling pathways modulated by various nootropic agents.
Caption: Key signaling pathways influenced by different classes of nootropics.
Experimental Workflow for LTP Studies
The diagram below outlines the general workflow for conducting in vivo long-term potentiation experiments to assess the efficacy of nootropic compounds.
Caption: General experimental workflow for in vivo LTP studies of nootropics.
References
- 1. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orotate improves memory and enhances synaptic long-term potentiation in active avoidance behaviour in rats with perforant path stimulation as the conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 4. Piracetam - Wikipedia [en.wikipedia.org]
- 5. healthopenresearch.org [healthopenresearch.org]
- 6. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 8. Selective effects of aniracetam across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. [Noopept in the treatment of mild cognitive impairment in patients with stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Citicoline for Supporting Memory in Aging Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Study: Cognizin® Citicoline Improves Memory in Older Adults [blog.priceplow.com]
- 16. Citicoline Studies [cognizin.com]
- 17. Citicoline and Memory Function in Healthy Older Adults: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Effects of 12-Week Bacopa monnieri Consumption on Attention, Cognitive Processing, Working Memory, and Functions of Both Cholinergic and Monoaminergic Systems in Healthy Elderly Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rhodiola rosea L. Improves Learning and Memory Function: Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. consensus.app [consensus.app]
- 24. ‘Encouraging’: Preliminary study supports Rhodiola’s cognitive benefits [nutraingredients.com]
- 25. consensus.app [consensus.app]
- 26. consensus.app [consensus.app]
- 27. snu.elsevierpure.com [snu.elsevierpure.com]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. clinician.com [clinician.com]
- 30. Ginkgo Biloba - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Pharmacotherapy Update - Ginkgo Biloba and Memory [clevelandclinicmeded.com]
- 32. clinician.com [clinician.com]
Assessing the Specificity of Orotate Salts: A Comparative Analysis of Methylglucamine Orotate and Lithium Orotate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proposed mechanisms of action and specificity of two orotate salts: Methylglucamine Orotate and the more extensively studied Lithium Orotate. While research on this compound is limited, this guide draws parallels and distinctions based on the available data for orotic acid and its lithium salt, offering a framework for assessing its potential specificity. The guide contrasts Lithium Orotate with the established mood stabilizer, Lithium Carbonate, and other alternative therapies for bipolar disorder, including Valproic Acid, Lamotrigine, and Quetiapine. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Introduction to Orotate Salts in Pharmacology
Orotic acid, a natural intermediate in pyrimidine biosynthesis, has been explored as a carrier molecule for various minerals and drugs.[1][2][3] The rationale behind using orotate salts lies in the hypothesis that the orotate moiety may facilitate the transport of the active compound across biological membranes, potentially leading to enhanced bioavailability and tissue-specific targeting.[1][4][5] This could allow for lower effective doses and a reduction in systemic side effects.[5][6]
This compound , though not extensively studied, has been investigated for its potential cognitive-enhancing effects. A study has shown that this compound can prolong hippocampal long-term potentiation (LTP), a cellular mechanism associated with memory formation, suggesting a potential role in cognitive function.[7]
Lithium Orotate has gained considerable attention as an alternative to the widely used Lithium Carbonate for the treatment of bipolar disorder. Proponents suggest that Lithium Orotate's unique pharmacokinetic profile allows for more efficient entry into the central nervous system (CNS), leading to greater efficacy at lower doses and a more favorable side-effect profile.[5][8][9]
Proposed Mechanism of Action of Orotate Salts
The proposed mechanism of action for orotate salts revolves around the active transport of the orotate molecule. It is hypothesized that orotate, being a pyrimidine precursor, utilizes specific transporters, such as organic anion transporters, to cross cell membranes, including the blood-brain barrier.[5][10] Once inside the cell, the active compound (e.g., lithium) is released to exert its therapeutic effect. This targeted delivery system is thought to be particularly effective in tissues with high metabolic activity and pyrimidine synthesis, such as the brain.[5]
Signaling Pathway for Lithium Orotate's Proposed CNS Entry and Action
Caption: Proposed mechanism of Lithium Orotate transport across the blood-brain barrier and into neurons.
Comparative Efficacy and Specificity: Lithium Orotate vs. Lithium Carbonate
The primary comparator for Lithium Orotate is Lithium Carbonate, the current gold standard for bipolar disorder treatment. The key distinction lies in their proposed pharmacokinetics and, consequently, their specificity and side-effect profiles.
Quantitative Comparison of Efficacy in an Animal Model of Mania
A key preclinical study compared the efficacy of Lithium Orotate (LiOr) and Lithium Carbonate (LiCO3) in a mouse model of mania induced by amphetamine (amphetamine-induced hyperlocomotion - AIH).[9][11]
| Compound | Sex | Minimum Effective Concentration (MEC) for AIH Blockade | Efficacy at MEC (% Blockade) |
| Lithium Orotate | Male | 1.5 mg/kg | ~75% |
| Female | 1.5 mg/kg | ~97% | |
| Lithium Carbonate | Male | 15 mg/kg | ~67% |
| Female | 20 mg/kg | ~82% |
Data summarized from Pacholko & Bekar, 2022.[10]
These findings suggest that Lithium Orotate is significantly more potent than Lithium Carbonate in this animal model, requiring a much lower dose to achieve a comparable or even superior therapeutic effect.[9][10][11]
Comparative Toxicity Profile
The same study also evaluated the toxicity of both compounds after 14 consecutive daily administrations.[10]
| Parameter | Lithium Orotate (at 3x MEC) | Lithium Carbonate (at MEC) |
| Polydipsia (Increased Water Intake) | No significant increase | Significant increase in both sexes |
| Serum Creatinine (Kidney Function Marker) | No significant increase | Significant increase in males |
| Serum TSH (Thyroid Function Marker) | No significant increase | Significant increase in females |
Data summarized from Pacholko & Bekar, 2022.[10]
These results indicate a more favorable safety profile for Lithium Orotate at therapeutically relevant doses in this preclinical model.
Comparison with Alternative Mood Stabilizers
Several other drugs are used to treat bipolar disorder, each with a distinct mechanism of action.
| Drug | Primary Mechanism of Action |
| Valproic Acid | Increases GABA levels by inhibiting GABA transaminase; blocks voltage-gated sodium channels. |
| Lamotrigine | Blocks voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and inhibiting the release of excitatory amino acids like glutamate.[12] |
| Quetiapine | Antagonist at dopamine D2 and serotonin 5-HT2A receptors.[13] |
Receptor Binding Affinities (Ki values in nM)
The following table summarizes the receptor binding affinities (Ki) for Quetiapine. Lower Ki values indicate higher binding affinity. Data for a comprehensive binding profile of Lithium Orotate and Valproic Acid is limited. Lamotrigine's primary targets are voltage-gated sodium channels, and its affinity for neurotransmitter receptors is generally low.
| Receptor | Quetiapine | Norquetiapine (active metabolite) |
| Dopamine D1 | 990 | 210 |
| Dopamine D2 | 380 | 196 |
| Serotonin 5-HT1A | 390 | 45 |
| Serotonin 5-HT2A | 640 | 58 |
| Serotonin 5-HT2C | 1840 | 110 |
| Histamine H1 | 11 | 3.5 |
| Adrenergic α1 | - | - |
| Muscarinic M1 | - | 39 |
Data from various sources.[13][14][15][16][17]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion (AIH) Model
This model is used to assess the anti-manic potential of compounds.[18][19][20][21][22]
Objective: To evaluate the ability of a test compound to attenuate the hyperlocomotor activity induced by amphetamine in mice.
Workflow:
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion assay.
Detailed Steps:
-
Animal Acclimation: Mice are habituated to the testing room for a defined period (e.g., 1 hour) before the experiment.
-
Baseline Activity: Each mouse is placed in an open-field arena, and its baseline locomotor activity is recorded for a set duration (e.g., 30 minutes).
-
Drug Administration: Mice are administered the test compound (e.g., Lithium Orotate, Lithium Carbonate) or vehicle via intraperitoneal (i.p.) injection.
-
Pretreatment Period: A specific time is allowed for the drug to be absorbed and distributed (e.g., 30 minutes).
-
Amphetamine Challenge: Amphetamine is administered (i.p.) to induce hyperlocomotion.
-
Data Recording: Locomotor activity is recorded for an extended period (e.g., 90 minutes) immediately following the amphetamine injection. Parameters such as distance traveled, rearing frequency, and stereotypy are measured.
-
Data Analysis: The data is analyzed to compare the locomotor activity of the drug-treated groups with the vehicle-treated control group. A significant reduction in amphetamine-induced hyperactivity indicates potential anti-manic efficacy.
Measurement of Lithium Concentration in Brain Tissue
Objective: To quantify the amount of lithium that has crossed the blood-brain barrier and accumulated in the brain.
5.2.1. Flame Photometry
This is a traditional and widely used method for measuring alkali metals like lithium.[23][24][25][26]
Workflow:
Caption: Workflow for measuring brain lithium concentration using flame photometry.
Detailed Steps:
-
Sample Preparation: Brain tissue is harvested and homogenized in a suitable solvent (e.g., deionized water). The homogenate is then centrifuged to pellet cellular debris.
-
Supernatant Dilution: The resulting supernatant, containing the lithium, is carefully collected and diluted to a concentration that falls within the linear range of the flame photometer.
-
Standard Curve Preparation: A series of standard solutions with known lithium concentrations are prepared.
-
Flame Photometry Measurement: The prepared samples and standards are introduced into the flame of the photometer. The heat of the flame excites the lithium atoms, which then emit light at a characteristic wavelength (670.8 nm).
-
Quantification: The intensity of the emitted light is measured and compared to the standard curve to determine the lithium concentration in the original brain tissue sample.
5.2.2. 7Li Magnetic Resonance Spectroscopy (7Li-MRS)
A non-invasive technique that allows for the in vivo measurement of lithium concentrations in the brain.[27][28][29][30][31]
Principle: This technique utilizes the magnetic properties of the 7Li nucleus. When placed in a strong magnetic field (as in an MRI scanner), the 7Li nuclei can be excited by radiofrequency pulses. The signals they emit upon returning to their ground state are detected and can be used to determine the concentration of lithium. This method provides valuable information on the spatial distribution of lithium within the brain.[27][28][29][30][31]
Off-Target Effects and Specificity of Lithium Orotate
The specificity of Lithium Orotate is predicated on the targeted delivery of lithium to the brain, thereby minimizing its accumulation in other organs and reducing the risk of off-target effects commonly associated with Lithium Carbonate, such as renal and thyroid dysfunction.[5][6] Preclinical data supports this hypothesis, showing fewer adverse effects on kidney and thyroid function with Lithium Orotate compared to Lithium Carbonate at equieffective doses.[10]
However, it is crucial to note that the lithium ion itself has a broad range of biological targets once it enters the cell. Its therapeutic effects are thought to be mediated through the inhibition of enzymes such as glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase, which are involved in numerous signaling pathways. Therefore, while the orotate moiety may confer specificity in terms of tissue distribution, the ultimate pharmacological action of lithium is multifaceted.
Recent research has also explored the potential for Lithium Orotate to modulate dopamine receptor sensitization, which could have implications for its use in a wider range of neuropsychiatric disorders.[32] Further investigation is needed to fully characterize the off-target effects and complete binding profile of Lithium Orotate.
Conclusion
The available evidence suggests that the orotate moiety in compounds like Lithium Orotate may enhance their specificity by facilitating transport into the central nervous system. Preclinical studies comparing Lithium Orotate to Lithium Carbonate indicate a significant improvement in potency and a more favorable safety profile for the orotate salt. While research on this compound is still in its early stages, the findings for Lithium Orotate provide a strong rationale for further investigation into the potential of other orotate salts to achieve enhanced therapeutic efficacy and specificity.
For drug development professionals, the use of orotate salts presents a promising strategy for improving the therapeutic index of existing and novel compounds targeting the central nervous system. Further research should focus on elucidating the precise transport mechanisms, conducting comprehensive off-target screening, and translating the promising preclinical findings into well-controlled clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Orotic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8034823B2 - Method of increasing drug oral bioavailability and compositions of less toxic orotate salts - Google Patents [patents.google.com]
- 5. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania. [vivo.weill.cornell.edu]
- 12. Lamotrigine - Wikipedia [en.wikipedia.org]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. researchgate.net [researchgate.net]
- 15. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychiatrist.com [psychiatrist.com]
- 17. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphetamine-induced hyperlocomotion test of lithium-responsive behavior in mice [bio-protocol.org]
- 20. Lithium attenuates d-amphetamine-induced hyperlocomotor activity in mice via inhibition of interaction between cyclooxygenase-2 and indoleamine-2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strain differences in lithium attenuation of d-amphetamine-induced hyperlocomotion: a mouse model for the genetics of clinical response to lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of lithium on amphetamine-induced locomotor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Determination of tissue lithium using the flame photometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. JaypeeDigital | Flame Photometer [jaypeedigital.com]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of lithium determination in three analyzers: flame emission, flame atomic absorption spectroscopy and ion selective electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. The Bipolar Lithium Imaging Scan Study (BLISS): protocol for a 7T lithium-7 magnetic resonance study in bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Lithium Compartmentation in Brain by 7Li MRS: Effect of Total Lithium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Brain lithium measurements with (7)Li magnetic resonance spectroscopy (MRS): a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 24-hour lithium concentration in human brain studied by Li-7 magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effects of lithium orotate on dopamine receptor sensitization [eureka.patsnap.com]
Scant Evidence for Methylglucamine Orotate: A Call for In-Depth In Vitro and In Vivo Investigation
Despite its purported memory-enhancing capabilities, a thorough comparative analysis of methylglucamine orotate is significantly hampered by a profound lack of publicly available scientific data. While a single in vivo study from over three decades ago suggests a potential role in long-term potentiation, the absence of in vitro research and comprehensive in vivo pharmacokinetic and toxicological data prevents a meaningful evaluation of its therapeutic potential and safety profile. This guide summarizes the limited existing information and outlines the critical experimental data needed to build a comprehensive understanding of this compound.
In Vivo Findings: A Glimmer of Potential in Memory Enhancement
The sole available study on this compound, published in 1989, investigated its effects on long-term potentiation (LTP) in the hippocampus of rats, a process believed to be a cellular basis for learning and memory.
Key Findings:
-
Intracerebroventricular administration of 225 micrograms of this compound was found to prolong hippocampal LTP.[1]
-
In control animals, the potentiation of the population spike returned to 154% of the baseline 24 hours after tetanization and 126% after 48 hours.[1]
-
In rats treated with this compound, the population spike potentiation remained significantly elevated at 246% after 24 hours and 216% after 48 hours.[1]
-
The study authors noted that this compound is a precursor for pyrimidine nucleotide synthesis, suggesting a potential mechanism for its memory-improving effects.[1]
This study, while intriguing, represents a single piece of evidence and has not been followed up with more detailed in vivo investigations into its efficacy, optimal dosage, and long-term effects on cognitive function in various animal models of memory impairment.
The Void of In Vitro Data: Unanswered Questions on Mechanism of Action
Crucially, there is a complete absence of in vitro studies on this compound in the public domain. This significant gap in knowledge means that fundamental questions about its mechanism of action at the cellular and molecular level remain unanswered. To adequately characterize this compound, the following in vitro assays are essential:
-
Receptor Binding Assays: To determine if this compound interacts with specific neurotransmitter receptors (e.g., glutamate, acetylcholine receptors) known to be involved in memory formation.
-
Enzyme Inhibition Assays: To investigate whether it modulates the activity of key enzymes in neuronal signaling pathways (e.g., kinases, phosphatases).
-
Cell-Based Assays: To study its effects on neuronal viability, neuroprotection against various insults (e.g., oxidative stress, excitotoxicity), and neurite outgrowth in cultured neurons.
-
Signaling Pathway Analysis: To elucidate the specific intracellular signaling cascades affected by this compound, which could mediate its effects on LTP and memory.
Without this fundamental in vitro data, any claims about its therapeutic potential are purely speculative.
Experimental Protocols: A Roadmap for Future Research
To bridge the current knowledge gap, a structured approach to both in vitro and in vivo research is necessary.
In Vitro Experimental Plan:
-
Objective: To elucidate the cellular and molecular mechanisms of action of this compound.
-
Methods:
-
Primary Neuronal Cell Culture: Isolate and culture hippocampal or cortical neurons from rodents.
-
Neurotoxicity and Neuroprotection Assays: Treat neuronal cultures with known neurotoxins (e.g., glutamate, amyloid-beta oligomers) in the presence and absence of varying concentrations of this compound. Assess cell viability using assays like MTT or LDH release.
-
Electrophysiology: Perform patch-clamp recordings on cultured neurons to determine the effects of this compound on ion channel activity and synaptic transmission.
-
Western Blotting and ELISA: Analyze the expression and phosphorylation status of key proteins involved in synaptic plasticity and cell survival signaling pathways (e.g., CREB, CaMKII, Akt).
-
In Vivo Experimental Plan:
-
Objective: To confirm the memory-enhancing effects of this compound and to evaluate its pharmacokinetic and toxicological profile.
-
Methods:
-
Animal Models of Memory Impairment: Utilize established rodent models of cognitive deficits, such as scopolamine-induced amnesia or models of Alzheimer's disease.
-
Behavioral Testing: Employ a battery of behavioral tests to assess different aspects of learning and memory (e.g., Morris water maze, novel object recognition test).
-
Pharmacokinetic Studies: Administer this compound through various routes (e.g., oral, intravenous) and measure its concentration in plasma and brain tissue over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicology Studies: Conduct acute and chronic toxicity studies in rodents to determine the safety profile of this compound and identify any potential adverse effects.
-
Visualizing the Path Forward: A Hypothetical Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound, starting from fundamental in vitro studies and progressing to more complex in vivo assessments.
Conclusion
References
A Comparative Guide to Orotate Compounds in Preclinical and Clinical Research
Disclaimer: A formal meta-analysis of studies exclusively involving Methylglucamine Orotate could not be identified in the current body of scientific literature. This guide provides a comparative summary based on available research on this compound and related orotic acid salts, such as Magnesium Orotate, to offer insights into their pharmacological profiles and therapeutic potential.
Introduction to Orotate Compounds
Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other critical cellular components.[1][2][3] When complexed with various cations like methylglucamine, magnesium, or lithium, the resulting orotate salts are investigated for enhanced bioavailability and targeted delivery. Orotic acid itself is thought to act as a carrier molecule, facilitating the entry of the associated cation into cells and tissues.[2] These compounds have been explored for a range of therapeutic applications, including cardiovascular diseases, neurological disorders, and liver conditions.[3][4]
Comparative Efficacy and Applications
Research into orotate compounds has spanned various clinical and preclinical models. While data on this compound is limited, studies on Magnesium Orotate provide a broader context for the potential applications of this class of compounds.
Neurological and Cognitive Effects
A preclinical study on This compound demonstrated its potential as a memory-improving agent. The study found that intracerebroventricular administration of this compound significantly prolonged hippocampal long-term potentiation (LTP) in rats, a cellular mechanism widely considered to be a component of memory formation.[4]
| Compound | Study Model | Dosage | Key Outcome | Result | Reference |
| This compound | In vivo (Rats) | 225 µg i.c.v. | Hippocampal Long-Term Potentiation (LTP) of population spike | Sustained potentiation at 24h (246% of control) and 48h (216% of control) vs. control (154% and 126% respectively) | Krug et al., 1989[4] |
Cardiovascular Effects
A meta-analysis of 19 randomized trials involving Magnesium Orotate in cardiac patients highlighted its benefits in various cardiovascular conditions. The analysis, which included 603 patients receiving the compound and 587 in control groups, found significant associations with reduced risk of hypomagnesemia, improved exercise intolerance, and fewer cardiac arrhythmias.[5]
| Compound | Study Design | Patient Population | Key Outcome | Relative Risk (RR) [95% CI] | Reference |
| Magnesium Orotate | Meta-analysis (19 trials) | 1190 Cardiac Patients | Hypomagnesemia | 0.06 [0.04 to 0.09] | Torshin et al., 2015[5] |
| Magnesium Orotate | Meta-analysis (19 trials) | 1190 Cardiac Patients | Exercise Intolerance | 0.41 [0.27 to 0.62] | Torshin et al., 2015[5] |
| Magnesium Orotate | Meta-analysis (19 trials) | 1190 Cardiac Patients | Supraventricular Premature Contraction | 0.30 [0.21 to 0.44] | Torshin et al., 2015[5] |
| Magnesium Orotate | Meta-analysis (19 trials) | 1190 Cardiac Patients | Ventricular Premature Contraction | 0.48 [0.30 to 0.76] | Torshin et al., 2015[5] |
Mechanism of Action: The Pyrimidine Biosynthesis Pathway
The primary proposed mechanism for the action of orotate compounds involves the role of orotic acid as a precursor in the de novo pyrimidine synthesis pathway. This pathway is crucial for cellular proliferation, repair, and energy metabolism. By supplying orotic acid, these compounds may enhance the synthesis of uridine monophosphate (UMP), a foundational pyrimidine nucleotide. This, in turn, can support RNA and DNA synthesis, glycogen and ATP synthesis, and overall cellular function, particularly in tissues under metabolic stress.[3][6]
Caption: Role of Orotic Acid in Pyrimidine Biosynthesis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative experimental protocol based on the preclinical study of this compound's effect on LTP.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
-
Objective: To assess the effect of this compound on the induction and maintenance of LTP in the rat hippocampus.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Anesthetize animals according to institutional guidelines.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
Implant a cannula for intracerebroventricular (i.c.v.) drug administration.
-
Allow for a post-operative recovery period.
-
-
Drug Administration:
-
Treatment Group: Administer this compound (225 µg) via the i.c.v. cannula.
-
Control Group: Administer a vehicle solution (e.g., saline) via the i.c.v. cannula.
-
-
Electrophysiological Recording:
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) and population spikes in the dentate gyrus in response to single-pulse stimulation of the perforant path.
-
Induce LTP using a high-frequency tetanization protocol (e.g., a series of short, high-frequency stimulus bursts).
-
Monitor and record the potentiated responses at regular intervals (e.g., 1, 24, and 48 hours) post-tetanization.
-
-
Data Analysis:
-
Measure the amplitude of the population spike.
-
Express the post-tetanization population spike amplitude as a percentage of the pre-tetanization baseline.
-
Compare the degree and duration of potentiation between the drug-treated and control groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Workflow for a Preclinical LTP Experiment.
Comparison with Alternatives and Concluding Remarks
The therapeutic landscape for conditions targeted by orotate compounds is diverse. For cardiovascular health, alternatives to Magnesium Orotate include other magnesium salts (e.g., citrate, oxide) and established drugs like statins and beta-blockers. For cognitive enhancement, the alternatives range from other nootropics to approved medications for dementia.
The primary advantage proposed for orotate salts is the potential for enhanced bioavailability and specific cellular uptake mediated by the orotic acid carrier.[2][7] However, the body of evidence for this compound remains limited. The promising preclinical data on its effect on LTP suggests a potential role in cognitive function that warrants further investigation.[4]
In contrast, Magnesium Orotate has been more extensively studied in a clinical context, with a meta-analysis supporting its use in certain cardiovascular applications.[5] Future research should focus on conducting robust, placebo-controlled clinical trials for this compound to validate its preclinical findings and establish its safety and efficacy profile in human populations. A direct comparison with other orotate salts and existing standard-of-care treatments would be essential to determine its relative therapeutic value.
References
- 1. Orotic acid, arginine, and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium Orotate | C10H6MgN4O8 | CID 3036905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Magnesium orotate--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Meta-analysis of clinical trials of cardiovascular effects of magnesium orotate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of Methylglucamine Orotate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methylglucamine orotate against other nootropic agents. Due to the limited specific research on this compound, this guide evaluates its potential based on the properties of its constituent molecules—methylglucamine and orotic acid—in contrast to established data for alternative cognitive enhancers.
Introduction to this compound
This compound is a salt composed of methylglucamine and orotic acid. While research on this specific combination is scarce, an early study from 1989 suggested its potential to prolong hippocampal long-term potentiation, a key cellular mechanism underlying learning and memory. The translational potential of this compound can be inferred by examining its individual components.
Methylglucamine is an amino sugar derived from sorbitol, widely used in pharmaceuticals as an excipient to enhance the solubility and stability of active pharmaceutical ingredients.[1][2][3][4] It also possesses anti-inflammatory properties.[5]
Orotic acid , historically known as vitamin B13, is a crucial intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[6][7][8] Preclinical studies have indicated that orotic acid may have neuroprotective effects, particularly in the context of cerebral ischemia, by supporting astrocyte metabolism and potentially increasing pyrimidine nucleotide levels.[9][10][11][12]
Comparative Analysis with Alternative Nootropic Agents
To evaluate the translational potential of this compound, it is essential to compare its inferred properties with those of well-established nootropic agents. This section provides a comparative overview of this compound (based on its components) and four alternative compounds: Piracetam, Donepezil, Ginkgo Biloba, and Panax Ginseng.
Table 1: Comparison of Efficacy and Mechanism of Action
| Compound | Proposed Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Key References |
| This compound (Inferred) | Methylglucamine moiety: May enhance solubility and bioavailability, potentially exerting anti-inflammatory effects. Orotic acid moiety: May support neuronal energy metabolism and pyrimidine synthesis, offering neuroprotection. | Preclinical (1989 study): Prolonged hippocampal long-term potentiation. Preclinical (orotic acid): Neuroprotective in ischemia models.[9][10][11] | [1][5][12] |
| Piracetam | Modulates AMPA receptors, enhances membrane fluidity, and influences neurotransmitter systems (acetylcholine, glutamate). | Clinical: Some studies show modest cognitive improvement in age-related decline and cerebrovascular disorders. Evidence remains debated. | |
| Donepezil | Reversible inhibitor of acetylcholinesterase, leading to increased acetylcholine levels in the synapse. | Clinical: Approved for the symptomatic treatment of mild to moderate Alzheimer's disease. Improves cognitive function, but does not alter disease progression. | [13] |
| Ginkgo Biloba | Contains flavonoids and terpenoids with antioxidant and anti-inflammatory properties. Improves cerebral blood flow and modulates neurotransmitter systems. | Clinical: Mixed results. Some studies suggest modest benefits in cognitive function and dementia, while others show no significant effect.[14] | [14] |
| Panax Ginseng | Contains ginsenosides that have neuroprotective, anti-inflammatory, and antioxidant effects. Modulates neurotransmitter release and synaptic plasticity. | Preclinical & Clinical: Some evidence for improved cognitive performance, particularly in memory and attention. More rigorous studies are needed. | [15] |
Table 2: Comparison of Safety and Tolerability
| Compound | Common Side Effects | Contraindications/Precautions | Key References |
| This compound | Unknown due to lack of clinical data. Orotic aciduria can occur with high doses of orotic acid, leading to the formation of crystals in the urine.[8][16] | Unknown. Caution is advised in individuals with renal impairment or a history of metabolic disorders. | [16] |
| Piracetam | Generally well-tolerated. May include psychomotor agitation, anxiety, insomnia, and somnolence. | Severe renal impairment. | |
| Donepezil | Nausea, vomiting, diarrhea, insomnia, muscle cramps. Bradycardia and syncope can occur. | Pre-existing cardiac conditions, history of peptic ulcers. | |
| Ginkgo Biloba | Generally safe. May cause headache, dizziness, gastrointestinal upset. Increased risk of bleeding, especially when taken with anticoagulants. | Bleeding disorders, upcoming surgery. | |
| Panax Ginseng | Insomnia is the most common side effect. May also cause headache, digestive problems, and changes in blood pressure. | Hormone-sensitive conditions, autoimmune diseases. May interact with medications for diabetes and depression. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the valid assessment of cognitive enhancement. Below are summaries of key preclinical and clinical methodologies.
Preclinical Assessment: Morris Water Maze
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.[13][14][17][18][19]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[13][18][19]
-
Procedure:
-
Acquisition Phase: The rodent is placed in the pool from different starting positions and must use distal visual cues to locate the hidden platform. The time to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[18]
-
-
Key Parameters Measured: Escape latency, path length, time spent in the target quadrant, and swim speed.
Preclinical Assessment: Radial Arm Maze
The Radial Arm Maze is used to evaluate spatial working and reference memory in rodents.[15][20][21][22][23]
-
Apparatus: A central platform with multiple arms radiating outwards. Some arms are baited with a food reward.[22]
-
Procedure:
-
Habituation: The animal is allowed to explore the maze freely.
-
Training: The rodent is placed in the central platform and must learn which arms contain a reward.
-
Testing: The animal is tested on its ability to remember which arms it has already visited to retrieve a reward (working memory) and which arms are consistently baited (reference memory).
-
-
Key Parameters Measured: Number of working memory errors (re-entering a previously visited arm) and reference memory errors (entering an unbaited arm).[20][21]
Clinical Assessment: Stroop Test
The Stroop Test is a neuropsychological test used to assess selective attention, cognitive flexibility, and processing speed.[24][25][26][27][28]
-
Materials: Three sheets: one with color words printed in black ink, one with colored patches, and one with color words printed in an incongruent ink color (e.g., the word "RED" printed in blue ink).
-
Procedure: The participant is asked to read the words or name the colors on each sheet as quickly and accurately as possible within a set time limit (typically 45 or 120 seconds).[26][27]
-
Key Parameters Measured: The time taken and the number of correct responses for each condition. The "Stroop effect" is the interference observed in the incongruent condition, reflecting the ability to inhibit a prepotent response (reading the word) in favor of a less automatic one (naming the ink color).
Clinical Assessment: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a widely used instrument to assess the severity of cognitive dysfunction in clinical trials for Alzheimer's disease.[29][30][31][32][33]
-
Domains Assessed: Memory, language, praxis, and orientation.[32][33]
-
Procedure: The scale consists of 11 tasks, including word recall, naming objects, following commands, constructional praxis, and orientation questions.[32][33] The test is administered by a trained rater.
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.[32]
Visualizing a Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known functions of its components. This is a speculative model and requires experimental validation.
Experimental Workflow for Evaluating a Novel Nootropic Agent
The following diagram outlines a typical experimental workflow for the preclinical and clinical evaluation of a novel nootropic compound like this compound.
Logical Relationship of Orotic Acid in Pyrimidine Synthesis
This diagram illustrates the role of orotic acid as a key intermediate in the de novo pyrimidine synthesis pathway.
Conclusion and Future Directions
The translational potential of this compound as a nootropic agent is currently speculative due to a lack of dedicated research. Based on the known properties of its components, it is plausible that methylglucamine could enhance the solubility and absorption of orotic acid, which in turn may offer neuroprotective benefits by supporting pyrimidine synthesis and neuronal metabolism.
However, to establish its true potential, a systematic investigation following the outlined experimental workflow is imperative. Direct comparative studies with established nootropics, both in preclinical models and eventually in human clinical trials, are necessary to determine its efficacy, safety, and mechanism of action. Future research should focus on:
-
Pharmacokinetic and pharmacodynamic studies of this compound to understand its absorption, distribution, metabolism, and excretion, as well as its effects at the cellular and systemic levels.
-
Preclinical efficacy studies in validated animal models of cognitive impairment to assess its impact on learning and memory.
-
Mechanistic studies to elucidate the precise molecular pathways through which this compound exerts its effects.
-
Long-term safety and toxicity studies to evaluate its risk profile.
Without such data, this compound remains a compound of theoretical interest rather than a viable candidate for clinical development in the field of cognitive enhancement.
References
- 1. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 2. pharmainform.com [pharmainform.com]
- 3. nbinno.com [nbinno.com]
- 4. Meglumine - CD Formulation [formulationbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orotic acid - Wikipedia [en.wikipedia.org]
- 8. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 9. | BioWorld [bioworld.com]
- 10. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. checkorphan.org [checkorphan.org]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 19. mmpc.org [mmpc.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Radial maze test [panlab.com]
- 22. noldus.com [noldus.com]
- 23. protocols.io [protocols.io]
- 24. m.youtube.com [m.youtube.com]
- 25. arthurjensen.net [arthurjensen.net]
- 26. Stroop - Subject Baseline [pathwaysstudy.pitt.edu]
- 27. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 28. Frontiers | The Stroop Color and Word Test [frontiersin.org]
- 29. Website [eprovide.mapi-trust.org]
- 30. fda.gov [fda.gov]
- 31. dementiaresearch.org.au [dementiaresearch.org.au]
- 32. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 33. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of the safety profiles of different orotate salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the available safety and toxicological data for commonly researched orotate salts: lithium orotate, magnesium orotate, and calcium orotate. The information is intended to support research and development activities by providing a concise overview of the current understanding of the safety profiles of these compounds.
Key Safety and Toxicological Findings
The safety of orotate salts is intrinsically linked to both the cation (lithium, magnesium, calcium) and the orotic acid anion. A primary concern raised by regulatory bodies, such as the European Food Safety Authority (EFSA), is the potential for high doses of orotic acid to have tumor-promoting effects, as observed in animal studies.[1][2][3]
| Orotate Salt | Key Safety Findings | No Observed Adverse Effect Level (NOAEL) |
| Lithium Orotate | - Not found to be mutagenic or clastogenic in a battery of genetic toxicity tests.[4][5] - A 28-day repeated-dose oral toxicity study in rats did not identify any target organs for toxicity.[4][5] - Some studies suggest it may have a different and potentially safer kidney profile at lower doses compared to lithium carbonate.[6][7] - Concerns remain regarding the narrow therapeutic window of lithium in general.[4][5][8] | 400 mg/kg body weight/day (in a 28-day rat study).[4][5][9] |
| Magnesium Orotate | - The EFSA has expressed safety concerns regarding its use as a novel food ingredient in dietary supplements at high doses.[3] - The primary concern is the high intake of orotic acid, which has shown tumor-promoting effects in animal studies.[1][3] - Proposed daily doses in some supplements could exceed the established Tolerable Upper Intake Level (UL) for supplemental magnesium.[1][3] | 50 mg/kg body weight/day for orotic acid (derived from animal studies showing tumor-promoting effects).[1][2][3] |
| Calcium Orotate | - Generally considered safe when taken at recommended doses.[10] - Commonly reported side effects are gastrointestinal in nature, such as bloating, nausea, and constipation.[11][12] - High doses may increase the risk of kidney stone formation.[11][12] - There is a lack of extensive, direct comparative toxicological studies similar to those available for lithium and magnesium orotate. | Not explicitly defined in the provided search results. |
Experimental Protocols
28-Day Repeated-Dose Oral Toxicity Study of Lithium Orotate
This section outlines the methodology for a key study evaluating the safety of lithium orotate.
-
Test System: The study utilized rats as the animal model.
-
Administration: Lithium orotate was administered daily via oral gavage for 28 consecutive days.
-
Dosage Groups: The rats were divided into multiple groups, including a control group and groups receiving different doses of lithium orotate, such as 100, 200, and 400 mg/kg of body weight per day.[4][5]
-
Parameters Monitored: Throughout the study, the animals were observed for clinical signs of toxicity, changes in body weight, and food consumption.
-
Terminal Procedures: At the end of the 28-day period, blood samples were collected for hematological and clinical chemistry analysis. A comprehensive necropsy was performed, and selected organs were weighed and subjected to histopathological examination.
-
Outcome: The study aimed to identify any potential target organs for toxicity and to determine a No Observed Adverse Effect Level (NOAEL).[4][5][13]
Conceptual Overview of Orotate Salt Safety Evaluation
The following diagram illustrates the logical relationships in the safety assessment of orotate salts, highlighting the dual consideration of the cation and the orotic acid moiety.
Caption: Logical workflow for assessing the safety of orotate salts.
Signaling Pathways and Experimental Workflows
Detailed signaling pathways specifically related to the toxicology of orotate salts are not extensively described in the provided search results. The primary safety concerns are related to the inherent toxicity of the cation at high doses and the potential tumor-promoting effects of orotic acid, rather than the modulation of specific signaling cascades leading to adverse effects.
The experimental workflow for assessing the safety of a new orotate salt would typically follow a standard preclinical toxicology evaluation process.
Caption: Standard preclinical toxicology workflow for orotate salts.
References
- 1. Safety of magnesium orotate dihydrate as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B13 cannot be proven safe, says EFSA [nutraingredients.com]
- 3. bioresurse.ro [bioresurse.ro]
- 4. researchgate.net [researchgate.net]
- 5. A toxicological evaluation of lithium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithium orotate - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wbcil.com [wbcil.com]
- 11. Calcium Orotate: View Uses, Side Effects and Medicines [truemeds.in]
- 12. acmeglobal.com [acmeglobal.com]
- 13. mecenemarket.com [mecenemarket.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Methylglucamine Orotate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methylglucamine orotate. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| Protection Type | Recommended PPE | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Gloves must be inspected before use. Disposable gloves should not be reused. For prolonged or repeated contact, consider double gloving.[3][4][5] |
| Laboratory coat or chemical-resistant coveralls | Should be worn to prevent skin contact.[4] Contaminated clothing should be removed and laundered separately.[4] | |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne exposure, if irritation is experienced, or when handling large quantities.[3][6] A full-face respirator may be necessary in some situations.[7] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and ensure the safety of laboratory personnel.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to minimize dust inhalation.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
2. Handling the Compound:
-
Minimize dust generation and accumulation during handling.[2]
-
Use non-sparking tools if the material is flammable or handled in a flammable atmosphere.[7]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6][9]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][8]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6][8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Waste Characterization:
-
Unused or expired this compound should be considered chemical waste.
-
Contaminated materials, such as gloves, pipette tips, and paper towels, should also be treated as chemical waste.
2. Waste Segregation and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.[7] The container should be compatible with the chemical.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
3. Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[6][8] Do not dispose of down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
